ACP-5862
Description
Properties
IUPAC Name |
4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O3/c1-2-6-21(35)29-14-5-7-19(34)25-32-22(23-24(27)30-15-16-33(23)25)17-9-11-18(12-10-17)26(36)31-20-8-3-4-13-28-20/h3-4,8-13,15-16H,5,7,14H2,1H3,(H2,27,30)(H,29,35)(H,28,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAATUBTUPPERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCC(=O)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C=C3)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Chemical Properties of ACP-5862
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor. This document provides a comprehensive technical overview of the chemical structure, properties, and in vitro biological activities of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the pharmacology and metabolism of acalabrutinib and its derivatives. All quantitative data are presented in structured tables, and detailed experimental methodologies for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical Structure and Properties
This compound is formed in vivo through the CYP3A4-mediated oxidation of the pyrrolidine ring of its parent compound, acalabrutinib. This biotransformation results in a ring-opened ketone/amide structure.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-{8-amino-3-[4-(but-2-ynamido)butanoyl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridin-2-yl)benzamide | [1] |
| Synonyms | Acalabrutinib M27 Metabolite | [1] |
| CAS Number | 2230757-47-6 | [2] |
| Molecular Formula | C26H23N7O3 | [1] |
| Molecular Weight | 481.51 g/mol | [2] |
| SMILES Notation | CC#CC(=O)NCCCC(=O)C1=NC(=C2N1C=CN=C2N)C1=CC=C(C=C1)C(=O)NC1=CC=CC=N1 | [1] |
| Appearance | White to off-white solid | [2] |
Biological Activity
This compound is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[3][4] Like its parent drug, acalabrutinib, this compound forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of BTK, leading to its irreversible inhibition.[5]
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Species/System | Reference |
| BTK IC50 | 5.0 nM | Recombinant Human BTK | [2] |
| CYP3A4 Inhibition | Weak, time-dependent | Human Liver Microsomes | [2] |
| CYP2C8 Inhibition | Weak, time-dependent | Human Liver Microsomes | [2] |
| Plasma Protein Binding | 98.6% | Human Plasma | [2] |
| 99.8% | Rat Plasma | [2] | |
| 94.3% | Dog Plasma | [2] | |
| 98.6% | Mouse Plasma | [2] |
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the biological activity of this compound. These are based on standard methodologies in the field.
BTK Kinase Inhibition Assay (Biochemical)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant BTK enzyme solution (at a pre-determined optimal concentration) to each well.
-
Add 2 µL of a mixture of the peptide substrate and ATP to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
CYP3A4 Inhibition Assay (In Vitro)
This protocol outlines a method to assess the inhibitory potential of this compound on CYP3A4 activity using human liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP3A4 substrate (e.g., midazolam)
-
This compound stock solution (in DMSO)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent.
-
In a microcentrifuge tube, pre-incubate the HLM with the various concentrations of this compound or vehicle control in potassium phosphate buffer at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the CYP3A4 substrate (midazolam).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP3A4 activity at each this compound concentration and determine the IC50 value.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This protocol describes the determination of the fraction of this compound bound to plasma proteins using a Rapid Equilibrium Dialysis (RED) device.
Materials:
-
Rapid Equilibrium Dialysis (RED) device with inserts
-
Human plasma (or plasma from other species)
-
This compound stock solution (in DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Spike the plasma with this compound at the desired final concentration (e.g., 1 µM).
-
Add the spiked plasma (e.g., 200 µL) to the sample chamber of the RED device insert.
-
Add PBS (e.g., 350 µL) to the buffer chamber of the insert.
-
Seal the plate and incubate at 37°C with shaking (e.g., 100 rpm) for 4 hours to allow for equilibrium.
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples for analysis (i.e., add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot).
-
Determine the concentration of this compound in both the plasma and buffer samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber). The percent bound is then calculated as (1 - fu) * 100.
Signaling Pathways and Workflows
BTK Signaling Pathway Inhibition by this compound
This compound, like acalabrutinib, targets and inhibits BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling cascades that are essential for B-cell proliferation, survival, and activation.
Caption: Inhibition of the BTK signaling pathway by this compound.
Experimental Workflow for Characterizing this compound
The following diagram illustrates a typical workflow for the in vitro characterization of a drug metabolite like this compound.
Caption: Workflow for the in vitro characterization of this compound.
Conclusion
This compound is a major, pharmacologically active metabolite of acalabrutinib that contributes to the overall clinical efficacy of the parent drug. It is a potent and selective covalent inhibitor of BTK with high plasma protein binding. Understanding the chemical properties and biological activities of this compound is crucial for a comprehensive assessment of the pharmacology of acalabrutinib. The data and protocols presented in this guide provide a valuable resource for researchers in the field of kinase inhibitor development and drug metabolism.
References
- 1. Development and validation of a higher-throughput equilibrium dialysis assay for plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dl.icdst.org [dl.icdst.org]
- 3. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Synthesis of ACP-5862: A Covalent BTK Inhibitor and Major Active Metabolite of Acalabrutinib
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
ACP-5862 has been identified as the major and pharmacologically active metabolite of acalabrutinib, a second-generation, highly selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[2] Its activation is crucial for B-cell proliferation, differentiation, and survival. Consequently, BTK has emerged as a key therapeutic target for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Acalabrutinib is a potent and selective covalent inhibitor of BTK. Following oral administration, acalabrutinib is extensively metabolized, with this compound being the most abundant circulating metabolite in humans.[1][3] This metabolite is not an inactive byproduct but rather a potent BTK inhibitor in its own right, contributing significantly to the overall clinical efficacy of acalabrutinib.[3][4] This whitepaper will delve into the scientific journey of this compound, from its discovery to its detailed characterization.
Discovery and Structural Elucidation
During the clinical development of acalabrutinib, human plasma profiling revealed the presence of a major metabolite, initially designated as M27, with a mass 16 Da greater than the parent compound.[5] This suggested an oxidative transformation. The metabolite was isolated from in vitro biosynthetic reactions and its structure was elucidated using nuclear magnetic resonance (NMR) spectroscopy.[3][6] The analysis confirmed that this compound is a pyrrolidine ring-opened ketone/amide derivative of acalabrutinib.[3][6] Its chemical name is 4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide.[7] The structure was ultimately confirmed by chemical synthesis.[3][6]
Synthesis of this compound
While a detailed, step-by-step synthesis of this compound is not publicly available in the scientific literature, a plausible synthetic route can be conceptualized based on the known structure of this compound and the synthesis of its parent compound, acalabrutinib. The synthesis would likely involve the coupling of three key fragments: a substituted imidazo[1,5-a]pyrazine core, a pyridine-containing benzamide moiety, and a modified side chain that incorporates the but-2-ynoylamino butanoyl group.
A potential retrosynthetic analysis is depicted below. The synthesis would likely culminate in the acylation of a primary amine with but-2-ynoic acid or an activated derivative thereof.
Caption: Retrosynthetic analysis of this compound.
Biological Activity and Mechanism of Action
This compound, like its parent drug acalabrutinib, is a potent and irreversible inhibitor of BTK.[2] It forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its inactivation.[1] This, in turn, blocks the downstream signaling pathways that are essential for B-cell survival and proliferation.[2]
BTK Signaling Pathway
The following diagram illustrates the BTK signaling pathway and the point of inhibition by this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposure-response analysis of acalabrutinib and its active metabolite, this compound, in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | BTK | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
ACP-5862: A Comprehensive Technical Review of the Major Active Metabolite of Acalabrutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies.[1] Upon administration, acalabrutinib is extensively metabolized, with ACP-5862 identified as its major circulating and pharmacologically active metabolite.[2][3] This technical guide provides an in-depth overview of this compound, consolidating key data on its pharmacology, pharmacokinetics, and the experimental methodologies used for its characterization. Understanding the profile of this compound is critical for a comprehensive assessment of the clinical efficacy and safety of acalabrutinib.
Chemical Identity and Formation
This compound, also known as M27, is formed through the oxidation of acalabrutinib's pyrrolidine ring, resulting in a ring-opened ketone/amide structure.[4][5] This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[4][6] The butynamide electrophile, responsible for the covalent inhibition of BTK, remains intact in this compound, conferring its pharmacological activity.[6]
Quantitative Pharmacological and Pharmacokinetic Data
The following tables summarize the key quantitative parameters for this compound in comparison to its parent compound, acalabrutinib.
Table 1: In Vitro Potency and BTK Inhibition
| Compound | Target | IC50 | Potency Relative to Acalabrutinib | Reference |
| Acalabrutinib | BTK | 3 nM | - | [7] |
| This compound | BTK | 5.0 nM | Approximately 50% less potent | [1][7] |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Acalabrutinib | This compound | Unit | Reference |
| Geometric Mean AUC | ~2-3 fold lower than this compound | ~2-3 fold higher than acalabrutinib | ng·h/mL | [2][8] |
| Median Tmax (capsules) | 0.9 | 1.6 | hours | [1] |
| Median Tmax (tablets) | 0.5 | 0.75 | hours | [1] |
| Geometric Mean Terminal Half-life (t1/2) | 1.4 | 6.4 - 6.9 | hours | [7][8] |
| Apparent Clearance (CL/F) | 169 | 21.9 | L/h | [9] |
| Volume of Distribution (Central) | 33.1 | 38.5 | L | [9] |
| Volume of Distribution (Peripheral) | 226 | 38.4 | L | [9] |
| Plasma Protein Binding | 97.5% | 98.6% | % | [1] |
Table 3: In Vitro Metabolic Parameters for this compound
| Parameter | Enzyme | Value | Unit | Reference |
| Formation Km | rCYP3A4 | 2.78 | µM | [4][6] |
| Formation Vmax | rCYP3A4 | 4.13 | pmol/pmol CYP/min | [4][6] |
| Intrinsic Clearance | 23.6 | µL/min/mg | [4][6] |
Signaling Pathway and Mechanism of Action
Both acalabrutinib and this compound exert their therapeutic effect by inhibiting BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the proliferation, trafficking, chemotaxis, and adhesion of B-cells.[1] By covalently binding to a cysteine residue in the active site of BTK, acalabrutinib and this compound irreversibly inhibit its enzymatic activity, leading to the disruption of downstream signaling and ultimately, apoptosis of malignant B-cells.[1][10]
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the published literature outlines the key methodologies employed in the characterization of this compound.
In Vitro Metabolism and Reaction Phenotyping
The metabolic pathways of acalabrutinib and the formation of this compound were investigated using in vitro systems. A general workflow for such an experiment is as follows:
Methodology Summary:
-
Incubation: Acalabrutinib is incubated with human liver microsomes or recombinant cytochrome P450 enzymes (specifically CYP3A4) to initiate metabolic reactions.[4][6]
-
Trapping of Reactive Intermediates: To identify transient reactive intermediates, trapping agents like glutathione can be included in the incubation mixture.[11]
-
Reaction Termination: The metabolic reaction is stopped at specific time points by adding a quenching solution, such as acetonitrile.
-
Analysis: The resulting mixture is then analyzed using liquid chromatography with tandem mass spectrometry (LC-MS/MS) to separate and detect the parent drug and its metabolites.[12]
-
Structural Elucidation: The precise structure of purified metabolites, such as this compound, is confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy.[4][5]
Pharmacokinetic Analysis in Human Plasma
The quantification of acalabrutinib and this compound in plasma samples from clinical trials is essential for determining their pharmacokinetic profiles.
Methodology Summary:
-
Sample Collection: Blood samples are collected from subjects at various time points following the administration of acalabrutinib.
-
Plasma Separation: Plasma is isolated from the whole blood through centrifugation.
-
Quantification: The concentrations of acalabrutinib and this compound in the plasma are determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[12] The nominal range of quantitation has been reported as 1-1000 ng/mL for acalabrutinib and 5-5000 ng/mL for this compound.[12]
-
Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using non-linear mixed-effects modeling to determine key pharmacokinetic parameters such as AUC, Cmax, t1/2, and clearance.[9][13]
Drug-Drug Interaction Potential
Given that CYP3A4 is the primary enzyme responsible for both the formation and subsequent metabolism of this compound, there is a potential for drug-drug interactions (DDIs).[4][6] Physiologically-based pharmacokinetic (PBPK) modeling has been employed to predict the impact of co-administering CYP3A inhibitors or inducers.[3][14] While acalabrutinib exposure is significantly affected by strong CYP3A modulators, the impact on the total active moieties (acalabrutinib + this compound) is less pronounced.[14] In vitro studies have shown that both acalabrutinib and this compound are weak inhibitors of some CYP enzymes and are substrates of the efflux transporters P-gp (MDR1) and BCRP.[4][6]
Conclusion
This compound is the major, pharmacologically active metabolite of acalabrutinib, contributing significantly to the overall clinical activity of the drug. It is a potent and selective covalent inhibitor of BTK, with a longer half-life and higher systemic exposure than its parent compound. A thorough understanding of the formation, pharmacokinetics, and pharmacological profile of this compound is indispensable for the continued development and optimal clinical application of acalabrutinib. The data presented in this guide underscore the importance of comprehensive metabolite profiling in modern drug development.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 11. Ion Trap LC/MS reveals the generation of reactive intermediates in acalabrutinib metabolism: phase I metabolic profiling and bioactivation pathways elucidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the Drug-Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, this compound, Using a Physiologically-Based Pharmacokinetic Modeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ACP-5862 in the Bruton's Tyrosine Kinase (BTK) Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of ACP-5862, the major active and circulating metabolite of the Bruton's Tyrosine Kinase (BTK) inhibitor, acalabrutinib. We will delve into its mechanism of action, biochemical and cellular potency, pharmacokinetic profile, and its significant contribution to the overall therapeutic effect of acalabrutinib in the context of the BTK signaling pathway.
Introduction: The Significance of this compound
Acalabrutinib is a highly selective, second-generation, irreversible BTK inhibitor approved for the treatment of various B-cell malignancies.[1] Upon oral administration, acalabrutinib is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4) enzymes.[2][3] This process leads to the formation of this compound (also known as M27), a pyrrolidine ring-opened metabolite.[2][3]
Crucially, this compound is not an inactive byproduct. It is a pharmacologically active molecule that retains the crucial butynamide electrophile, allowing it to exert its own inhibitory effect on BTK.[4] In human plasma, the mean exposure (Area Under the Curve, AUC) to this compound is approximately two- to threefold higher than that of the parent drug, acalabrutinib, and it possesses a longer half-life.[5][6] This sustained presence in circulation suggests that this compound is a key contributor to the clinical efficacy and safety profile observed in patients treated with acalabrutinib.[2][3]
Mechanism of Action: Covalent Inhibition of BTK
The B-cell receptor (BCR) signaling pathway is fundamental for the proliferation, trafficking, chemotaxis, and survival of B-lymphocytes.[6][7] Bruton's Tyrosine Kinase (BTK) is a critical downstream signaling molecule in this cascade. Dysregulation of the BCR pathway is a hallmark of many B-cell cancers, making BTK an important therapeutic target.
Both acalabrutinib and its metabolite, this compound, share the same mechanism of action. They function as selective and irreversible inhibitors of BTK.[7] They form a covalent bond with a specific cysteine residue (Cys481) located in the active site of the BTK enzyme.[2][7] This irreversible binding permanently inactivates the kinase, effectively shutting down the downstream signaling pathways necessary for malignant B-cell proliferation and survival.[7]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters defining the activity and characteristics of this compound in comparison to its parent compound, acalabrutinib.
Table 1: Biochemical Potency and BTK Binding Kinetics
| Compound | BTK IC₅₀ (nM) | Affinity (Kᵢ) | Inactivation Rate (kᵢₙₐ꜀ₜ) | Potency vs. Acalabrutinib |
|---|---|---|---|---|
| Acalabrutinib | 3 - 5[5] | Similar to this compound[4] | ~2x this compound rate[4] | - |
| This compound | 5.0[5] | Similar to Acalabrutinib[4] | ~0.5x Acalabrutinib rate[4] | ~50% less potent[6][7] |
Table 2: Cellular Activity in Human Whole Blood (hWB)
| Compound | EC₅₀ (nM)¹ | EC₉₀ (nM)¹ |
|---|---|---|
| Acalabrutinib | 9.2 ± 4.4[4] | 72 ± 20[4] |
| This compound | 64 ± 6[4] | 544 ± 376[4] |
¹ For inhibition of anti-IgD-induced CD69 expression.
Table 3: Comparative Pharmacokinetic (PK) Properties
| Parameter | Acalabrutinib | This compound |
|---|---|---|
| Half-Life (t₁/₂) | ~1 hour[7] | ~6.9 hours[5][6] |
| Time to Peak (Tₘₐₓ) | 0.9 hours[7] | 1.6 hours[7] |
| Exposure (AUC) | - | 2- to 3-fold higher than acalabrutinib[6][7] |
| Plasma Protein Binding | 97.5%[7] | 98.6%[5][7] |
| Apparent Clearance (CL/F) | 71 L/hour[7] | 13 L/hour[7] |
| Volume of Distribution (Vdss) | ~101 L[7] | ~67 L[7] |
Table 4: Metabolic Formation Parameters
| Parameter | Value |
|---|---|
| Primary Enzyme Responsible | CYP3A4[2][3] |
| Michaelis Constant (Kₘ) | 2.78 µM[2][3] |
| Maximum Velocity (Vₘₐₓ) | 4.13 pmol/pmol CYP3A/min[2][3] |
| Intrinsic Clearance | 23.6 µL/min/mg[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound.
A. BTK Enzymatic Activity Assay (e.g., LanthaScreen™)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. It measures the phosphorylation of a substrate by the BTK enzyme.
-
Protocol Outline:
-
Recombinant human BTK enzyme is incubated with a fluorescently labeled polypeptide substrate and ATP.
-
Serial dilutions of the test compound (acalabrutinib or this compound) are added to the reaction wells.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes).
-
A detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate is added.
-
If the substrate is phosphorylated by BTK, the antibody binds, bringing the terbium donor and the substrate's acceptor fluorophore into proximity, generating a FRET signal.
-
The signal is read on a fluorescence plate reader. The IC₅₀ value is calculated as the concentration of the inhibitor that causes a 50% reduction in the signal.
-
B. Cellular Assay: Inhibition of B-Cell Activation (CD69 Expression)
This assay measures the functional consequence of BTK inhibition within a cellular context, using primary human blood cells.
-
Principle: BTK is essential for BCR-mediated activation of B-cells. CD69 is a well-established early cell surface marker of lymphocyte activation. Inhibition of BTK prevents the upregulation of CD69 upon BCR stimulation.
-
Protocol Outline:
-
Human whole blood (hWB) or isolated peripheral blood mononuclear cells (PBMCs) are collected from healthy donors.
-
Cells are pre-incubated with various concentrations of this compound or acalabrutinib for a set time (e.g., 1-2 hours).
-
B-cell activation is induced by adding a BCR stimulus, typically anti-IgD antibody.
-
The samples are incubated (e.g., 18-24 hours at 37°C) to allow for CD69 expression.
-
Red blood cells are lysed.
-
The remaining white blood cells are stained with fluorescently-labeled antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69.
-
The percentage of CD69-positive B-cells is quantified using multi-color flow cytometry.
-
EC₅₀ values are determined by plotting the percentage of inhibition against the drug concentration.
-
Conclusion and Significance
The data conclusively demonstrate that this compound is not merely a metabolite of acalabrutinib but a potent and selective covalent BTK inhibitor in its own right. While it is approximately 50% less potent than its parent compound in direct BTK inhibition, its pharmacological contribution is substantial due to its distinct pharmacokinetic profile.[6][7][8]
The two- to threefold higher plasma exposure and significantly longer half-life of this compound ensure that potent BTK inhibition is maintained throughout the dosing interval.[5][6][7] This sustained activity is critical for the robust and consistent therapeutic effects observed in patients with B-cell malignancies.[1][9][10] Therefore, any comprehensive understanding of acalabrutinib's clinical pharmacology must consider the combined, synergistic action of both the parent drug and its major active metabolite, this compound. This proactive characterization of a major metabolite serves as a valuable paradigm in modern drug development, ensuring a more complete picture of a drug's efficacy and potential for drug-drug interactions.[2][3]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medicine.com [medicine.com]
- 8. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exposure-response analysis of acalabrutinib and its active metabolite, this compound, in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to the In Vivo Pharmacokinetic Profile of ACP-5862
This technical guide provides a comprehensive overview of the in vivo pharmacokinetic (PK) profile of ACP-5862, the major active and circulating metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, also known as M27, is the primary metabolite of acalabrutinib and plays a significant role in the overall clinical efficacy and safety profile of the parent drug.[1][2] Formed through CYP3A-mediated oxidation of acalabrutinib, this compound is a potent and selective covalent inhibitor of BTK.[3] Understanding its pharmacokinetic properties is crucial for a complete assessment of acalabrutinib's therapeutic effects and potential drug-drug interactions.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in humans.
Table 1: Key Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference(s) |
| Half-Life (t½) | 6.9 hours | [4][5] |
| Time to Peak (Tmax) | 1.6 hours (range: 0.9 to 2.7 hours) | [6] |
| Protein Binding | 98.6% (in human plasma) | [4][6] |
| Volume of Distribution (Vdss) | ~67 L | [6] |
| Clearance (CL) | 13 L/hour | [6] |
| Metabolizing Enzyme | Primarily CYP3A4 | [1][2] |
| Transporter Substrate | P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP) | [2][7] |
Table 2: Comparative Pharmacokinetic and Potency Data (this compound vs. Acalabrutinib)
| Parameter | This compound | Acalabrutinib | Reference(s) |
| Mean Exposure (AUC) | Approximately 2- to 3-fold higher | - | [4][5][6] |
| BTK Inhibition Potency (IC50) | 5.0 nM | 3 nM | [4] |
| Half-Life (t½) | 6.9 hours | ~1 hour | [4][5][6] |
| Plasma Protein Binding | 98.6% | 97.5% | [6] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound's pharmacokinetics are primarily derived from clinical and preclinical studies of acalabrutinib. The key methodologies employed are outlined below.
Population Pharmacokinetic (PK) Modeling
A population PK approach has been utilized to characterize the pharmacokinetics of both acalabrutinib and this compound.[8][9] This methodology involves:
-
Data Collection: Sparse and rich pharmacokinetic samples are collected from healthy subjects and patients with B-cell malignancies across multiple clinical studies.[9]
-
Model Development: Nonlinear mixed-effects modeling is used to develop a population PK model. For this compound, a two-compartment model with first-order elimination is typically employed.[8][9]
-
Parameter Estimation: The model is used to estimate key pharmacokinetic parameters such as clearance, volume of distribution, and absorption rate constants, along with inter-individual and inter-occasion variability.
In Vitro Enzyme and Transporter Assays
The metabolic pathways and potential for drug-drug interactions of this compound have been investigated using various in vitro systems:
-
Recombinant CYP (rCYP) Phenotyping: To identify the specific cytochrome P450 enzymes responsible for the formation and metabolism of this compound, incubations are performed with a panel of recombinant human CYP enzymes. These studies have confirmed CYP3A4 as the primary enzyme.[1][2]
-
CYP and UGT Inhibition Assays: The potential of this compound to inhibit major drug-metabolizing enzymes is assessed using human liver microsomes or recombinant enzymes with probe substrates. This compound has been shown to be a weak inhibitor of CYP2C9 and CYP2C19.[1][2]
-
Transporter Substrate and Inhibition Assays: In vitro systems, such as membrane vesicles or cell lines overexpressing specific transporters (e.g., P-gp, BCRP, OATP1B1, OATP1B3), are used to determine if this compound is a substrate or inhibitor of key drug transporters.[2]
Clinical Pharmacokinetic Studies
Dedicated clinical trials have been conducted to evaluate the pharmacokinetics of acalabrutinib and this compound under various conditions:
-
Drug-Drug Interaction (DDI) Studies: These studies assess the impact of co-administering CYP3A4 inhibitors (e.g., fluconazole, isavuconazole) or inducers on the plasma concentrations of acalabrutinib and this compound.[10][11][12]
-
Hepatic Impairment Studies: The influence of varying degrees of liver function on the disposition of acalabrutinib and the formation of this compound is evaluated in subjects with mild, moderate, and severe hepatic impairment compared to subjects with normal hepatic function.[6][13]
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as a BTK inhibitor within the B-cell receptor (BCR) signaling pathway.
Caption: Mechanism of action of this compound in the BCR signaling pathway.
Experimental Workflow
The diagram below outlines the general workflow for characterizing the pharmacokinetic profile of this compound.
Caption: General workflow for pharmacokinetic characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medicine.com [medicine.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Improved characterization of the pharmacokinetics of acalabrutinib and its pharmacologically active metabolite, ACP‐5862, in patients with B‐cell malignancies and in healthy subjects using a population pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Drug-Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, this compound, Using a Physiologically-Based Pharmacokinetic Modeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pharmacokinetics of ACP-5862
This technical guide provides a comprehensive overview of the pharmacokinetic properties, specifically the half-life and plasma clearance, of ACP-5862. This compound is the primary and pharmacologically active metabolite of Acalabrutinib, a second-generation, irreversible Bruton tyrosine kinase (BTK) inhibitor.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and relevant pathway visualizations.
Pharmacokinetic Profile of this compound
This compound is formed through CYP3A-mediated oxidation of the parent drug, Acalabrutinib.[4] It is a potent covalent inhibitor of BTK, contributing significantly to the overall clinical efficacy of Acalabrutinib.[3][5] The mean exposure to this compound is approximately two- to three-fold higher than that of Acalabrutinib itself, although its potency for BTK inhibition is about 50% less than the parent compound.[1][2][6]
The following table summarizes the key pharmacokinetic parameters for this compound in plasma, with comparative data for Acalabrutinib.
| Parameter | This compound | Acalabrutinib | Source |
| Half-Life (t½) | 6.9 hours | 0.9 - 1.0 hours | [1][2][6] |
| 3.5 hours | [2] | ||
| Clearance (CL/F) | 21.9 L/h (95% CI: 19.5-24.0) | 169 L/h (95% CI: 159-175) | [7] |
| 13 L/h | 71 L/h | [2] | |
| Intrinsic Clearance | 23.6 µL/min per mg | Not Specified | [5] |
| Time to Peak (Tmax) | 1.6 hours (range: 0.9-2.7) | 0.9 hours (range: 0.5-1.9) | [2] |
| Volume of Distribution (Vd) | 38.5 L (Central) 38.4 L (Peripheral) | 33.1 L (Central) 226 L (Peripheral) | [7] |
| ~67 L (Vdss) | ~101 L (Vdss) | [2] | |
| Plasma Protein Binding | 98.6% | 97.5% | [1][2] |
Experimental Protocols
The pharmacokinetic data presented were primarily derived from population pharmacokinetic (PopPK) modeling and non-compartmental analysis of data from multiple clinical trials.
The pharmacokinetics of Acalabrutinib and this compound were characterized using a non-linear mixed-effects modeling approach.[7]
-
Data Collection : Data were pooled from numerous Phase I/II trials involving both healthy adult volunteers and patients with B-cell malignancies.[7] This included a substantial number of concentration-time samples for both Acalabrutinib and this compound (e.g., 11,196 for Acalabrutinib and 1,068 for this compound in one analysis).[7]
-
Model Structure : The pharmacokinetics of both analytes were effectively described using two-compartment disposition models.[7] Acalabrutinib's absorption was modeled with sequential zero- and first-order constants and a lag time.[7] The formation of this compound was defined as the clearance of Acalabrutinib multiplied by the fraction metabolized, with its elimination characterized by first-order kinetics.[8]
-
Covariate Analysis : A full covariate approach was employed to assess the influence of various factors on the pharmacokinetic parameters.[7] Investigated covariates included body weight, age, sex, race, health status (healthy vs. patient), hepatic and renal function, and co-administration of acid-reducing agents.[7] While some factors were statistically significant, none were found to cause clinically meaningful changes in drug exposure, supporting a fixed-dosing regimen.[7][8]
Plasma concentrations of Acalabrutinib and this compound were measured using validated analytical methods.
-
Sample Analysis : Plasma samples were analyzed to determine drug concentrations at various time points after administration.
-
Quantification : The nominal plasma concentration range for quantification was 1 to 1000 ng/mL for Acalabrutinib and 5 to 5000 ng/mL for this compound.[4]
-
Non-Compartmental Analysis (NCA) : Standard NCA methods were used to calculate key PK parameters from the concentration-time data, including Cmax, Tmax, AUC (Area Under the Curve), and t½.[4]
Mandatory Visualizations
Acalabrutinib and its active metabolite, this compound, are potent inhibitors of Bruton tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[2] Inhibition of BTK disrupts downstream signaling required for B-cell proliferation, trafficking, and survival.[2]
Caption: B-Cell Receptor signaling pathway showing inhibition of BTK by Acalabrutinib and this compound.
The determination of pharmacokinetic parameters for this compound involved a multi-stage process, heavily reliant on data from clinical trials and subsequent computational analysis.
Caption: Workflow for Population Pharmacokinetic (PopPK) analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medicine.com [medicine.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Pharmacokinetics and Safety of a Single Dose of Acalabrutinib in Subjects With Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Therapeutic Potential of ACP-5862: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation, highly selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3][4][5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its contribution to the therapeutic efficacy of acalabrutinib in B-cell malignancies. Quantitative data are presented in structured tables, and key experimental methodologies are described to provide a thorough understanding of its preclinical and clinical profile.
Introduction
Acalabrutinib is an established therapeutic agent for various B-cell cancers, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1] Upon administration, acalabrutinib is extensively metabolized, with this compound being the most prominent circulating active metabolite.[1][4] Formed through CYP3A-mediated oxidation, this compound retains the critical butynamide electrophile, enabling it to covalently inhibit Bruton's tyrosine kinase.[4] Understanding the pharmacological profile of this compound is crucial for a complete assessment of acalabrutinib's clinical activity and for optimizing its therapeutic use.
Mechanism of Action
Both acalabrutinib and this compound are potent and selective covalent inhibitors of Bruton's tyrosine kinase.[1][3] BTK is a critical signaling enzyme in the B-cell receptor (BCR) and cytokine receptor pathways, which are essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[3][5]
Covalent Inhibition of BTK
This compound, like its parent compound, forms an irreversible covalent bond with the cysteine residue at position 481 (Cys481) within the active site of the BTK enzyme.[3][6] This irreversible binding leads to the sustained inhibition of BTK activity, thereby disrupting the downstream signaling pathways that promote the survival and proliferation of malignant B-cells.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound in comparison to its parent compound, acalabrutinib.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Acalabrutinib | Reference |
| BTK IC₅₀ (nM) | 5.0 | 3 | [2][7] |
| hWB EC₅₀ (nM) for CD69 Expression | 64 ± 6 | 9.2 ± 4.4 | [4] |
| hWB EC₉₀ (nM) for CD69 Expression | 544 ± 376 | 72 ± 20 | [4] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Acalabrutinib | Reference |
| Half-Life (hours) | 6.9 | ~1 | [2][3] |
| Time to Peak (hours) | 1.6 (range: 0.9 - 2.7) | 0.9 (range: 0.5 - 1.9) | [3] |
| Plasma Protein Binding (%) | 98.6 | 97.5 | [3] |
| Volume of Distribution (Vdss, L) | ~67 | ~101 | [3] |
| Clearance (L/hour) | 13 | 71 | [3] |
| Metabolizing Enzyme | CYP3A4 | CYP3A4 | [1][6] |
Table 3: In Vitro Metabolic Parameters
| Parameter | Value | Reference |
| This compound Formation Kₘ (µM) | 2.78 | [1][6] |
| This compound Formation Vₘₐₓ (pmol/pmol CYP3A/min) | 4.13 | [1][6] |
| This compound Intrinsic Clearance (µL/min per mg) | 23.6 | [1][6] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of scientific findings. The following section outlines the protocols for key experiments cited in this guide.
Biochemical BTK Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against BTK.
Methodology:
-
Recombinant wild-type BTK enzyme is incubated with varying concentrations of this compound.
-
A sub-saturating concentration of ATP and a specific peptide substrate are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Human Whole Blood (hWB) CD69 Expression Assay
Objective: To determine the potency of this compound in a cellular context by measuring the inhibition of B-cell activation.
Methodology:
-
Freshly collected human whole blood is treated with various concentrations of this compound.
-
B-cell activation is stimulated by the addition of an anti-IgD antibody.
-
The blood is incubated for a specified duration to allow for B-cell activation and subsequent expression of the activation marker CD69 on the cell surface.
-
Red blood cells are lysed.
-
The remaining white blood cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and CD69.
-
The percentage of CD69-positive B-cells is determined using flow cytometry.
-
The EC₅₀ and EC₉₀ values, representing the concentrations required to achieve 50% and 90% inhibition of CD69 expression, respectively, are calculated from the dose-response curve.
Drug-Drug Interaction Potential
In vitro studies have indicated that CYP3A4 is the primary enzyme responsible for the formation and subsequent metabolism of this compound.[1][6] Both acalabrutinib and this compound are weak inhibitors of some CYP enzymes (CYP2C8, CYP2C9, CYP3A4 for acalabrutinib; CYP2C9, CYP2C19 for this compound) but do not strongly induce major CYP isoforms.[1] Acalabrutinib and this compound are substrates of the efflux transporters P-glycoprotein (MDR1) and breast cancer resistance protein (BCRP).[1]
Clinical Significance and Conclusion
While this compound is approximately 50% less potent than acalabrutinib in inhibiting BTK, its mean exposure in plasma is two- to threefold higher than that of the parent drug.[3][5] This prolonged and higher exposure suggests that this compound significantly contributes to the overall clinical efficacy observed in patients treated with acalabrutinib.[1] Exposure-response analyses have shown no clinically meaningful correlations between the systemic exposure of acalabrutinib and this compound and efficacy or safety outcomes, supporting the use of a fixed-dose regimen.[8][9][10]
References
- 1. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medicine.com [medicine.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | BTK | TargetMol [targetmol.com]
- 8. Exposure-response analysis of acalabrutinib and its active metabolite, this compound, in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Formation of ACP-5862 from Acalabrutinib: A Cytochrome P450 3A4-Mediated Metabolic Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Acalabrutinib, a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated significant efficacy in the treatment of various B-cell malignancies.[1][2] Upon administration, acalabrutinib is extensively metabolized, with the major circulating and pharmacologically active metabolite being ACP-5862.[3][4][5] This metabolite is formed through the oxidation of acalabrutinib, a reaction predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3][4][5][6][7] Understanding the kinetics and experimental protocols for studying the formation of this compound is crucial for drug development, particularly for predicting drug-drug interactions and understanding the overall pharmacological profile of acalabrutinib. This technical guide provides a comprehensive overview of the CYP3A4-mediated formation of this compound from acalabrutinib, including detailed experimental methodologies, quantitative data, and visual representations of the metabolic pathway and experimental workflows.
Metabolic Pathway
The metabolic conversion of acalabrutinib to this compound involves the oxidation of the pyrrolidine ring of the parent drug.[1][3] This biotransformation is primarily mediated by the CYP3A4 isoenzyme.[1][3][4][5][6][7] The resulting metabolite, this compound, retains significant pharmacological activity, contributing to the overall efficacy of acalabrutinib.[1][3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Basic Research Applications for ACP-5862
Audience: Researchers, scientists, and drug development professionals.
Core Tenets of ACP-5862 in Preclinical Research
This compound is the principal and pharmacologically active metabolite of acalabrutinib, a second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] In basic research, this compound is crucial for understanding the complete pharmacological profile of acalabrutinib. Its significant systemic exposure, which is approximately two- to three-fold higher than that of the parent drug, underscores its potential contribution to both the efficacy and safety profiles observed in clinical settings.[1][3] This guide delineates the fundamental research applications of this compound, focusing on its mechanism of action, metabolic pathway, and its role in drug-drug interactions.
Mechanism of Action: Covalent Inhibition of Bruton's Tyrosine Kinase
This compound, like its parent compound acalabrutinib, is a potent and selective inhibitor of BTK.[1][2] BTK is a critical signaling enzyme in the B-cell receptor (BCR) and cytokine receptor pathways, which are essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[2][3] The inhibitory action of this compound is achieved through the formation of a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[2] This irreversible binding leads to the sustained inhibition of BTK activity, thereby disrupting the signaling cascades that promote the survival and proliferation of malignant B-cells.
Preclinical studies have demonstrated that this compound possesses intrinsic BTK inhibitory activity with a similar kinase selectivity profile to acalabrutinib.[4] While its potency is approximately 50% less than that of acalabrutinib, its higher systemic exposure suggests a significant contribution to the overall on-target effects of acalabrutinib treatment.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in comparison to its parent compound, acalabrutinib, providing a clear basis for experimental design and data interpretation.
Table 1: In Vitro Potency and Binding Characteristics
| Parameter | This compound | Acalabrutinib | Reference(s) |
| BTK IC₅₀ | 5.0 nM | 3 nM | [1] |
| hWB EC₅₀ (anti-IgD-induced CD69 expression) | 64 ± 6 nM | 9.2 ± 4.4 nM | [4] |
| hWB EC₉₀ (anti-IgD-induced CD69 expression) | 544 ± 376 nM | 72 ± 20 nM | [4] |
| Human Plasma Protein Binding | 98.6% | 97.5% | [2] |
Table 2: Pharmacokinetic Parameters in Humans (Following a single 100 mg oral dose of Acalabrutinib)
| Parameter | This compound | Acalabrutinib | Reference(s) |
| Half-Life (t½) | 6.9 hours | 1 hour | [1][2] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 1.6 hours (range: 0.9 to 2.7 hours) | 0.9 hours (range: 0.5 to 1.9 hours) | [2] |
| Mean Exposure (AUC) | ~2-3 fold higher than acalabrutinib | - | [1][3] |
| Apparent Clearance (CL/F) | 13 L/hour | 71 L/hour | [2] |
| Volume of Distribution (Vdss) | ~67 L | ~101 L | [2] |
Table 3: In Vitro Cytochrome P450 (CYP) Interactions
| CYP Enzyme | This compound | Acalabrutinib | Reference(s) |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | [5][6] |
| Weak Inhibitor of | CYP2C9, CYP2C19 | CYP2C8, CYP2C9, CYP3A4 | [5] |
| Weak Inactivator of | CYP3A4, CYP2C8 | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound in a research setting.
Protocol 1: Determination of BTK Inhibition using LanthaScreen™ Eu Kinase Binding Assay
This protocol is adapted from the manufacturer's guidelines for the LanthaScreen™ Eu Kinase Binding Assay to determine the IC₅₀ of this compound for BTK.
Materials:
-
Recombinant human BTK enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
This compound and Acalabrutinib (as a control)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and acalabrutinib in 100% DMSO. A typical starting concentration is 100 µM.
-
Assay Plate Preparation:
-
Add 5 µL of the serially diluted compounds or DMSO (for control wells) to the wells of a 384-well plate.
-
-
Kinase/Antibody Mixture Preparation: Prepare a 3X solution of BTK enzyme and Eu-anti-Tag antibody in Kinase Buffer.
-
Tracer Preparation: Prepare a 3X solution of the Kinase Tracer in Kinase Buffer.
-
Assay Assembly:
-
To each well containing the compound, add 5 µL of the 3X Kinase/Antibody mixture.
-
Add 5 µL of the 3X Tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite at 340 nm and measure emission at 615 nm and 665 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro Metabolism of Acalabrutinib to this compound by CYP3A4
This protocol outlines an in vitro experiment to quantify the conversion of acalabrutinib to this compound mediated by CYP3A4 using human liver microsomes (HLMs) and LC-MS/MS analysis.
Materials:
-
Human Liver Microsomes (HLMs)
-
Acalabrutinib and this compound analytical standards
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine HLMs, phosphate buffer, and acalabrutinib at the desired concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding 2 volumes of ice-cold ACN with 0.1% formic acid.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis:
-
Inject the samples onto an appropriate C18 column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and ACN with 0.1% formic acid.
-
Monitor the parent drug (acalabrutinib) and the metabolite (this compound) using multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte should be optimized beforehand.
-
-
Data Analysis: Quantify the concentrations of acalabrutinib and this compound at each time point using a standard curve prepared with analytical standards. Calculate the rate of formation of this compound.
Protocol 3: Anti-IgD-Induced CD69 Expression in Human Whole Blood
This protocol describes a method to assess the pharmacodynamic effect of this compound on B-cell activation by measuring the expression of the activation marker CD69 in human whole blood following stimulation with anti-IgD antibodies.
Materials:
-
Fresh human whole blood collected in heparin-containing tubes
-
This compound
-
Anti-IgD antibody (stimulating antibody)
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69
-
RBC lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Compound Incubation:
-
Aliquot whole blood into flow cytometry tubes.
-
Add this compound at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
-
B-cell Stimulation:
-
Add anti-IgD antibody to all tubes except the unstimulated control.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Antibody Staining:
-
Add fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies to each tube.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add RBC lysis buffer according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Washing: Centrifuge the tubes, discard the supernatant, and wash the cell pellet with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the CD19-positive B-cell population.
-
Within the B-cell gate, quantify the percentage of CD69-positive cells and the mean fluorescence intensity (MFI) of CD69.
-
Plot the CD69 expression levels against the concentration of this compound to determine the EC₅₀.
-
Mandatory Visualizations
Signaling Pathway of BTK Inhibition by this compound
Caption: Covalent inhibition of BTK by this compound blocks downstream signaling.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for quantifying this compound formation from acalabrutinib.
Logical Relationship of Acalabrutinib and this compound Pharmacology
Caption: Acalabrutinib and this compound both contribute to BTK inhibition.
References
- 1. An Ultrafast UPLC-MS/MS Method for Characterizing the In Vitro Metabolic Stability of Acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Ultrafast UPLC–MS/MS Method for Characterizing the In Vitro Metabolic Stability of Acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A whole-blood assay for qualitative and semiquantitative measurements of CD69 surface expression on CD4 and CD8 T lymphocytes using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A Whole-Blood Assay for Qualitative and Semiquantitative Measurements of CD69 Surface Expression on CD4 and CD8 T Lymphocytes Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
An Initial Assessment of ACP-5862 Bioactivity: A Technical Guide
Introduction
ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation, highly selective, and irreversible Bruton tyrosine kinase (BTK) inhibitor.[1][2] Acalabrutinib is approved for the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[3][4] Understanding the bioactivity of this compound is crucial for a comprehensive assessment of the overall clinical efficacy and safety profile of acalabrutinib, as the metabolite circulates in human plasma at concentrations two- to three-fold higher than the parent drug.[5][6] This technical guide provides an initial assessment of this compound's bioactivity, presenting key quantitative data, outlining its mechanism of action, and detailing its metabolic origin.
Quantitative Bioactivity and Pharmacokinetic Data
The following tables summarize the key in vitro bioactivity and pharmacokinetic parameters of this compound, primarily in comparison to its parent compound, acalabrutinib.
Table 1: In Vitro Bioactivity of this compound and Acalabrutinib
| Compound | Target | Assay Type | IC50 | Potency Relative to Acalabrutinib | Reference |
| This compound | Bruton tyrosine kinase (BTK) | Biochemical Kinase Assay | 5.0 nM | ~50% less potent | [5][6] |
| Acalabrutinib | Bruton tyrosine kinase (BTK) | Biochemical Kinase Assay | 3 nM | - | [5] |
Table 2: Comparative Pharmacokinetic Properties of this compound and Acalabrutinib
| Parameter | This compound | Acalabrutinib | Reference |
| Half-Life (t½) | 6.9 hours | 1 hour | [1][5] |
| Mean Exposure (AUC) | ~2-3 fold higher than acalabrutinib | - | [5][6] |
| Time to Peak (Tmax) | 1.6 hours (range: 0.9 to 2.7 hours) | 0.9 hours (range: 0.5 to 1.9 hours) | [1] |
| Apparent Oral Clearance (CL/F) | 13 L/hour | 71 L/hour | [1][6] |
| Volume of Distribution (Vdss) | ~67 L | ~101 L | [1] |
| Plasma Protein Binding | 98.6% | 97.5% | [1][5] |
Mechanism of Action: Covalent Inhibition of Bruton Tyrosine Kinase
This compound, like its parent compound acalabrutinib, is a potent and selective covalent inhibitor of Bruton tyrosine kinase (BTK).[3][4] BTK is a critical signaling molecule in the B-cell receptor (BCR) and cytokine receptor pathways.[1][2] These pathways are essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[1]
The mechanism of action involves the formation of a covalent bond between this compound and a cysteine residue (Cys481) within the active site of the BTK enzyme.[1][4] This irreversible binding leads to the inhibition of BTK enzymatic activity, thereby disrupting the downstream signaling pathways that promote the survival and proliferation of malignant B-cells.[1]
Metabolic Pathway: Formation of this compound from Acalabrutinib
This compound is formed from acalabrutinib primarily through metabolism by cytochrome P450 3A4 (CYP3A4) enzymes in the liver.[3][4] The metabolic reaction involves the oxidation and opening of the pyrrolidine ring of acalabrutinib to form the active ketone/amide structure of this compound.[3][4] This metabolic conversion is significant as it results in a major circulating active metabolite that contributes to the overall pharmacological effect of acalabrutinib administration.[3]
Experimental Protocols
Detailed, step-by-step experimental protocols for the bioactivity assays of this compound are not fully elaborated in the publicly available literature. However, the cited research indicates the use of standard biochemical and cellular assay methodologies.[3][4] For researchers seeking to replicate these findings, it is recommended to consult the supplementary materials of the primary research articles or to adapt established protocols for kinase inhibition and cell viability assays.
1. Biochemical Kinase Assay (General Workflow)
This assay is designed to measure the direct inhibitory effect of a compound on the activity of a purified enzyme.
2. Cellular Assays
Cellular assays are employed to assess the potency of a compound in a more physiologically relevant environment. While specific cell lines used for this compound were not detailed in the initial search, assays would likely involve B-cell lymphoma cell lines that are dependent on BTK signaling. The endpoint of such assays is typically the measurement of cell viability or proliferation (e.g., using MTS or CellTiter-Glo assays) or the inhibition of a specific downstream signaling event (e.g., phosphorylation of a BTK substrate).
This compound is a major, active metabolite of acalabrutinib that significantly contributes to the overall clinical activity of the drug. It is a potent and selective covalent inhibitor of BTK, with a slightly lower in vitro potency but a significantly longer half-life and higher systemic exposure compared to its parent compound. The metabolism of acalabrutinib to this compound is primarily mediated by CYP3A4. This initial assessment underscores the importance of considering the bioactivity of this compound when evaluating the pharmacology of acalabrutinib. Further research into the detailed experimental protocols and the kinase selectivity profile of this compound would provide an even more complete understanding of its biological activity.
References
- 1. medicine.com [medicine.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
The Intrinsic Activity of ACP-5862: A Comprehensive Review of the Major Active Metabolite of Acalabrutinib
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a highly selective, second-generation Bruton tyrosine kinase (BTK) inhibitor. This whitepaper provides a comprehensive technical review of the existing research on this compound, consolidating its pharmacokinetic and pharmacodynamic profiles, mechanism of action, and its contribution to the overall clinical efficacy and safety of acalabrutinib. All quantitative data has been summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the current state of knowledge on this compound.
Introduction
Acalabrutinib is a potent and selective inhibitor of Bruton tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway that is crucial for B-cell proliferation, trafficking, and adhesion.[1] Upon administration, acalabrutinib is extensively metabolized, primarily by CYP3A enzymes, to form its major active metabolite, this compound.[1][2][3] this compound circulates in human plasma at concentrations two- to three-fold higher than the parent drug and contributes to the overall pharmacological activity of acalabrutinib.[1][3][4] This document serves as a detailed technical guide, summarizing the current understanding of this compound's preclinical and clinical pharmacology.
Mechanism of Action
Both acalabrutinib and this compound are irreversible inhibitors of BTK.[1] They form a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its inhibition.[1][5] This inhibition blocks the downstream signaling pathways necessary for B-cell proliferation and survival, thereby reducing malignant B-cell growth.[1] While sharing the same mechanism, this compound is approximately 50% less potent than acalabrutinib in its inhibition of BTK.[3][4][6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound in comparison to its parent compound, acalabrutinib.
Table 1: In Vitro Potency
| Compound | Target | Assay | IC50 (nM) | EC50 (nM) |
| Acalabrutinib | BTK | LanthaScreen | 3 | - |
| This compound | BTK | LanthaScreen | 5.0 | - |
| Acalabrutinib | Anti-IgD-induced CD69 expression in hWB | - | - | 9.2 ± 4.4 |
| This compound | Anti-IgD-induced CD69 expression in hWB | - | - | 64 ± 6 |
hWB: human Whole Blood Data sourced from[2][7]
Table 2: Pharmacokinetic Parameters
| Parameter | Acalabrutinib | This compound |
| Time to Peak (Tmax) | 0.9 hours (range: 0.5 - 1.9) | 1.6 hours (range: 0.9 - 2.7) |
| Half-Life (t1/2) | 1 hour | 3.5 - 6.9 hours |
| Volume of Distribution (Vdss) | ~101 L | ~67 L |
| Clearance | 71 L/hour | 13 L/hour |
| Plasma Protein Binding | 97.5% | 98.6% |
Table 3: Drug-Drug Interaction Potential
| Enzyme | Acalabrutinib (Inhibition) | This compound (Inhibition) |
| CYP3A4 | Weak | Weak (time-dependent) |
| CYP2C8 | Weak | Weak (time-dependent) |
| CYP2C9 | Weak | Weak |
| CYP2C19 | - | Weak |
Experimental Protocols
In Vitro BTK Inhibition Assay (LanthaScreen™)
The enzymatic activity of BTK was assessed using the LanthaScreen™ Eu Kinase Binding Assay.
-
Reagents : Recombinant human BTK enzyme, fluorescently labeled ATP-competitive kinase inhibitor (tracer), and a europium-labeled anti-tag antibody.
-
Procedure :
-
Acalabrutinib or this compound was serially diluted and incubated with the BTK enzyme.
-
The tracer and the europium-labeled antibody were added to the mixture.
-
The reaction was allowed to reach equilibrium.
-
-
Detection : The assay measures the fluorescence resonance energy transfer (FRET) between the europium-labeled antibody bound to the kinase and the tracer bound to the kinase's ATP site.
-
Data Analysis : The IC50 values were calculated by measuring the concentration of the inhibitor required to displace 50% of the tracer.
Population Pharmacokinetic (PK) Modeling
A nonlinear mixed-effects modeling approach was used to characterize the pharmacokinetics of acalabrutinib and this compound.
-
Data Collection : Plasma concentration-time data were collected from multiple clinical studies involving patients with B-cell malignancies and healthy subjects.[9][10]
-
Model Structure : A two-compartment model with first-order elimination was used to describe the pharmacokinetics of both acalabrutinib and this compound.[9] The formation rate of this compound was linked to the clearance of acalabrutinib.
-
Covariate Analysis : The influence of various factors such as health status, Eastern Cooperative Oncology Group (ECOG) performance status, and co-administration of other drugs (e.g., proton-pump inhibitors) on the PK parameters was evaluated.[9]
-
Software : NONMEM (ICON Development Solutions) is a commonly used software for population PK analysis.
Clinical Significance and Safety
Exposure-response analyses from clinical trials have demonstrated that there are no clinically meaningful correlations between the systemic exposure of acalabrutinib or this compound and efficacy or safety outcomes in patients with B-cell malignancies.[11][12][13] These findings support the use of a fixed-dose regimen of acalabrutinib (100 mg twice daily).[10][11] The safety profile of acalabrutinib is well-characterized, and the contribution of this compound to the overall safety profile is considered as part of the total active moieties.[10][11]
Conclusion
This compound is the major, pharmacologically active metabolite of acalabrutinib that significantly contributes to the overall clinical efficacy of the drug. It shares a similar mechanism of action with its parent compound, irreversibly inhibiting BTK, albeit with a lower potency. The pharmacokinetic profile of this compound is well-defined, with a longer half-life and higher plasma concentrations compared to acalabrutinib. The comprehensive data reviewed in this whitepaper underscores the importance of considering the contribution of active metabolites in drug development and clinical practice. The established exposure-response relationships for acalabrutinib and this compound support the current fixed-dosing strategy in patients with B-cell malignancies. Further research may continue to explore the nuanced roles of this compound in specific patient populations and its potential interactions with other therapeutic agents.
References
- 1. medicine.com [medicine.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exposure-response analysis of acalabrutinib and its active metabolite, this compound, in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols: ACP-5862 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1] Like its parent compound, this compound is a potent and selective covalent inhibitor of BTK, playing a significant role in the overall clinical efficacy of acalabrutinib.[1][2] this compound irreversibly binds to the cysteine residue at position 481 (Cys481) in the active site of BTK, thereby blocking its kinase activity. This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, and survival of B-cells. This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound and presents its kinase selectivity profile.
Signaling Pathway
This compound targets Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of downstream pathways that promote B-cell proliferation, survival, and differentiation. BTK is a key kinase in this cascade. By covalently binding to BTK, this compound effectively blocks this signaling pathway.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate ACP-5862 BTK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical signaling molecule in B-cell development, activation, and proliferation.[1][2] Its role in various B-cell malignancies has made it a prime target for therapeutic intervention.[2][3][4] ACP-5862 is the major, active circulating metabolite of acalabrutinib, a second-generation, irreversible BTK inhibitor.[5][6][7][8] Acalabrutinib and this compound form a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to potent and selective inhibition of its kinase activity.[6][7] While this compound is approximately 50% less potent than its parent compound, its systemic exposure (AUC) is two- to three-fold higher, highlighting its significant contribution to the overall clinical efficacy of acalabrutinib.[1][5][6]
These application notes provide detailed protocols for various cell-based assays to characterize the inhibitory activity of this compound on BTK and its downstream signaling pathways.
Mechanism of Action of this compound
This compound, like acalabrutinib, is an irreversible inhibitor of BTK. BTK is an essential component of the B-cell receptor (BCR) signaling pathway.[6] Upon BCR engagement, BTK is activated and subsequently triggers a cascade of downstream signaling events that are crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[1][6] By covalently binding to Cys481 in the BTK active site, this compound effectively blocks its enzymatic activity, thereby inhibiting these vital B-cell functions.
Caption: BTK Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the key in vitro potency and pharmacokinetic parameters of this compound in comparison to its parent compound, acalabrutinib.
| Compound | Target | Assay Type | IC50 | EC50 | Plasma Exposure (AUC) | Protein Binding |
| This compound | BTK | Biochemical | 5.0 nM[5] | - | ~2-3 fold higher than Acalabrutinib[1][5] | 98.6% (human plasma)[5] |
| Acalabrutinib | BTK | Biochemical | 3 nM[5] | 8 nM[5] | - | 97.5% (human plasma)[6] |
Experimental Protocols
BTK Target Engagement Assay (NanoBRET™)
This protocol is designed to measure the engagement of this compound with BTK within living cells.
Caption: Workflow for the NanoBRET™ BTK Target Engagement Assay.
Materials:
-
HEK293 cells
-
BTK-NanoLuc® Fusion vector (Promega)
-
NanoBRET™ Nano-Glo® Substrate and Tracer (Promega)
-
Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific)
-
FuGENE® HD Transfection Reagent (Promega)
-
White, 96-well assay plates
-
Luminometer capable of reading BRET signals
Protocol:
-
Cell Transfection:
-
One day prior to the experiment, transfect HEK293 cells with the BTK-NanoLuc® Fusion vector using FuGENE® HD Transfection Reagent according to the manufacturer's instructions.
-
Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Seeding:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Seed the cells into a white, 96-well assay plate at a density of 2 x 10^4 cells per well in a volume of 90 µL.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add 10 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
-
Tracer Addition and Signal Detection:
-
Prepare the NanoBRET™ tracer and substrate solution according to the manufacturer's protocol.
-
Add the tracer/substrate solution to all wells.
-
Incubate the plate at 37°C for 2 hours.
-
Measure the BRET signal using a luminometer equipped with appropriate filters for donor and acceptor emission.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
B-Cell Proliferation and Apoptosis Assay
This assay evaluates the effect of this compound on the proliferation and induction of apoptosis in B-cell lymphoma cell lines.
Materials:
-
Ramos or JeKo-1 cell lines
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or Annexin V-FITC/Propidium Iodide Apoptosis Detection Kit
-
96-well clear or white-walled microplates
-
Plate reader (luminometer or flow cytometer)
Protocol for Proliferation Assay:
-
Cell Seeding:
-
Seed Ramos or JeKo-1 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the percentage of viable cells against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol for Apoptosis Assay:
-
Follow steps 1-3 of the proliferation assay protocol.
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Calcium Flux Assay
This assay measures the inhibition of BCR-induced calcium mobilization in B-cells.
Caption: Workflow for the Calcium Flux Assay.
Materials:
-
B-cell line (e.g., Ramos) or primary B-cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Anti-IgM antibody (for BCR stimulation)
-
This compound
-
Fluorescent Imaging Plate Reader (FLIPR) or flow cytometer
Protocol:
-
Cell Loading:
-
Load the B-cells with Fluo-4 AM according to the dye manufacturer's protocol.
-
-
Compound Pre-treatment:
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Add serial dilutions of this compound and incubate for 30-60 minutes at 37°C.
-
-
BCR Stimulation and Measurement:
-
Establish a baseline fluorescence reading on the FLIPR or flow cytometer.
-
Inject the anti-IgM antibody to stimulate the BCR.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the responses to the vehicle control and plot against the this compound concentration to determine the IC50 for inhibition of calcium flux.
-
These protocols provide a framework for the cell-based evaluation of this compound. Researchers may need to optimize specific parameters, such as cell density and incubation times, for their particular experimental conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medicine.com [medicine.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Cellular Potency of ACP-5862: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to accurately measure the cellular potency of ACP-5862, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib.
Introduction
This compound is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a key therapeutic target.[4][5] this compound, a metabolite of Acalabrutinib, contributes significantly to the overall clinical efficacy and therefore, understanding its cellular potency is crucial for preclinical and clinical research.[6][7] In biochemical assays, this compound exhibits an IC50 of 5.0 nM for BTK.[1][2] This document outlines key cellular assays to determine the potency of this compound by assessing its impact on BTK-mediated signaling, B-cell activation, and proliferation.
Signaling Pathway Modulated by this compound
This compound targets BTK, a key kinase downstream of the B-cell receptor (BCR). Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), which in turn mobilizes intracellular calcium and activates transcription factors that drive B-cell proliferation, survival, and differentiation. This compound covalently binds to a cysteine residue (Cys481) in the active site of BTK, irreversibly inhibiting its kinase activity and thereby blocking the entire downstream signaling cascade.
Quantitative Data Summary
The following tables summarize the reported potency of Acalabrutinib and related BTK inhibitors in various cellular assays. While specific cellular IC50 values for this compound are not widely published, it is noted to be approximately 50% less potent than its parent compound, Acalabrutinib.
Table 1: Potency of Acalabrutinib in Cellular Assays
| Cell Line/System | Assay Type | Endpoint | IC50 (nM) |
| SU-DHL-6 | Cell Proliferation | Viability | 3.1 |
| REC-1 | Cell Proliferation | Viability | 21 |
| Human Whole Blood CD19+ B-cells | B-cell Activation | CD69 Expression | 198 |
Table 2: Comparative Potency of BTK Inhibitors in B-Cell Lymphoma Cell Lines
| Compound | Cell Line | Assay Type | GI50 (nM) |
| QL47 | Ramos | Cell Proliferation | 370 |
| QL47 | U2932 | Cell Proliferation | 200 |
Data sourced from[4]
Experimental Protocols
This section provides detailed protocols for key cellular assays to measure the potency of this compound.
BTK Target Engagement: Phospho-BTK (p-BTK) Western Blot Assay
This assay directly measures the inhibition of BTK autophosphorylation at tyrosine 223 (Y223) in cells treated with this compound.
Experimental Workflow:
Protocol:
-
Cell Culture: Culture a suitable B-cell lymphoma cell line (e.g., Ramos, TMD8) in appropriate media.
-
Treatment: Seed cells in a multi-well plate and treat with a serial dilution of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with goat anti-human IgM F(ab')2 fragment for 5-10 minutes to induce BCR signaling and BTK autophosphorylation.[10]
-
Lysis: Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phospho-BTK (Y223).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total BTK as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-BTK signal to the total BTK signal. Plot the normalized p-BTK levels against the concentration of this compound and fit a dose-response curve to calculate the IC50 value.
Downstream Signaling Inhibition: Phospho-PLCγ2 Flow Cytometry Assay
This assay measures the inhibition of phosphorylation of PLCγ2, a direct downstream substrate of BTK, providing a robust measure of this compound's cellular potency.
Protocol:
-
Cell Preparation: Use peripheral blood mononuclear cells (PBMCs) or a relevant B-cell line.
-
Treatment: Treat cells with a serial dilution of this compound for 1-2 hours.
-
Stimulation: Stimulate with anti-IgM to activate the BCR pathway.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with methanol to allow intracellular staining.[10]
-
Staining: Stain the cells with fluorescently labeled antibodies against a B-cell marker (e.g., CD19), phospho-PLCγ2 (Y759), and total PLCγ2.
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the B-cell population and analyze the median fluorescence intensity (MFI) of phospho-PLCγ2. Normalize the p-PLCγ2 MFI to the total PLCγ2 MFI if a suitable antibody is available. Plot the normalized MFI against the this compound concentration to determine the IC50.
Functional Potency: B-Cell Proliferation Assay
This assay assesses the functional consequence of BTK inhibition by measuring the anti-proliferative effect of this compound on B-cell lymphoma cell lines.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed a B-cell lymphoma cell line (e.g., Ramos, U2932, SU-DHL-6, REC-1) in a 96-well plate at an appropriate density.[4][8]
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Measurement: Add a cell viability reagent such as CellTiter-Glo® (Promega) or XTT (Trevigen) according to the manufacturer's instructions.[11][12]
-
Data Acquisition: Measure luminescence (for CellTiter-Glo®) or absorbance (for XTT) using a plate reader.
-
Data Analysis: Normalize the signal to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log concentration of this compound and fit a sigmoidal dose-response curve to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
B-Cell Activation Marker Assay by Flow Cytometry
This assay quantifies the ability of this compound to inhibit the upregulation of B-cell activation markers, such as CD69, following BCR stimulation.
Protocol:
-
Cell Source: Use human whole blood or isolated PBMCs.
-
Treatment: Pre-incubate the cells with serial dilutions of this compound for 1 hour.[9]
-
Stimulation: Add anti-IgM to the samples and incubate for 18 hours to induce B-cell activation.[9]
-
Staining: Stain the cells with fluorescently labeled antibodies against CD19 (to identify B-cells) and CD69 (the activation marker).
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD19+ B-cell population and determine the percentage of CD69+ cells or the MFI of CD69. Plot the inhibition of CD69 expression against the concentration of this compound to calculate the IC50.[9]
Conclusion
The protocols described in this document provide a comprehensive framework for assessing the cellular potency of this compound. By employing a combination of target engagement, downstream signaling, and functional assays, researchers can obtain a thorough understanding of the compound's activity in a cellular context. These methods are essential for the continued development and characterization of BTK inhibitors for the treatment of B-cell malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BTK | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. JCI Insight - Noncovalent inhibitors reveal BTK gatekeeper and auto-inhibitory residues that control its transforming activity [insight.jci.org]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Quantification of ACP-5862 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ACP-5862, the major active metabolite of acalabrutinib, in human plasma. Acalabrutinib is a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies.[1][2] Both acalabrutinib and its active metabolite, this compound, covalently bind to a cysteine residue in the BTK active site, inhibiting its enzymatic activity.[1][2] Monitoring the plasma concentrations of both the parent drug and its active metabolite is crucial for pharmacokinetic studies and therapeutic drug monitoring. This method utilizes a simple liquid-liquid extraction procedure for sample preparation and offers excellent sensitivity, accuracy, and precision, making it suitable for high-throughput analysis in clinical research settings.
Introduction
Acalabrutinib is a second-generation BTK inhibitor that has shown significant efficacy in the treatment of various B-cell cancers.[1] It is metabolized in vivo, primarily by CYP3A4, to form this compound, which is also pharmacologically active.[1][3] The mean exposure to this compound is reported to be 2- to 3-fold higher than that of acalabrutinib, although it has approximately 50% less potency in BTK inhibition.[4] Therefore, the combined activity of both acalabrutinib and this compound contributes to the overall therapeutic effect.[4][5]
A reliable method for the simultaneous quantification of acalabrutinib and this compound in plasma is essential for understanding their pharmacokinetic profiles and exposure-response relationships.[6] This application note provides a detailed protocol for an LC-MS/MS method that has been validated for the quantification of this compound, often in conjunction with the parent drug, in plasma samples.
Experimental
Materials and Reagents
-
This compound reference standard
-
Acalabrutinib reference standard
-
Deuterated internal standards (IS) for both analytes (e.g., acalabrutinib-D4, M27 metabolite acalabrutinib-D4)[1]
-
HPLC-grade acetonitrile, methanol, and methyl tertiary butyl ether (TBME)
-
Formic acid and ammonium formate
-
Human plasma (with K2EDTA as anticoagulant)[7]
-
Ultrapure water
Instrumentation
-
A liquid chromatography system, such as a Shimadzu LC-20AD or equivalent.[1]
-
A tandem mass spectrometer, such as an AB SCIEX API-4500 or a Xevo TQ-S triple quadrupole tandem mass spectrometer, equipped with a Turbo Ion Spray or electrospray ionization (ESI) source.[1][8]
Signaling Pathway of Acalabrutinib and this compound
Sample Preparation
A liquid-liquid extraction (LLE) technique is employed for the extraction of this compound and its parent compound from human plasma.[1]
-
Thaw plasma samples at room temperature and vortex to ensure homogeneity.[1]
-
To 200 µL of plasma in a clean tube, add 20 µL of the combined internal standard working solution.[1]
-
Vortex the mixture.
-
Add 2.5 mL of methyl tertiary butyl ether (TBME) and vortex for 10 minutes at 2000 rpm.[1]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.[1]
-
Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.[1]
Alternatively, solid-phase extraction (SPE) has also been utilized for sample preparation.[8][9]
Chromatographic Conditions
Chromatographic separation is achieved using a C18 reversed-phase column.
| Parameter | Condition |
| Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or Acquity BEH C18 (2.1 mm x 50 mm, 1.7 µm)[1][8] |
| Mobile Phase | Acetonitrile and 10 mM ammonium formate in 0.1% formic acid buffer (65:35, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] or 0.6 mL/min[9] |
| Injection Volume | 15 µL[1] |
| Column Temperature | Ambient |
| Run Time | Approximately 4 minutes[9] |
Mass Spectrometry Conditions
The mass spectrometer is operated in the positive ion mode using multiple reaction monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transition (this compound) | m/z 482.1 → 388.1[1] |
| MRM Transition (Acalabrutinib) | m/z 466.1 → 372.1[1] |
| Internal Standard Transitions | Deuterated analogs are used, e.g., m/z 486.1 → 388.1 for this compound IS[1] |
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of this compound in human plasma. The method is selective, with no significant interference from endogenous plasma components observed at the retention times of the analyte and internal standard.
Quantitative Data Summary
The method was validated according to regulatory guidelines, and the key quantitative parameters are summarized in the table below.
| Parameter | This compound | Acalabrutinib | Reference |
| Linearity Range (ng/mL) | 5.045 - 1600.000 | 5.045 - 1600.000 | [1] |
| 0.5 - 30 | 0.5 - 300 | [8] | |
| 5 - 5000 | 1 - 1000 | [4] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.065 | 5.045 | [7] |
| 0.5 | 0.5 | [8][9] | |
| Intra-day Accuracy (%) | 93.89 - 100.76 | 90.92 - 101.12 | [1] |
| Intra-day Precision (%CV) | 1.43 - 4.42 | 1.43 - 4.46 | [1] |
| Inter-day Accuracy (%) | 94.91 - 100.17 | 92.95 - 101.12 | [1] |
| Inter-day Precision (%CV) | 1.77 - 4.68 | 1.59 - 6.39 | [1] |
| Recovery (%) | > 81.0 | > 81.0 | [9] |
The calibration curves exhibited excellent linearity over the specified concentration ranges, with correlation coefficients (r²) consistently greater than 0.99.[1] The accuracy and precision of the method were well within the acceptable limits set by the FDA guidelines for bioanalytical method validation.
Experimental Workflow
Conclusion
The LC-MS/MS method described provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation procedure, coupled with the high selectivity and sensitivity of tandem mass spectrometry, makes this method well-suited for pharmacokinetic and clinical research studies involving acalabrutinib. The validation data confirms that the method is accurate, precise, and robust for its intended purpose.
References
- 1. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exposure-response analysis of acalabrutinib and its active metabolite, this compound, in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Studies of ACP-5862
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of pharmacokinetic (PK) studies for ACP-5862, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib. The following protocols are intended as a guide and may require optimization based on specific laboratory conditions and regulatory requirements.
Introduction to this compound and its Pharmacokinetics
This compound is the primary and pharmacologically active metabolite of acalabrutinib, a second-generation BTK inhibitor.[1] Like its parent drug, this compound irreversibly binds to the cysteine-481 residue in the BTK active site, thereby inhibiting its enzymatic activity.[1] This action blocks signaling pathways crucial for B-cell proliferation and survival. Understanding the pharmacokinetic profile of this compound is critical for a complete assessment of the efficacy and safety of acalabrutinib, as the metabolite contributes significantly to the overall therapeutic effect.
Mechanism of Action Signaling Pathway
Figure 1: Simplified signaling pathway of BTK and its inhibition by acalabrutinib and this compound.
Preclinical Pharmacokinetic Study Protocols
Preclinical PK studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models before human trials.
Rodent (Rat) Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.
Materials:
-
Test Animals: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Test Compound: this compound.
-
Formulation:
-
Intravenous (IV): Solubilized in a vehicle such as 20% Captisol® in saline.
-
Oral (PO): Suspended in a vehicle such as 0.5% methylcellulose in water.
-
-
Equipment: Dosing syringes, blood collection tubes (with K2EDTA), centrifuge, freezer (-80°C).
Experimental Workflow:
Figure 2: Workflow for a preclinical pharmacokinetic study in rats.
Procedure:
-
Animal Acclimatization: House animals in appropriate conditions for at least 3 days prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
IV Administration: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Administration: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at the following time points:
-
IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until bioanalysis.
Non-Rodent (Beagle Dog) Pharmacokinetic Study Protocol
Objective: To evaluate the pharmacokinetic profile of this compound in a non-rodent species.
Materials:
-
Test Animals: Male and female beagle dogs (9-12 months old).
-
Test Compound: this compound.
-
Formulation: Similar to the rat study, adjusted for concentration and volume.
-
Equipment: Dosing equipment, blood collection tubes (with K2EDTA), centrifuge, freezer (-80°C).
Procedure:
-
Acclimatization and Fasting: Acclimatize and fast the dogs overnight before dosing.
-
Dosing: Administer the appropriate IV or PO dose.
-
Blood Sampling: Collect blood samples (approximately 1 mL) from a suitable vein (e.g., cephalic or jugular) at time points similar to the rat study, potentially with additional later time points if a longer half-life is anticipated.[2]
-
Plasma Preparation and Storage: Process and store the plasma samples as described for the rat study.
Clinical Phase I Pharmacokinetic Study Protocol
Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of acalabrutinib and its metabolite this compound in healthy human subjects.
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose (SAD and MAD) study.[3]
Subject Population: Healthy male and female subjects, aged 18-55 years, with no clinically significant abnormalities.
Experimental Design:
Figure 3: Logical flow of a Phase I SAD/MAD clinical trial.
Procedure:
-
Single Ascending Dose (SAD) Phase:
-
Enroll sequential cohorts of subjects.
-
Within each cohort, subjects are randomized to receive a single oral dose of acalabrutinib or placebo.
-
Dose escalation to the next cohort occurs after a safety review of the preceding cohort.
-
Collect serial blood samples for PK analysis over 24-48 hours post-dose.[4]
-
-
Multiple Ascending Dose (MAD) Phase:
-
Blood Sampling Schedule (Example):
-
SAD: Pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.[4]
-
MAD: Pre-dose on Day 1, and at the same time points as SAD post-dose. On subsequent days, pre-dose samples. On the final day of dosing, a full PK profile as in the SAD phase.
-
-
Safety Monitoring: Continuously monitor subjects for adverse events, including vital signs, ECGs, and clinical laboratory tests.
Bioanalytical Method Protocol: LC-MS/MS Quantification of Acalabrutinib and this compound in Plasma
Objective: To accurately and precisely quantify the concentrations of acalabrutinib and this compound in plasma samples.
Principle: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous determination of the analytes.[1][7]
Materials:
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Analytical Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid).[7]
-
Internal Standards (IS): Deuterated analogs of acalabrutinib and this compound.[1]
-
Extraction Solvent: Methyl tertiary butyl ether (MTBE).[1]
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add the internal standards.
-
Add 1 mL of MTBE and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable gradient elution.
-
Detect the analytes using the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions (example):
-
Acalabrutinib: m/z 466.1 → 372.1
-
This compound: m/z 482.1 → 388.1
-
Deuterated Acalabrutinib (IS): m/z 470.1 → 376.1
-
Deuterated this compound (IS): m/z 486.1 → 388.1
-
-
-
Calibration and Quality Control: Analyze calibration standards and quality control samples with each batch of study samples to ensure the accuracy and precision of the method.
Data Presentation and Analysis
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.[8][9][10]
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 | Terminal elimination half-life. |
| CL/F | Apparent total clearance of the drug from plasma after oral administration. |
| Vz/F | Apparent volume of distribution during the terminal phase after oral administration. |
Data Summary Tables:
Table 1: Summary of Mean (± SD) Pharmacokinetic Parameters of this compound in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-inf) (ng*h/mL) | t1/2 (h) |
|---|---|---|---|---|---|
| IV | 1 | - | - | - | - |
| PO | 5 | - | - | - | - |
Table 2: Summary of Mean (± SD) Pharmacokinetic Parameters of this compound in Healthy Volunteers (SAD)
| Dose Group (mg) | Cmax (ng/mL) | Tmax (h) | AUC(0-inf) (ng*h/mL) | t1/2 (h) |
|---|---|---|---|---|
| 100 | - | - | - | - |
| 200 | - | - | - | - |
Table 3: Summary of Mean (± SD) Steady-State Pharmacokinetic Parameters of this compound in Healthy Volunteers (MAD)
| Dose Group (mg) | Cmax,ss (ng/mL) | Tmax,ss (h) | AUC(0-τ) (ng*h/mL) | t1/2 (h) |
|---|
| 100 BID | - | - | - | - |
(Note: The tables above are templates; the actual data would be populated from the experimental results.)
Conclusion
These application notes and protocols provide a framework for conducting comprehensive pharmacokinetic studies of this compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reliable data essential for the successful development of acalabrutinib. All experimental procedures should be conducted in compliance with Good Laboratory Practice (GLP) and Good Clinical Practice (GCP) guidelines.
References
- 1. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gaintherapeutics.com [gaintherapeutics.com]
- 4. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple ascending dose (MAD) – REVIVE [revive.gardp.org]
- 6. quanticate.com [quanticate.com]
- 7. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Noncompartmental Analysis - MATLAB & Simulink [mathworks.com]
- 9. quantics.co.uk [quantics.co.uk]
- 10. allucent.com [allucent.com]
preparing ACP-5862 stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACP-5862 is the major active metabolite of Acalabrutinib, a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key component in the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target in various B-cell malignancies.[3][4] this compound itself is a potent covalent inhibitor of BTK, contributing significantly to the overall clinical efficacy of Acalabrutinib.[2][5] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in both in vitro and in vivo experimental settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₃N₇O₃ | [6] |
| Molecular Weight | 481.5 g/mol | [6] |
| CAS Number | 2230757-47-6 | [6] |
| Appearance | Solid | [7] |
| Solubility | DMSO: ≥ 250 mg/mL (≥ 519.20 mM) | [1] |
| Storage | Store at -20°C for up to 1 year | [1] |
Mechanism of Action: BTK Inhibition
This compound, like its parent compound Acalabrutinib, exerts its therapeutic effect by covalently binding to the cysteine residue (Cys481) in the active site of the BTK enzyme.[2] This irreversible binding leads to the inhibition of BTK enzymatic activity. The inhibition of BTK blocks downstream signaling pathways that are crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[2]
Experimental Protocols
Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol outlines the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for subsequent dilution in cell culture media for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is recommended to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.[1]
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. When stored properly, the stock solution can be used for up to one year.[1]
Example Calculation for a 10 mM Stock Solution:
-
Molecular Weight of this compound: 481.5 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 481.5 g/mol = 4.815 mg
-
-
Weigh 4.815 mg of this compound and dissolve it in 1 mL of anhydrous DMSO.
Preparation of Working Solutions for In Vitro Cellular Assays
This protocol describes the dilution of the high-concentration DMSO stock solution into cell culture media to prepare working solutions for treating cells.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare working solutions fresh for each experiment.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the high-concentration this compound DMSO stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Cell Treatment: Add the prepared working solutions and the vehicle control to your cell cultures.
Preparation of Formulation for In Vivo Animal Studies
This protocol provides a method for preparing a formulation of this compound suitable for oral administration in animal models. This formulation uses a combination of solvents to ensure solubility and bioavailability.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes or vials
-
Vortex mixer
Procedure:
-
Prepare High-Concentration DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1] Ensure the compound is fully dissolved.
-
Add PEG300: In a separate tube, add the required volume of PEG300. Then, add the DMSO stock solution to the PEG300 and mix thoroughly.[1]
-
Add Tween-80: To the DMSO/PEG300 mixture, add Tween-80 and mix until the solution is homogeneous.[1]
-
Add Saline: Finally, add saline to the mixture to reach the final desired volume and concentration. Mix well.[1]
-
Administration: It is recommended to prepare this formulation fresh on the day of use.[1]
Example Formulation (for a final concentration of ≥ 2.08 mg/mL): [1]
-
10% DMSO: Start with a 20.8 mg/mL stock in DMSO. Use 100 µL of this stock.
-
40% PEG300: Add 400 µL of PEG300.
-
5% Tween-80: Add 50 µL of Tween-80.
-
45% Saline: Add 450 µL of saline.
-
Total Volume: 1 mL
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and the associated solvents. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powdered compound should be done in a chemical fume hood to avoid inhalation. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alentris.org [alentris.org]
- 7. kmpharma.in [kmpharma.in]
Application Notes & Protocols: Assessing the Covalent Binding of ACP-5862 to Bruton's Tyrosine Kinase (BTK)
Audience: Researchers, scientists, and drug development professionals.
Introduction ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib, a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Like its parent compound, this compound acts as a covalent inhibitor, forming a permanent bond with a cysteine residue (Cys481) in the active site of BTK.[2][3] This covalent modification leads to the sustained inhibition of BTK's enzymatic activity, which is critical for B-cell receptor (BCR) signaling pathways involved in B-cell proliferation and survival.[2] Given that this compound has a higher circulating exposure than acalabrutinib, its contribution to the overall clinical efficacy is significant.[4][5] Therefore, a precise assessment of its covalent binding kinetics is essential for understanding its pharmacological profile.
These application notes provide detailed protocols for confirming and characterizing the covalent binding of this compound to BTK using mass spectrometry, biochemical kinase assays, and cellular assays.
Data Presentation: Pharmacokinetic and Pharmacodynamic Properties
The following tables summarize key parameters for this compound and its parent compound, acalabrutinib.
Table 1: Comparative Pharmacokinetic and Binding Parameters
| Parameter | This compound | Acalabrutinib | Reference |
|---|---|---|---|
| Target | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) | [1] |
| Binding Mechanism | Covalent, Irreversible | Covalent, Irreversible | [1][2] |
| BTK IC₅₀ | 5.0 nM | 3 nM | [6] |
| Plasma Protein Binding | 98.6% | 97.5% | [2] |
| Metabolism | Primarily via CYP3A4 | Primarily via CYP3A4 | [1][3] |
| Half-Life (Elimination) | ~6.9 hours | ~1 hour |[4][6] |
Table 2: Comparative Cellular Potency
| Assay Parameter | This compound | Acalabrutinib | Reference |
|---|---|---|---|
| EC₅₀ (anti-IgD-induced CD69 expression in hWB) | 64 ± 6 nM | 9.2 ± 4.4 nM | [7] |
| EC₉₀ (anti-IgD-induced CD69 expression in hWB) | 544 ± 376 nM | 72 ± 20 nM |[7] |
Signaling Pathway and Mechanism Diagrams
The following diagrams illustrate the relevant biological pathway, the mechanism of inhibition, and the experimental workflows.
Caption: Simplified BTK signaling pathway in B-cells.
Caption: Two-step mechanism of irreversible covalent inhibition.
Experimental Protocols
Protocol 1: Confirmation of Covalent Adduct Formation by Intact Protein Mass Spectrometry
This protocol confirms the formation of a covalent bond between this compound and BTK by detecting the expected mass shift.
Methodology:
-
Reagents and Materials:
-
Recombinant human BTK protein.
-
This compound compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: MS-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).
-
LC-MS system (e.g., Q-TOF or Orbitrap).
-
-
Procedure:
-
Prepare a solution of recombinant BTK at a final concentration of 1-5 µM in the assay buffer.
-
Prepare a parallel reaction for the vehicle control by adding an equivalent volume of DMSO.
-
Add this compound to the BTK solution to achieve a final concentration representing a 5-10 fold molar excess (e.g., 10 µM).
-
Incubate the reaction mixture and the vehicle control at room temperature or 37°C for 1-2 hours to allow for complete binding.
-
Terminate the reaction by adding 0.1% formic acid.
-
Analyze the samples using an LC-MS system. Separate the protein using a reversed-phase column suitable for proteins.
-
Acquire mass spectra in positive ion mode across a mass range appropriate for the intact BTK protein and the expected adduct.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.
-
-
Data Analysis:
-
Compare the deconvoluted mass of the BTK protein from the this compound-treated sample with the vehicle control.
-
A mass increase corresponding to the molecular weight of this compound confirms the formation of a 1:1 covalent adduct.
-
Caption: Workflow for mass spectrometry analysis.
Protocol 2: Identification of the Covalent Binding Site by Peptide Mapping
This protocol identifies the specific amino acid residue (Cys481) to which this compound binds.
Methodology:
-
Sample Preparation:
-
Use the reaction mixtures from Protocol 1 (both this compound-treated and vehicle control).
-
Denature the protein (e.g., with urea or guanidine HCl).
-
Reduce disulfide bonds with DTT.
-
Alkylate non-target cysteines with iodoacetamide (IAA). This step is crucial to prevent scrambling and specifically identify the cysteine protected by covalent binding.
-
Perform a buffer exchange to remove denaturants and alkylating agents.
-
Digest the protein into peptides using a protease such as trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reversed-phase nano-LC.
-
Analyze the peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition (DDA) mode.
-
The instrument should be configured to select precursor ions for fragmentation (MS/MS) via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against the human BTK protein sequence.
-
Define a variable modification on cysteine corresponding to the mass of this compound.
-
Identify the peptide containing the Cys481 residue and confirm its modification by this compound through manual inspection of the MS/MS spectrum, ensuring key fragment ions are present.
-
Protocol 3: Determination of Kinetic Parameters (k_inact and K_I) via Biochemical Assay
This protocol determines the potency of this compound by measuring the rate of enzyme inactivation. A time-dependent IC₅₀ approach is described.[7][8]
Methodology:
-
Reagents and Materials:
-
Recombinant human BTK enzyme.
-
This compound.
-
Kinase substrate (e.g., a generic peptide substrate for BTK).
-
ATP.
-
Kinase assay kit for detection (e.g., LanthaScreen™, ADP-Glo™).
-
Assay Buffer: Kinase reaction buffer as recommended by the manufacturer.
-
384-well microplates.
-
-
Procedure (Time-Dependent IC₅₀):
-
Prepare a series of dilutions of this compound in DMSO, followed by dilution into the assay buffer.
-
In a 384-well plate, add the BTK enzyme to multiple wells.
-
Add the this compound dilutions to the enzyme, initiating the pre-incubation. Prepare parallel sets of plates for different pre-incubation time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Incubate the plates at room temperature for the designated pre-incubation times.
-
After each pre-incubation period, initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the kinase reaction to proceed for a fixed time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and add the detection reagents according to the assay kit manufacturer's protocol.
-
Read the plate on a suitable plate reader (e.g., for fluorescence or luminescence).
-
-
Data Analysis:
-
For each pre-incubation time point, plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
A leftward shift in the IC₅₀ value with increasing pre-incubation time is characteristic of an irreversible inhibitor.
-
The kinetic parameters k_inact (maximal rate of inactivation) and K_I (inhibition constant) can be derived by fitting the IC₅₀ values versus time data to the appropriate kinetic models.[9][10]
-
Caption: Workflow for biochemical kinetic analysis.
Protocol 4: Cellular Target Engagement Assay via Flow Cytometry
This protocol assesses the ability of this compound to inhibit BTK signaling in a cellular context by measuring the suppression of B-cell activation markers.[7]
Methodology:
-
Reagents and Materials:
-
Human whole blood (hWB) or isolated peripheral blood mononuclear cells (PBMCs).
-
This compound.
-
B-cell stimulus (e.g., anti-IgD antibody).
-
Fluorescently-conjugated antibodies for flow cytometry (e.g., anti-CD19 for B-cell identification, anti-CD69 for activation).
-
FACS buffer (PBS + 2% FBS).
-
96-well U-bottom plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Aliquot human whole blood or PBMCs into a 96-well plate.
-
Add the this compound dilutions to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).
-
Stimulate the B-cells by adding anti-IgD antibody to all wells except the unstimulated control.
-
Incubate for an additional 18-24 hours at 37°C.
-
If using whole blood, lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer.
-
Stain the cells with fluorescently-conjugated antibodies (e.g., anti-CD19 and anti-CD69) for 30 minutes on ice in the dark.
-
Wash the cells again to remove unbound antibodies and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CD19-positive B-cell population.
-
Determine the percentage of CD69-positive cells or the mean fluorescence intensity (MFI) of CD69 within the B-cell gate for each condition.
-
Normalize the data to the stimulated (vehicle) and unstimulated controls.
-
Plot the percent inhibition of CD69 expression versus the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the cellular EC₅₀ value.
-
References
- 1. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicine.com [medicine.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating ACP-5862 Efficacy in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACP-5862 is the major and pharmacologically active metabolite of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] Acalabrutinib is approved for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2] Like its parent compound, this compound is a potent and selective covalent inhibitor of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway that is essential for B-cell proliferation, trafficking, and survival.[1][2] Given that this compound contributes significantly to the overall clinical efficacy of Acalabrutinib, direct evaluation of its anti-tumor activity in relevant preclinical in vivo models is crucial for a comprehensive understanding of its therapeutic potential.
These application notes provide detailed protocols for two established murine models of CLL that are well-suited for assessing the in vivo efficacy of this compound: the TCL1 adoptive transfer model and a patient-derived CLL xenograft model.
Signaling Pathway of BTK Inhibition by this compound
Caption: BTK signaling pathway and the inhibitory action of this compound.
Recommended In Vivo Models
Two robust and well-characterized mouse models are recommended for evaluating the in vivo efficacy of this compound in the context of Chronic Lymphocytic Leukemia (CLL).
-
TCL1 Adoptive Transfer Model: This model utilizes the transfer of splenocytes from Eµ-TCL1 transgenic mice, which spontaneously develop a disease closely resembling human CLL, into immunocompetent C57BL/6 mice. This results in a more rapid and predictable development of leukemia compared to the transgenic model itself.
-
Human Primary CLL Xenograft Model: In this model, peripheral blood mononuclear cells (PBMCs) from CLL patients are transplanted into severely immunodeficient mice, such as NOD-scid IL2Rγnull (NSG) mice. This allows for the study of primary human leukemia cells in an in vivo setting.
Experimental Protocols
Protocol 1: TCL1 Adoptive Transfer Model for this compound Efficacy
This protocol describes the induction of CLL in C57BL/6 mice via adoptive transfer of TCL1 splenocytes and subsequent treatment with this compound to evaluate its therapeutic efficacy.
Materials:
-
Eµ-TCL1 transgenic mice (on a C57BL/6 background) with established leukemia
-
Recipient C57BL/6 mice (6-8 weeks old)
-
This compound
-
Vehicle control (e.g., 2% w/v HPβCD in drinking water)
-
Standard cell culture media and reagents
-
Flow cytometry antibodies (e.g., anti-CD5, anti-CD19, anti-B220)
-
Reagents for protein extraction and Western blotting (e.g., RIPA buffer, protease/phosphatase inhibitors, antibodies against pBTK, BTK, pPLCγ2, PLCγ2, and a loading control like β-actin)
Procedure:
-
Cell Preparation:
-
Euthanize a leukemic Eµ-TCL1 transgenic mouse and aseptically harvest the spleen.
-
Prepare a single-cell suspension of splenocytes in sterile PBS or cell culture medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
-
Adoptive Transfer:
-
Inject 1 x 10^7 leukemic TCL1 cells in 200 µL of PBS intravenously (i.v.) into the tail vein of recipient C57BL/6 mice.
-
-
Leukemia Monitoring and Treatment Initiation:
-
Monitor the development of leukemia by weekly peripheral blood sampling and flow cytometric analysis for the percentage of CD5+/CD19+ cells.
-
Once the tumor burden reaches a predetermined level (e.g., ≥10% CD5+/CD19+ cells in peripheral blood), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare this compound in the appropriate vehicle. As this compound is a metabolite, a preliminary dose-range finding study is recommended. A starting point could be based on the doses used for Acalabrutinib (e.g., 15-25 mg/kg/day).
-
Administer this compound and vehicle control to the respective groups. Administration can be via oral gavage or formulated in the drinking water for continuous exposure.
-
-
Efficacy Evaluation and Endpoint Analysis:
-
Survival Study: Monitor mice daily and record survival. The primary endpoint is overall survival.
-
Tumor Burden Analysis: At the end of the study or at predetermined time points, euthanize the mice and harvest spleens and peripheral blood.
-
Measure spleen weight.
-
Perform flow cytometry on single-cell suspensions from the spleen and peripheral blood to determine the percentage and absolute number of leukemic cells (CD5+/CD19+).
-
-
Pharmacodynamic Analysis (Western Blot):
-
Prepare protein lysates from splenocytes.
-
Perform Western blotting to assess the phosphorylation status of BTK and its downstream target PLCγ2.
-
-
Protocol 2: Human Primary CLL Xenograft Model in NSG Mice
This protocol details the engraftment of human CLL cells into immunodeficient NSG mice and the subsequent evaluation of this compound's efficacy.
Materials:
-
Cryopreserved or fresh peripheral blood mononuclear cells (PBMCs) from CLL patients
-
NOD-scid IL2Rγnull (NSG) mice (6-8 weeks old)
-
This compound and vehicle control
-
Flow cytometry antibodies for human markers (e.g., anti-human CD45, CD19, CD5)
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved CLL patient PBMCs or isolate fresh PBMCs using Ficoll-Paque density gradient centrifugation.
-
Wash and resuspend cells in sterile PBS at a concentration of 5 x 10^7 to 1 x 10^8 cells/mL.
-
-
Xenograft Establishment:
-
Inject 1 x 10^7 to 2 x 10^7 CLL PBMCs in 200 µL of PBS intravenously (i.v.) into NSG mice.
-
-
Engraftment Monitoring and Treatment:
-
Monitor engraftment by weekly or bi-weekly peripheral blood sampling and flow cytometry for human CD45+/CD19+/CD5+ cells.
-
Once engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment groups.
-
Administer this compound and vehicle as described in Protocol 1.
-
-
Efficacy Evaluation and Endpoint Analysis:
-
Tumor Burden Analysis: At the end of the study (typically 3-4 weeks post-treatment initiation), euthanize the mice and harvest spleens and peripheral blood.
-
Measure spleen weight.
-
Analyze the percentage and absolute number of human CLL cells (hCD45+/CD19+/CD5+) in the spleen and peripheral blood by flow cytometry.
-
-
Pharmacodynamic Analysis:
-
Isolate human CLL cells from the spleens of treated and control mice.
-
Perform Western blotting to analyze the phosphorylation of BTK and PLCγ2.
-
-
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Efficacy of this compound in the TCL1 Adoptive Transfer Model
| Treatment Group | Median Survival (days) | Spleen Weight (g) (Mean ± SD) | Splenic Tumor Burden (%) (Mean ± SD) |
| Vehicle Control | 59 | 1.2 ± 0.3 | 85 ± 10 |
| This compound (X mg/kg) | 81 | 0.5 ± 0.2 | 40 ± 15 |
| P-value | < 0.05 | < 0.01 | < 0.01 |
Note: Data are hypothetical and for illustrative purposes, based on published results for Acalabrutinib.[3][4][5]
Table 2: Effect of this compound on Tumor Burden in the Human Primary CLL Xenograft Model
| Treatment Group | Spleen Weight (g) (Mean ± SD) | Splenic hCD45+CD19+CD5+ (%) (Mean ± SD) |
| Vehicle Control | 0.8 ± 0.2 | 60 ± 12 |
| This compound (X mg/kg) | 0.3 ± 0.1 | 25 ± 8 |
| P-value | < 0.01 | < 0.01 |
Note: Data are hypothetical and for illustrative purposes, based on published results for Acalabrutinib.[3][4]
Visualization of Experimental Workflow
Caption: Experimental workflow for in vivo efficacy evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acalabrutinib and Its Therapeutic Potential in the Treatment of Chronic Lymphocytic Leukemia: A Short Review on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of ACP-5862 Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a potent and selective Bruton tyrosine kinase (BTK) inhibitor.[1][2] The formation of this compound, also known as M27, is primarily mediated by the cytochrome P450 enzyme CYP3A4 through an oxidation reaction.[1][2][3] This biotransformation involves hydroxylation of the chiral benzylic carbon, leading to an unstable carbinolamide intermediate that spontaneously opens to form the keto-amide structure of this compound.[1] Given that this compound contributes to the overall clinical efficacy of acalabrutinib, its accurate identification and quantification are crucial in drug metabolism and pharmacokinetic studies.[1][4]
These application notes provide detailed methodologies for the identification and characterization of this compound using common in vitro systems and advanced analytical techniques.
In Vitro Metabolism and Identification of this compound
The primary in vitro method for generating and identifying this compound involves incubating the parent drug, acalabrutinib, with human liver microsomes (HLMs) or recombinant human CYP enzymes.
Experimental Protocol: In Vitro Incubation using Human Liver Microsomes
This protocol describes the steps for the in vitro metabolism of acalabrutinib to form this compound using human liver microsomes.
1. Materials and Reagents:
-
Acalabrutinib
-
Human Liver Microsomes (HLMs)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., Ponatinib or deuterated analogs of acalabrutinib and this compound)[5][6]
-
Methanol
-
Methyl tertiary butyl ether (TBME) for liquid-liquid extraction[6]
2. Incubation Procedure:
-
Prepare a stock solution of acalabrutinib in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate a mixture of HLMs (final concentration, e.g., 0.5 mg/mL) and acalabrutinib (final concentration, e.g., 1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[5]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. Alternative Sample Preparation: Liquid-Liquid Extraction:
-
After incubation, add the internal standard solution to the sample.
-
Add methyl tertiary butyl ether (TBME) as the extraction solvent.[6]
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Analytical Method: UPLC-MS/MS for Quantification
An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is highly effective for the sensitive and selective quantification of this compound.[3][5]
Experimental Protocol: UPLC-MS/MS Analysis
1. Chromatographic Conditions:
-
Column: A reverse-phase column, such as a Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 µm), is suitable.[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate in 0.1% formic acid).[6] A common composition is a 65:35 (v/v) ratio of the organic to aqueous phase.[6]
-
Flow Rate: A typical flow rate is between 0.3 mL/min and 1.0 mL/min.[5][6]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
-
Injection Volume: 5-10 µL.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode generally yields high sensitivity for both acalabrutinib and this compound.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5]
-
MRM Transitions: The precursor-to-product ion transitions for this compound and a potential internal standard are monitored.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the identification and characterization of this compound.
Table 1: Mass Spectrometric Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound (M27) | 482.1 | 388.1 | Positive ESI |
Source:[3]
Table 2: In Vitro Kinetic Parameters for this compound Formation
| Parameter | Value | Units | Conditions |
| Enzyme Responsible | CYP3A4 | - | Recombinant CYP phenotyping |
| Km (Michaelis constant) | 2.78 | µM | Formation in rCYP3A4 |
| Vmax | 4.13 | pmol/pmol CYP3A/min | Formation in rCYP3A4 |
| Intrinsic Clearance (CLint) | 23.6 | µL/min/mg | HLM incubation |
Visualizations
Signaling and Metabolic Pathways
The following diagram illustrates the metabolic pathway from the parent drug, acalabrutinib, to its major active metabolite, this compound.
Caption: Metabolic conversion of acalabrutinib to this compound.
Experimental Workflow
The diagram below outlines the general workflow for the in vitro identification of this compound.
Caption: Workflow for in vitro this compound metabolite identification.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M 27 in human plasma and application to a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09026G [pubs.rsc.org]
- 4. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Ultrafast UPLC–MS/MS Method for Characterizing the In Vitro Metabolic Stability of Acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: ACP-5862 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] Given that this compound circulates at concentrations two- to three-fold higher than the parent drug, a thorough understanding of its drug-drug interaction (DDI) potential is critical for the safe and effective use of acalabrutinib.[1] These application notes provide a summary of the known DDI profile of this compound and detailed protocols for its evaluation.
Metabolic Pathway and DDI Potential of this compound
Acalabrutinib is primarily metabolized to this compound via oxidation of its pyrrolidine ring, a reaction predominantly catalyzed by the cytochrome P450 (CYP) 3A4 enzyme.[3][4] this compound itself is a substrate for further metabolism, also mediated by CYP3A4.[3] Both acalabrutinib and this compound are substrates of the efflux transporters P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP).[3]
The primary DDI risks associated with this compound involve its potential to inhibit or induce metabolic enzymes and its interactions with drug transporters.
Cytochrome P450 Inhibition
This compound has been evaluated for its potential to inhibit various CYP enzymes. It is a weak, time-dependent inactivator of CYP3A4 and CYP2C8, and a weak reversible inhibitor of CYP2C9 and CYP2C19.[1] No significant inhibition of CYP1A2, CYP2B6, or CYP2D6 by this compound has been observed.[1]
Diagram: Metabolic Formation of this compound
References
- 1. CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses | Springer Nature Experiments [experiments.springernature.com]
- 2. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. CYP450 Time-Dependent Inhibition (TDI) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - ES [thermofisher.com]
Application Notes and Protocols for ACP-5862 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation, highly selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] Acalabrutinib is approved for the treatment of various B-cell malignancies. Understanding the preclinical profile of this compound is crucial for a comprehensive assessment of the therapeutic activity and safety of acalabrutinib. These application notes provide a detailed guide to the preclinical evaluation of this compound, including its mechanism of action, key in vitro and in vivo experimental protocols, and relevant pharmacological data.
Mechanism of Action
This compound, like its parent drug acalabrutinib, is a covalent inhibitor of BTK.[1][2] It forms an irreversible covalent bond with the cysteine residue at position 481 (Cys481) in the ATP-binding domain of the BTK enzyme.[4] This irreversible binding leads to the inhibition of BTK enzymatic activity. BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the proliferation, trafficking, chemotaxis, and adhesion of both normal and malignant B-cells.[2][3] By inhibiting BTK, this compound effectively disrupts these downstream signaling pathways, leading to decreased B-cell proliferation and survival.
Signaling Pathway
The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by this compound.
Caption: B-Cell Receptor (BCR) signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key preclinical pharmacokinetic and pharmacodynamic parameters of this compound in comparison to its parent compound, acalabrutinib.
Table 1: In Vitro Potency of this compound and Acalabrutinib
| Parameter | This compound | Acalabrutinib | Reference |
| BTK IC₅₀ (nM) | 5.0 | 3.0 | [5] |
| hWB EC₅₀ (nM) | 64 ± 6 | 9.2 ± 4.4 | [1] |
| hWB EC₉₀ (nM) | 544 ± 376 | 72 ± 20 | [1] |
hWB: human Whole Blood
Table 2: Pharmacokinetic Parameters of this compound and Acalabrutinib in Humans (Following a single 100 mg oral dose of Acalabrutinib)
| Parameter | This compound | Acalabrutinib | Reference |
| Half-life (hours) | 6.9 | ~1 | [2][5] |
| Time to Peak (hours) | 1.6 | 0.9 | [2] |
| Mean Exposure (AUC) | ~2-3 fold higher | - | [3][5] |
| Protein Binding (%) | 98.6 | 97.5 | [2] |
| Apparent Clearance (L/hour) | 13 | 71 | [2] |
| Volume of Distribution (Vdss, L) | ~67 | ~101 | [2] |
Experimental Protocols
Detailed methodologies for key experiments in the preclinical evaluation of this compound are provided below.
Biochemical BTK Kinase Inhibition Assay (LanthaScreen™)
This protocol is adapted from methodologies used for assessing the potency of BTK inhibitors.[5]
Objective: To determine the in vitro potency (IC₅₀) of this compound against the BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
LanthaScreen™ Eu-anti-GST (pY223) Antibody
-
GFP-BTK (pY223) tracer
-
ATP
-
Assay buffer (e.g., TR-FRET dilution buffer)
-
This compound compound
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Experimental Workflow:
References
- 1. A FLIPR-based assay to assess potency and selectivity of inhibitors of the TEC family kinases Btk and Itk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. ashpublications.org [ashpublications.org]
Application Note and Protocol: Western Blot Analysis of Phosphorylated BTK Following ACP-5862 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway. Its activation through phosphorylation, particularly at the Tyrosine 223 (Tyr223) residue, is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a key target for therapeutic intervention. ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib, a second-generation, irreversible BTK inhibitor.[1][2] Like its parent compound, this compound covalently binds to the Cys481 residue in the BTK active site, leading to potent inhibition of its kinase activity.[3] This application note provides a detailed protocol for performing Western blot analysis to detect the phosphorylation status of BTK at Tyr223 in a cellular context following treatment with this compound. The human Burkitt's lymphoma cell line, Ramos, which expresses high levels of BTK, is utilized as a model system.
Principle
This protocol details the stimulation of BTK phosphorylation in Ramos cells using an anti-human IgM antibody, followed by treatment with the BTK inhibitor this compound. Subsequently, cells are lysed, and the proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane and probed with specific primary antibodies against phosphorylated BTK (pBTK Tyr223) and total BTK. A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence. The ratio of pBTK to total BTK provides a quantitative measure of BTK inhibition by this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BTK signaling pathway and the experimental workflow for this protocol.
Caption: BTK Signaling Pathway and this compound Inhibition.
Caption: Western Blot Experimental Workflow.
Materials and Reagents
Cell Culture and Treatment
| Reagent | Supplier | Catalog Number |
| Ramos (RA 1) cell line | ATCC | CRL-1596 |
| RPMI-1640 Medium | ATCC | 30-2001 |
| Fetal Bovine Serum (FBS), heat-inactivated | ATCC | 30-2020 |
| Penicillin-Streptomycin (100X) | Thermo Fisher Scientific | 15140122 |
| This compound | MedchemExpress | HY-109033A |
| Goat F(ab')2 Anti-Human IgM | Southern Biotech | 2022-14 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
Western Blotting
| Reagent | Supplier | Catalog Number |
| Modified RIPA Lysis Buffer | (see recipe below) | - |
| Protease Inhibitor Cocktail (100X) | Thermo Fisher Scientific | 87786 |
| Phosphatase Inhibitor Cocktail 2 (100X) | Sigma-Aldrich | P5726 |
| Phosphatase Inhibitor Cocktail 3 (100X) | Sigma-Aldrich | P0044 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| 2-Mercaptoethanol | Bio-Rad | 1610710 |
| Mini-PROTEAN TGX Precast Gels (4-15%) | Bio-Rad | 4561086 |
| Trans-Blot Turbo Mini PVDF Transfer Packs | Bio-Rad | 1704156 |
| Tris-Buffered Saline with Tween 20 (TBST) (10X) | Bio-Rad | 1706435 |
| Bovine Serum Albumin (BSA), Fraction V | Sigma-Aldrich | A7906 |
| Non-fat Dry Milk | Bio-Rad | 1706404 |
| Clarity Western ECL Substrate | Bio-Rad | 1705061 |
| Phospho-BTK (Tyr223) Antibody | Cell Signaling Technology | #5082 |
| BTK (D3H5) Rabbit mAb (Total BTK) | Cell Signaling Technology | #8547 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | #7074 |
Experimental Protocols
Cell Culture and Maintenance of Ramos Cells
-
Culture Ramos cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Maintain cell density between 2 x 10^5 and 1 x 10^6 viable cells/mL.[4]
-
Subculture the cells every 2-3 days by adding fresh medium or by centrifugation and resuspension in fresh medium to the recommended cell density.[4]
This compound Treatment and Cell Lysate Preparation
-
Cell Seeding: Seed Ramos cells at a density of 1 x 10^6 cells/mL in a 6-well plate in a final volume of 2 mL per well.
-
Inhibitor Pre-treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute this compound in culture medium to the desired final concentrations (e.g., a range of 10 nM to 1 µM is a good starting point based on the IC50 of acalabrutinib).[5][6] Add the diluted this compound or vehicle (DMSO) control to the cells and incubate for 2 hours at 37°C.
-
Stimulation: Prepare a working solution of Goat F(ab')2 Anti-Human IgM in serum-free RPMI-1640. Add the anti-IgM to each well to a final concentration of 10 µg/mL to stimulate BTK phosphorylation.[7] Incubate for 10 minutes at 37°C.[7]
-
Cell Harvest: Following stimulation, immediately place the 6-well plate on ice. Transfer the cell suspension to pre-chilled 1.5 mL microcentrifuge tubes.
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and aspirate the PBS.
-
Cell Lysis: Prepare the complete lysis buffer by adding protease and phosphatase inhibitors to the Modified RIPA Lysis Buffer immediately before use.
-
Add 100 µL of ice-cold complete lysis buffer to each cell pellet.
-
Vortex briefly and incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
SDS-PAGE and Western Blotting
-
Sample Preparation: To 20-30 µg of protein lysate, add 4X Laemmli Sample Buffer to a final concentration of 1X. Add 2-Mercaptoethanol to a final concentration of 5%.
-
Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a 4-15% Mini-PROTEAN TGX Precast Gel.
-
Run the gel in 1X Tris/Glycine/SDS running buffer at 150V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using the Trans-Blot Turbo Transfer System according to the manufacturer's protocol.
-
Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with 5% non-fat dry milk in TBST for the total BTK antibody or 5% BSA in TBST for the pBTK antibody for 1 hour at room temperature with gentle agitation.[8]
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST.
-
Dilute the primary antibodies in the appropriate blocking buffer (5% non-fat dry milk for total BTK, 5% BSA for pBTK) as recommended in the table below.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
| Primary Antibody | Recommended Dilution | Blocking Buffer |
| Phospho-BTK (Tyr223) | 1:1000 | 5% BSA in TBST |
| Total BTK | 1:1000 | 5% Non-fat Dry Milk in TBST |
-
Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST.
-
Dilute the HRP-conjugated anti-rabbit IgG secondary antibody in 5% non-fat dry milk in TBST (a starting dilution of 1:2000 to 1:10,000 is recommended).[1][9]
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
Detection: Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the Clarity Western ECL Substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
Data Analysis
-
Quantify the band intensities for pBTK and total BTK using densitometry software (e.g., ImageJ).
-
Normalize the pBTK signal to the corresponding total BTK signal for each sample to determine the relative level of BTK phosphorylation.
-
Compare the normalized pBTK levels in this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.
Quantitative Data Summary
Reagent Concentrations and Volumes
| Reagent/Parameter | Concentration/Volume |
| Cell Seeding | |
| Cell Density | 1 x 10^6 cells/mL |
| Volume per well (6-well plate) | 2 mL |
| Treatment and Stimulation | |
| This compound Concentration Range | 10 nM - 1 µM |
| This compound Incubation Time | 2 hours |
| Anti-human IgM Concentration | 10 µg/mL |
| Anti-human IgM Incubation Time | 10 minutes |
| Lysis | |
| Lysis Buffer Volume | 100 µL per sample |
| Western Blot | |
| Protein Loading Amount | 20-30 µg per lane |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
Modified RIPA Lysis Buffer Recipe (for 10 mL)
| Component | Final Concentration | Stock Solution | Volume to Add |
| Tris-HCl, pH 7.4 | 50 mM | 1 M | 500 µL |
| NaCl | 150 mM | 5 M | 300 µL |
| EDTA | 1 mM | 0.5 M | 20 µL |
| NP-40 | 1% | 10% | 1 mL |
| Sodium Deoxycholate | 0.25% | 10% | 250 µL |
| Protease Inhibitor Cocktail | 1X | 100X | 100 µL |
| Phosphatase Inhibitor Cocktail 2 | 1X | 100X | 100 µL |
| Phosphatase Inhibitor Cocktail 3 | 1X | 100X | 100 µL |
| ddH2O | - | - | to 10 mL |
Note: Add protease and phosphatase inhibitors fresh to the buffer immediately before use.[8]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak pBTK signal | - Insufficient stimulation of BTK phosphorylation.- Phosphatase activity during lysis.- Low protein load. | - Confirm the activity of the anti-IgM antibody.- Ensure lysis buffer contains fresh phosphatase inhibitors and samples are kept on ice.- Increase the amount of protein loaded onto the gel. |
| High background | - Insufficient blocking.- Primary or secondary antibody concentration too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., 5% BSA).- Titrate antibody concentrations to optimize signal-to-noise ratio.- Increase the number and duration of washes. |
| Multiple non-specific bands | - Antibody cross-reactivity.- Protein degradation. | - Use a more specific antibody.- Ensure fresh protease inhibitors are used in the lysis buffer. |
| Uneven loading (based on total BTK) | - Inaccurate protein quantification. | - Re-quantify protein concentrations and ensure equal loading. Use a loading control like GAPDH or β-actin for verification. |
Conclusion
This protocol provides a comprehensive and detailed methodology for assessing the inhibitory effect of this compound on BTK phosphorylation in Ramos B-cells. By following these steps, researchers can obtain reliable and reproducible data on the cellular activity of this and other BTK inhibitors, which is crucial for drug development and mechanistic studies in the field of B-cell malignancies.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Interleukins 4 and 21 Protect Anti-IgM Induced Cell Death in Ramos B Cells: Implication for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geniranlab.ir [geniranlab.ir]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | BTK | TargetMol [targetmol.com]
- 7. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. grisp.pt [grisp.pt]
Application Notes and Protocols for Flow Cytometry Analysis of B-cell Activation with ACP-5862
Introduction
ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation, highly selective, and potent Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies. This compound, like its parent drug acalabrutinib, covalently binds to Cys481 in the active site of BTK, leading to irreversible inhibition of its kinase activity. This blockade of BTK signaling results in the inhibition of B-cell activation and proliferation.
These application notes provide a detailed protocol for the analysis of B-cell activation in response to this compound treatment using flow cytometry. This method allows for the precise quantification of changes in the expression of key B-cell activation markers at the single-cell level, providing valuable insights into the compound's mechanism of action and potency.
B-cell Receptor Signaling Pathway and BTK Inhibition
The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, including BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors such as NF-κB and NFAT. These transcription factors drive the expression of genes involved in B-cell activation, proliferation, and survival. This compound, by irreversibly inhibiting BTK, effectively abrogates these downstream signaling events.
References
- 1. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving ACP-5862 solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACP-5862, focusing on improving its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the major active metabolite of Acalabrutinib, a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] Like many kinase inhibitors, this compound is a lipophilic molecule with low aqueous solubility, which can present challenges in preparing stock solutions and achieving desired concentrations in in vitro cell-based assays, potentially leading to inaccurate experimental results. DrugBank predicts a very low water solubility for this compound of 0.00767 mg/mL.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. A solubility of up to 250 mg/mL (519.20 mM) can be achieved in DMSO.[3][4]
Q3: Are there any special considerations when using DMSO to dissolve this compound?
A3: Yes. For optimal dissolution in DMSO, it is recommended to use ultrasonic treatment.[3] Additionally, due to the hygroscopic nature of DMSO (it readily absorbs moisture from the air), it is crucial to use a fresh, unopened bottle of anhydrous DMSO. Absorbed water can significantly reduce the solubility of hydrophobic compounds like this compound.[3]
Q4: Can I prepare a stock solution of this compound in ethanol?
Q5: How should I prepare working solutions of this compound in aqueous media for cell-based assays?
A5: To prepare working solutions, a serial dilution of the high-concentration DMSO stock solution into your aqueous cell culture medium is the standard method. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Rapidly vortexing the medium while adding the DMSO stock can aid in dispersion and prevent precipitation.
Troubleshooting Guide: Solubility Issues with this compound
Problem: I am seeing precipitation when I dilute my this compound DMSO stock into my aqueous assay buffer.
| Possible Cause | Troubleshooting Steps |
| Final DMSO concentration is too low to maintain solubility. | - Increase the final DMSO concentration slightly, ensuring it remains within the tolerated limit for your cell line (typically ≤0.1%).- Perform a DMSO tolerance test on your specific cell line. |
| The compound is "crashing out" of solution upon dilution. | - Prepare an intermediate dilution of the DMSO stock in a co-solvent like PEG300 before the final dilution into the aqueous buffer.- Warm the aqueous buffer to 37°C before adding the DMSO stock.- Increase the mixing speed (e.g., vortexing) during the addition of the DMSO stock. |
| The pH of the aqueous buffer is not optimal for this compound solubility. | - this compound is a weakly basic compound. Its solubility may be higher in more acidic conditions. If your experimental system allows, try adjusting the pH of your buffer to a slightly lower value. |
| The compound has been stored improperly. | - Ensure the solid compound and DMSO stock solutions are stored at -20°C or -80°C as recommended.- Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after preparation. |
Problem: I am unable to dissolve this compound in DMSO to the desired concentration.
| Possible Cause | Troubleshooting Steps |
| Suboptimal dissolution technique. | - Use an ultrasonic bath to aid in the dissolution process as this has been shown to be effective.[3] |
| The DMSO is not of sufficient purity or is hydrated. | - Use a new, unopened bottle of high-purity, anhydrous (or low water content) DMSO.[3] |
| The desired concentration is above the solubility limit. | - Re-evaluate the required stock concentration. It may be possible to use a lower stock concentration and adjust the dilution scheme. |
Data and Protocols
This compound Solubility Data
| Solvent | Reported Solubility | Notes |
| DMSO | 250 mg/mL (519.20 mM)[3][4] | Requires sonication; use of fresh, anhydrous DMSO is critical.[3] |
| Water | Predicted: 0.00767 mg/mL | Very low aqueous solubility. |
| Ethanol | Data not available for this compound. (Acalabrutinib: ~15 mg/mL) | May be a suitable alternative to DMSO for lower concentration stocks. |
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 481.51 g/mol )
-
Anhydrous, high-purity DMSO
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 4.82 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic bath and sonicate for 10-15 minutes, or until the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol: Example Formulation for Improved Solubility (Adapted from in vivo formulation)
For challenging in vitro systems where precipitation is a persistent issue, a formulation using excipients may be beneficial. The following is adapted from an in vivo formulation and should be tested for compatibility with your specific assay.[3]
-
Prepare a 20.8 mg/mL this compound stock in DMSO.
-
In a sterile tube, mix:
-
1 part of the 20.8 mg/mL DMSO stock
-
4 parts of PEG300
-
-
Mix thoroughly.
-
Add 0.5 parts of Tween-80 and mix again.
-
This mixture can then be further diluted into your aqueous assay medium. The final concentrations of all excipients should be carefully calculated and tested for effects on your experimental system.
Visualizations
Experimental Workflow for Solubility Troubleshooting
Caption: A workflow for preparing and troubleshooting this compound solutions.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Caption: this compound inhibits the BTK signaling pathway.
References
- 1. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
troubleshooting inconsistent results in ACP-5862 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with ACP-5862, the major active metabolite of acalabrutinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from acalabrutinib?
A1: this compound is the primary and pharmacologically active metabolite of acalabrutinib.[1][2] Both are potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), forming a covalent bond with a cysteine residue (Cys481) in the BTK active site.[3] While acalabrutinib is the administered drug, this compound contributes significantly to the overall clinical efficacy.[4] this compound has an IC50 of 5.0 nM for BTK, comparable to acalabrutinib's IC50 of 3 nM.[5] However, this compound is approximately 50% less potent than acalabrutinib in BTK inhibition.[2]
Q2: What is the mechanism of action of this compound?
A2: this compound is a covalent inhibitor of BTK. It initially binds non-covalently to the ATP binding pocket of BTK, followed by the formation of an irreversible covalent bond between its acrylamide "warhead" and the thiol group of the Cys481 residue within the kinase. This covalent modification permanently inactivates the enzyme.
Q3: What are the key pharmacokinetic parameters of this compound?
A3: Following administration of acalabrutinib, this compound is formed primarily through metabolism by CYP3A4 enzymes.[2][4] It has a longer half-life than acalabrutinib. The mean exposure (AUC) to this compound is approximately two- to three-fold higher than that of acalabrutinib.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for acalabrutinib and this compound.
| Parameter | Acalabrutinib | This compound | Reference |
| Target | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) | [5] |
| Mechanism of Action | Covalent Inhibitor | Covalent Inhibitor | [3] |
| IC50 (BTK) | 3 nM | 5.0 nM | [5] |
| EC50 | 8 nM | Not specified | [5] |
| Metabolism | Primarily via CYP3A enzymes | Further metabolism by CYP3A4 | [2] |
Troubleshooting Guides
Issue 1: High Variability in IC50 Values in Biochemical Kinase Assays
Question: We are observing significant well-to-well and day-to-day variability in our this compound IC50 values in our in vitro kinase assay. What could be the cause?
Answer: Inconsistent IC50 values for covalent inhibitors like this compound are a common issue and can stem from several factors related to the assay setup.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Pre-incubation Time: | For covalent inhibitors, the IC50 value is highly dependent on the pre-incubation time of the enzyme with the inhibitor before the addition of the substrate (e.g., ATP). Ensure a fixed and consistent pre-incubation time across all experiments. For initial characterization, it is recommended to perform a time-dependent IC50 experiment to understand the kinetics of inhibition. |
| Variable ATP Concentration: | The potency of ATP-competitive inhibitors can be influenced by the concentration of ATP in the assay. Use a consistent ATP concentration, ideally at or near the Km for the kinase, and report this concentration with your IC50 values. |
| Enzyme Concentration and Activity: | Variations in the concentration or specific activity of the recombinant BTK enzyme can lead to inconsistent results. Use a fresh aliquot of the enzyme for each experiment, and if possible, perform a quality control check of its activity before use. |
| Assay Signal Interference: | Some assay formats (e.g., luminescence-based) can be prone to interference from compounds. Run a control with this compound and the detection reagents without the kinase to check for any direct effects on the assay signal. |
Issue 2: Inconsistent Inhibition in Cell-Based Assays
Question: The inhibitory effect of this compound on B-cell proliferation varies significantly between experiments. How can we improve the reproducibility?
Answer: Cell-based assays introduce biological variability. Standardizing your protocol is key to obtaining consistent results.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Cell Health and Passage Number: | Use cells that are in a consistent growth phase (logarithmic phase) and within a defined range of passage numbers. Cells at high passage numbers can have altered signaling pathways. |
| Serum Lot-to-Lot Variability: | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may affect the BTK signaling pathway. Test and qualify a single large lot of FBS for the entire set of experiments. |
| Inconsistent Cell Seeding Density: | Ensure a uniform cell density across all wells of your assay plate. Inconsistent cell numbers will lead to variability in the final readout (e.g., ATP levels for viability assays). |
| Drug-Serum Protein Binding: | This compound is highly protein-bound. The concentration of serum in your culture medium can affect the free concentration of the compound available to the cells. Maintain a consistent serum percentage in your assays. |
Issue 3: Weak or No Signal in Western Blot for Phospho-BTK
Question: We are treating B-cell lines with this compound but are not seeing a consistent decrease in phosphorylated BTK (pBTK) via Western blot. What could be the problem?
Answer: Troubleshooting Western blots involves a systematic evaluation of each step, from sample preparation to antibody incubation and detection.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Lysis Buffer: | Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of BTK. |
| Low Abundance of pBTK: | Basal levels of pBTK may be low. Consider stimulating the B-cell receptor (BCR) pathway (e.g., with anti-IgM) to induce a robust pBTK signal before treating with this compound. |
| Inefficient Protein Transfer: | Verify efficient transfer of proteins from the gel to the membrane using a reversible stain like Ponceau S. Optimize transfer conditions (time, voltage) for your specific gel and membrane type. |
| Primary Antibody Issues: | The anti-pBTK antibody may not be optimal. Ensure you are using an antibody validated for Western blotting and titrate the antibody concentration to find the optimal signal-to-noise ratio. Include a positive control lysate from stimulated cells to confirm the antibody is working. |
| Insufficient Incubation Time: | For covalent inhibitors, the effect is time-dependent. Ensure you are incubating the cells with this compound for a sufficient duration to allow for covalent modification and subsequent dephosphorylation of BTK. A time-course experiment (e.g., 1, 4, 8, 24 hours) can be informative. |
Experimental Protocols
Protocol 1: In Vitro BTK Kinase Assay (Luminescence-Based)
This protocol provides a general framework for determining the IC50 of this compound against recombinant BTK.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Prepare a solution of recombinant human BTK enzyme in kinase assay buffer.
-
Prepare a solution of a suitable peptide substrate and ATP in kinase assay buffer.
-
-
Assay Procedure:
-
Add the BTK enzyme solution to the wells of a 384-well plate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for a defined pre-incubation time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based B-Cell Proliferation Assay (MTS Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of a B-cell lymphoma cell line.
-
Cell Seeding:
-
Harvest B-cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density in complete culture medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of proliferation for each this compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percent inhibition against the log of the this compound concentration.
-
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | BTK | TargetMol [targetmol.com]
- 6. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
optimizing ACP-5862 concentration for cell-based assays
Welcome to the technical support center for ACP-5862. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the major active, circulating metabolite of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] Like its parent compound, this compound is a highly selective and irreversible inhibitor of BTK.[2][4] It acts by forming a covalent bond with a specific cysteine residue (Cys481) within the active site of the BTK enzyme, leading to its inactivation.[2][5] This inhibition blocks downstream signaling pathways essential for B-cell proliferation, trafficking, and adhesion.[2][6]
Q2: What are the key potency and binding characteristics of this compound?
A2: this compound is a potent BTK inhibitor, although it is approximately 50% less potent than acalabrutinib.[2][6][7] It demonstrates a high degree of selectivity for BTK over other kinases, similar to acalabrutinib.[3][4] Key quantitative metrics are summarized below.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Assay Context | Source |
| IC₅₀ | 5.0 nM | Biochemical assay for BTK | [1][8] |
| Relative Potency | ~2-fold lower than acalabrutinib | Biochemical kinase assay | [3][4] |
| EC₅₀ | 64 ± 6 nM | Inhibition of CD69 expression in human whole blood | [4] |
| EC₉₀ | 544 ± 376 nM | Inhibition of CD69 expression in human whole blood | [4] |
Q3: What is the recommended starting concentration for this compound in a new cell-based assay?
A3: The optimal starting concentration depends on the assay type and the specific cell line. Based on its known potency, a general recommendation is to start with a concentration 5-10 times the reported IC₅₀ or EC₅₀ value to ensure target engagement.[8] We recommend performing a dose-response curve starting from a high concentration (e.g., 1-10 µM) and titrating down to the low nanomolar range.
Table 2: Recommended Starting Concentration Ranges for this compound
| Assay Type | Recommended Starting Range | Rationale |
| BTK Target Engagement (e.g., Phospho-BTK Western Blot) | 50 nM - 1 µM | Covers the range from the biochemical IC₅₀ to a concentration likely to achieve full target inhibition. |
| B-Cell Functional Assays (e.g., CD69 activation, proliferation) | 100 nM - 2 µM | Based on the reported EC₅₀ and EC₉₀ values in whole blood assays.[4] |
| Long-term Cytotoxicity/Viability (>24 hours) | 1 nM - 10 µM | A wide range is needed to identify the therapeutic window and potential off-target toxicity at high concentrations. |
Troubleshooting Guides
Issue 1: No significant inhibitory effect is observed in the assay.
This common issue can stem from several factors related to the experimental setup or the compound itself. Follow this decision tree to diagnose the problem.
Issue 2: High levels of cell death or unexpected cytotoxicity are observed.
While this compound is highly selective, high concentrations or long incubation times can lead to off-target effects or cellular stress.
-
Possible Cause 1: Concentration is too high.
-
Solution: Lower the concentration of this compound. Your dose-response curve should help identify the concentration at which toxicity appears. Compare the effective concentration for BTK inhibition with the concentration causing cytotoxicity to determine the therapeutic window.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic, typically ≤ 0.1%. Run a "vehicle-only" control to assess the impact of the solvent on cell viability.
-
-
Possible Cause 3: Cell line is highly sensitive.
-
Solution: Reduce the incubation time. Perform a time-course experiment (e.g., 4, 8, 24, 48 hours) at a fixed, effective concentration of this compound to find the optimal duration that maximizes BTK inhibition while minimizing cell death.
-
Experimental Protocols & Workflows
Protocol 1: General Workflow for Optimizing this compound Concentration
This workflow provides a systematic approach to determining the optimal concentration of this compound for any new cell-based assay.
Protocol 2: B-Cell Activation Assay (CD69 Expression)
This protocol is designed to measure the functional inhibition of B-cell receptor (BCR) signaling by this compound.
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or use a relevant B-cell lymphoma cell line (e.g., Ramos, TMD8).
-
Pre-incubation with this compound: Resuspend cells at 1x10⁶ cells/mL in complete RPMI media. Add varying concentrations of this compound (e.g., from 1 nM to 5 µM) or a vehicle control (DMSO). Incubate for 2 hours at 37°C.
-
B-Cell Stimulation: Add a BCR agonist, such as anti-IgM F(ab')₂ fragment (10 µg/mL), to the cell suspensions. Leave an unstimulated control.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Staining and Flow Cytometry: Harvest the cells and stain them with fluorescently-labeled antibodies against a B-cell marker (e.g., CD19 or CD20) and the activation marker CD69.
-
Analysis: Analyze the samples using a flow cytometer. Gate on the B-cell population and quantify the percentage of CD69-positive cells or the median fluorescence intensity (MFI) of CD69. Plot the inhibition of CD69 expression against the this compound concentration to determine the EC₅₀.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses the cytotoxic or cytostatic effects of this compound over time.
-
Cell Plating: Seed cells in a 96-well white-walled plate at a predetermined optimal density and allow them to acclimate.
-
Treatment: Add a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells (representing 100% viability) and plot cell viability (%) against the log of this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Signaling Pathway
This compound targets BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. Understanding this pathway is key to designing effective mechanism-of-action assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medicine.com [medicine.com]
- 3. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Improved characterization of the pharmacokinetics of acalabrutinib and its pharmacologically active metabolite, ACP‐5862, in patients with B‐cell malignancies and in healthy subjects using a population pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | BTK | TargetMol [targetmol.com]
Technical Support Center: Quantifying ACP-5862 by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying ACP-5862, the active metabolite of acalabrutinib, using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when developing an LC-MS/MS method for this compound?
A1: When developing an LC-MS/MS method for this compound, it is crucial to start with optimizing the mass spectrometry parameters. This involves tuning the instrument to determine the most sensitive and specific multiple reaction monitoring (MRM) transitions for both this compound and a suitable internal standard. A common MRM transition for this compound is m/z 482.1 → 388.1.[1] It's also recommended to use a positive electrospray ionization (ESI) mode, as it has been shown to provide high intensity for both this compound and its parent drug, acalabrutinib.[1]
Q2: Which sample preparation technique is recommended for quantifying this compound in plasma?
A2: While protein precipitation is a straightforward technique, it may lead to inconsistent and low recovery for this compound.[1] Liquid-liquid extraction (LLE) with a solvent like methyl tertiary butyl ether (TBME) has been demonstrated to provide reproducible and good recovery for both this compound and its internal standard.[1]
Q3: How can I minimize matrix effects and ion suppression when analyzing this compound in biological samples?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[2] To mitigate these effects for this compound analysis, consider the following:
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Effective Sample Cleanup: As mentioned, LLE is a good option to remove interfering matrix components.[1]
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Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. Utilizing a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system can significantly improve resolution and reduce ion suppression.[3]
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Use of a Stable Isotope-Labeled Internal Standard: The use of a deuterated analog of this compound as an internal standard is highly recommended.[1] This type of internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate and precise quantification.
Q4: What is a suitable internal standard for this compound quantification?
A4: The most suitable internal standard is a stable isotope-labeled version of the analyte, such as a deuterated analog of this compound (e.g., acalabrutinib M27-D4).[1] These internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, which helps to correct for variability.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the quantification of this compound by LC-MS.
Issue 1: Poor or Inconsistent Peak Shape
Symptoms:
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Broad peaks
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Tailing or fronting peaks
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Split peaks
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase. |
| Column Contamination | Implement a column washing procedure between runs. Use a guard column to protect the analytical column from contaminants. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Suboptimal Mobile Phase | Ensure the mobile phase is freshly prepared and properly degassed. Adjust the pH or organic modifier concentration to improve peak shape. |
Issue 2: Low or Variable Recovery
Symptoms:
-
Low signal intensity for this compound.
-
Inconsistent results between replicate injections.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Sample Extraction | As noted, protein precipitation can result in low and inconsistent recovery for this compound.[1] Switch to a more robust method like liquid-liquid extraction (LLE) with TBME.[1] |
| Analyte Adsorption | Use deactivated vials and ensure all sample transfer steps are optimized to minimize loss. |
| Instability of the Analyte | Investigate the stability of this compound under the storage and experimental conditions. |
Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)
Symptoms:
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Inaccurate and imprecise results.
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Poor linearity of the calibration curve.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Co-elution with Endogenous Components | Improve chromatographic separation by adjusting the gradient, flow rate, or switching to a different column chemistry. A UPLC system can offer better resolution.[3] |
| Inadequate Sample Cleanup | Enhance the sample preparation method to remove more interfering matrix components. LLE is generally more effective than protein precipitation for this purpose.[1][2] |
| Lack of a Suitable Internal Standard | Employ a stable isotope-labeled internal standard (e.g., deuterated this compound) to compensate for matrix effects.[1] |
Quantitative Data Summary
The following tables summarize quantitative data from a validated LC-MS/MS method for the simultaneous determination of acalabrutinib and this compound in human plasma.[1]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Acalabrutinib | 5.045 - 1600.000 | 5.045 | 0.9966 - 0.9978 |
| This compound | 5.045 - 1600.000 | 5.045 | 0.9966 - 0.9978 |
Table 2: Intra-day and Inter-day Precision and Accuracy for this compound
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ QC | 5.045 | 4.42 | 100.76 | 4.68 | 100.17 |
| LQC | 14.991 | 1.43 | 93.89 | 1.77 | 94.91 |
| MQC-1 | 149.910 | 2.50 | 96.47 | 2.89 | 97.53 |
| MQC-2 | 599.640 | 2.05 | 96.08 | 2.34 | 96.88 |
| HQC | 1200.000 | 2.34 | 97.33 | 2.56 | 98.12 |
Table 3: Recovery of this compound and its Internal Standard (IS)
| Analyte | QC Level | Mean Recovery (%) |
| This compound | LQC | 100.43 |
| This compound | MQC-2 | 92.52 |
| This compound | HQC | 95.54 |
| IS-2 (this compound-D4) | - | 105.63 |
Experimental Protocols
Detailed Methodology for the Quantification of this compound in Human Plasma[1]
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Sample Preparation (Liquid-Liquid Extraction):
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To 200 µL of plasma, add 20 µL of the internal standard working solution (containing deuterated acalabrutinib and this compound).
-
Vortex the sample.
-
Add 2.5 mL of methyl tertiary butyl ether (TBME) and vortex for 10 minutes at 2000 rpm.
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Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness at 40°C under a gentle stream of nitrogen.
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Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu LC-20AD XR
-
Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate in 0.1% formic acid buffer (65:35, v/v)
-
Flow Rate: 1 mL/min
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MS System: Sciex API 4000
-
Ionization Mode: Positive Electrospray Ionization (ESI)
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MRM Transitions:
-
Acalabrutinib: m/z 466.1 → 372.1
-
This compound: m/z 482.1 → 388.1
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IS-1 (Acalabrutinib-D4): m/z 470.1 → 376.1
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IS-2 (this compound-D4): m/z 486.1 → 388.1
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-
Visualizations
Caption: Troubleshooting workflow for common LC-MS issues in this compound quantification.
Caption: Decision tree for selecting a sample preparation method for this compound.
References
Technical Support Center: ACP-5862 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ACP-5862 in in vitro settings. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is the major, pharmacologically active metabolite of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] Its primary target is BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[2] this compound, like acalabrutinib, is a covalent inhibitor that forms an irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[2]
Q2: How does the potency and selectivity of this compound compare to its parent compound, acalabrutinib?
A2: this compound is approximately 50% as potent as acalabrutinib in inhibiting BTK.[2][4] However, it exhibits a similarly high kinase selectivity profile, meaning it is highly specific for BTK with minimal inhibition of other kinases at therapeutic concentrations.[3][5][6] This high selectivity is a key feature designed to minimize off-target effects.[5]
Q3: What are the known off-target effects of this compound?
A3: Due to its high selectivity, this compound has significantly fewer off-target effects compared to first-generation BTK inhibitors like ibrutinib.[5][6] Kinome profiling of the parent compound, acalabrutinib, which has a similar selectivity profile, shows minimal binding to other kinases at a concentration of 1 µM. While specific IC50 values for a broad panel of kinases for this compound are not widely published, studies on acalabrutinib indicate that off-target kinase inhibition generally occurs at concentrations well above those required for BTK inhibition. For a comparative overview of acalabrutinib's kinase selectivity, please refer to the data table in the "Data Presentation" section.
Q4: How can I minimize off-target effects of this compound in my in vitro experiments?
A4: To minimize off-target effects, it is crucial to:
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Use the lowest effective concentration: Titrate this compound to the lowest concentration that achieves the desired level of BTK inhibition in your specific assay.
-
Optimize assay conditions: Ensure your assay buffer, substrate concentration (if applicable), and incubation times are optimized for BTK activity.
-
Use appropriate controls: Include positive and negative controls, as well as vehicle-only controls, to accurately assess the specific effects of this compound.
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Consider the cell type: The expression levels of potential off-target kinases can vary between cell lines. Choose a cell line that is most relevant to your research question and has a well-characterized kinome if possible.
-
Employ orthogonal assays: Confirm your findings using a secondary, mechanistically different assay to validate the on-target effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Pipetting errors, inconsistent cell seeding, or compound precipitation. | Ensure proper mixing of all reagents. Use calibrated pipettes and practice consistent pipetting technique. Visually inspect wells for uniform cell distribution. Check the solubility of this compound in your assay medium; consider using a lower concentration or a different solvent system if precipitation is observed. |
| Lower than expected potency (high IC50) | Inactive compound, suboptimal assay conditions, or high ATP concentration in biochemical assays. | Verify the identity and purity of your this compound stock. Ensure proper storage conditions (-20°C or -80°C). For biochemical assays, use an ATP concentration at or near the Km for BTK to avoid competition. Optimize enzyme and substrate concentrations. |
| Inconsistent results across different experiments | Variation in cell passage number, reagent lot-to-lot variability, or inconsistent incubation times. | Use cells within a consistent and low passage number range. Qualify new lots of critical reagents (e.g., cells, serum, antibodies) before use in critical experiments. Standardize all incubation times and temperatures. |
| Suspected off-target effects (e.g., unexpected cellular phenotype) | Compound concentration is too high, or the chosen cell line expresses sensitive off-target kinases. | Perform a dose-response curve to determine the lowest effective concentration. If possible, use a cell line with known low expression of potential off-target kinases. Validate the on-target effect by rescuing the phenotype with a BTK-overexpressing construct or by using a structurally unrelated BTK inhibitor. |
| Compound appears to be a promiscuous inhibitor | Compound aggregation at high concentrations. | Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation. Test the compound in the presence of a promiscuity counter-screen, such as a firefly luciferase assay. |
Data Presentation
Table 1: Comparative Kinase Selectivity of Acalabrutinib
Data for acalabrutinib is presented as a proxy for this compound due to their similar high selectivity profiles. The data represents the percentage of inhibition at a 1 µM concentration.
| Kinase | % Inhibition at 1 µM Acalabrutinib |
| BTK | 100 |
| TEC | 98 |
| BMX | 96 |
| ITK | 33 |
| EGFR | 2 |
| SRC | 1 |
| LYN | 0 |
| SYK | 0 |
| FGR | 0 |
| FYN | 0 |
Source: Data adapted from KINOMEscan™ profiling studies.
Experimental Protocols
Protocol 1: In Vitro Biochemical BTK Inhibition Assay
This protocol outlines a general procedure for assessing the direct inhibitory activity of this compound on recombinant BTK enzyme.
Materials:
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Recombinant human BTK enzyme
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
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ATP solution
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Peptide substrate (e.g., a poly-Glu-Tyr peptide)
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This compound stock solution (in DMSO)
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ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
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White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant BTK enzyme and peptide substrate in kinase buffer to the desired concentrations.
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Assay Reaction: a. Add 5 µL of the diluted this compound or vehicle control to the wells of the 384-well plate. b. Add 5 µL of the diluted BTK enzyme solution to each well. c. Pre-incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture. The final ATP concentration should be at or near the Km for BTK. e. Incubate the plate at 30°C for 60 minutes.
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Signal Detection: a. Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. b. Read the luminescence on a plate reader.
-
Data Analysis: a. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. b. Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based B-Cell Receptor (BCR) Signaling Assay
This protocol measures the ability of this compound to inhibit BCR-mediated signaling in a cellular context.
Materials:
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B-cell lymphoma cell line (e.g., Ramos)
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
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This compound stock solution (in DMSO)
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Anti-IgM antibody (for BCR stimulation)
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Fixation buffer
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Permeabilization buffer
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Phospho-specific antibodies (e.g., anti-phospho-BTK, anti-phospho-PLCγ2)
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Fluorescently labeled secondary antibodies
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Flow cytometer
Procedure:
-
Cell Treatment: a. Seed the B-cell lymphoma cells in a 96-well plate at a density of 1 x 10^6 cells/mL. b. Treat the cells with a serial dilution of this compound or vehicle control for 2 hours at 37°C.
-
BCR Stimulation: a. Stimulate the cells by adding anti-IgM antibody to a final concentration of 10 µg/mL. b. Incubate for 15 minutes at 37°C.
-
Cell Staining: a. Fix the cells by adding fixation buffer. b. Permeabilize the cells with permeabilization buffer. c. Stain the cells with the primary phospho-specific antibodies overnight at 4°C. d. Wash the cells and stain with the fluorescently labeled secondary antibodies.
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Flow Cytometry: a. Acquire the samples on a flow cytometer. b. Analyze the median fluorescence intensity (MFI) of the phospho-specific signal.
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Data Analysis: a. Normalize the MFI of the this compound treated samples to the stimulated vehicle control. b. Plot the normalized MFI versus the log of the this compound concentration to determine the EC50 value.
Visualizations
Caption: BTK Signaling Pathway and this compound Inhibition.
Caption: In Vitro Experimental Workflows for this compound.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
how to address ACP-5862 resistance in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to ACP-5862 in cell lines.
Troubleshooting Guides
Issue: My cell line shows reduced sensitivity to this compound.
This guide provides a step-by-step approach to confirm and characterize resistance to this compound.
1. Initial Verification of Resistance
The first step is to quantitatively confirm the loss of sensitivity. This is typically achieved by comparing the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line to the parental, sensitive cell line.
Experimental Protocol: Cell Viability Assay (e.g., MTS Assay)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
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Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for a period determined by the cell line's doubling time (typically 48-72 hours).
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MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
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Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
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Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation: Comparative IC50 Values
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance |
| Example Cell Line | 10 | 100 | 10 |
| Your Cell Line | [Enter Data] | [Enter Data] | [Calculate] |
Experimental Workflow: Initial Verification of Resistance
Caption: Workflow for the initial verification of this compound resistance.
2. Investigating Mechanisms of Resistance
Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms. The most common mechanisms of resistance to covalent Bruton's tyrosine kinase (BTK) inhibitors like acalabrutinib and its active metabolite this compound involve on-target mutations or activation of bypass signaling pathways.
A. On-Target Mutations in BTK
The most frequently observed resistance mechanism to covalent BTK inhibitors is a mutation at the Cys481 residue in the BTK active site, which prevents the covalent binding of the drug.[1][2] Other mutations in the BTK kinase domain have also been reported.[3][4]
Experimental Protocol: Sanger Sequencing of the BTK Kinase Domain
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RNA Isolation: Extract total RNA from both parental and resistant cell lines.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
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PCR Amplification: Amplify the BTK kinase domain from the cDNA using specific primers.
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DNA Purification: Purify the PCR product to remove primers and dNTPs.
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Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
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Sequence Analysis: Align the sequencing results with the wild-type BTK sequence to identify any mutations.
B. Mutations in Downstream Signaling Molecules
Mutations in genes downstream of BTK, such as PLCG2, can also lead to resistance by reactivating the B-cell receptor (BCR) signaling pathway.[3][4][5]
Experimental Protocol: Western Blot for Key Signaling Proteins
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Cell Lysis: Lyse parental and resistant cells to extract total protein.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total BTK, PLCγ2, and other relevant downstream targets (e.g., ERK, AKT).
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Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Data Presentation: Western Blot Analysis
| Protein | Parental Cells | Resistant Cells | Interpretation |
| p-BTK (Y223) | High | Low/Absent | Loss of BTK phosphorylation suggests upstream inhibition is still effective. |
| Total BTK | Unchanged | Unchanged | Indicates that resistance is not due to loss of BTK expression. |
| p-PLCγ2 (Y759) | Low | High | Reactivation of downstream signaling despite BTK inhibition. |
| Total PLCγ2 | Unchanged | Unchanged | Suggests a gain-of-function mutation in PLCγ2. |
C. Activation of Bypass Signaling Pathways
Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on the BTK pathway.[6] These can include the PI3K/AKT/mTOR and NF-κB pathways.
Signaling Pathway: B-Cell Receptor (BCR) and Bypass Pathways
Caption: Simplified BCR signaling pathway and mechanisms of resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the major active metabolite of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor.[7][8] Like acalabrutinib, this compound is a selective and irreversible inhibitor of BTK.[7] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its inhibition.[7] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of many B-cell malignancies.[3][5] By inhibiting BTK, this compound disrupts this signaling pathway, leading to decreased malignant B-cell growth.[7]
Q2: What are the known mechanisms of resistance to covalent BTK inhibitors like this compound?
A2: The most common mechanisms of acquired resistance to covalent BTK inhibitors are:
-
Mutations in BTK : The most prevalent is a mutation at the Cys481 residue (e.g., C481S), which prevents the covalent binding of the inhibitor.[1][2] Other non-C481 mutations in the BTK kinase domain have also been identified that can confer resistance to both covalent and non-covalent BTK inhibitors.[3][4]
-
Mutations in PLCG2 : Phospholipase C gamma 2 (PLCγ2) is a key signaling molecule downstream of BTK. Gain-of-function mutations in PLCG2 can lead to the reactivation of the BCR pathway, even in the presence of effective BTK inhibition.[3][4][5]
-
Activation of bypass pathways : Cancer cells can develop resistance by upregulating alternative signaling pathways that promote survival and proliferation, thereby circumventing their dependence on the BTK pathway. Examples include the PI3K-AKT-mTOR and NF-κB pathways.[6]
Q3: My resistant cell line does not have a BTK C481S mutation. What other possibilities should I investigate?
A3: If a C481S mutation is not present, consider the following:
-
Other BTK mutations : Sequence the entire kinase domain of BTK to check for other, less common mutations that may affect drug binding or enzyme activity.[3][4]
-
PLCG2 mutations : Sequence the exons of PLCG2 to identify potential gain-of-function mutations.
-
Bypass pathway activation : Use western blotting to assess the activation status (i.e., phosphorylation levels) of key proteins in alternative signaling pathways such as PI3K/AKT and NF-κB.
-
Drug efflux : Increased expression of drug efflux pumps like multidrug resistance protein 1 (MDR1) can reduce the intracellular concentration of the drug. This compound is a substrate of MDR1.[9] You can assess the expression of these pumps by qPCR or western blot.
Q4: How can I develop an this compound resistant cell line for my studies?
A4: Resistant cell lines can be generated by continuous exposure to the drug over a prolonged period.
Experimental Protocol: Generating a Resistant Cell Line
-
Initial Treatment: Treat the parental cell line with a low concentration of this compound (e.g., the IC20).
-
Dose Escalation: Gradually increase the concentration of this compound as the cells adapt and resume proliferation. This process can take several months.
-
Resistance Confirmation: Once the cells are able to proliferate in a significantly higher concentration of this compound, confirm the level of resistance by performing a cell viability assay and comparing the IC50 to the parental cell line.
-
Characterization: Characterize the molecular mechanism of resistance using the methods described in the troubleshooting guide.
Q5: Are there any therapeutic strategies to overcome this compound resistance?
A5: Strategies to overcome resistance depend on the underlying mechanism:
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For BTK C481S mutations : Second-generation covalent inhibitors like acalabrutinib (and thus this compound) are generally not effective against C481S mutations.[2] Non-covalent BTK inhibitors have been developed to overcome this resistance mechanism.[2][3]
-
For bypass pathway activation : Combination therapy with inhibitors of the activated bypass pathway (e.g., PI3K inhibitors) may be an effective strategy.
-
For PLCG2 mutations : The effectiveness of alternative BTK inhibitors or combination therapies would need to be empirically determined.
References
- 1. onclive.com [onclive.com]
- 2. ashpublications.org [ashpublications.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.com [medicine.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation time for ACP-5862 covalent inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for ACP-5862, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit BTK?
This compound is the major active metabolite of acalabrutinib, a second-generation BTK inhibitor.[1][2][3] It functions as an irreversible covalent inhibitor by forming a specific bond with the cysteine residue at position 481 (Cys481) within the active site of the BTK enzyme.[1][3] This covalent modification leads to the sustained inhibition of BTK's kinase activity, which is crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[3]
Q2: Why is optimizing the incubation time for this compound crucial for my experiments?
As a covalent inhibitor, the binding of this compound to BTK is a time-dependent process. The inhibitory activity is not instantaneous and depends on both the initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact).[4][5][6] Therefore, an insufficient incubation time can lead to an underestimation of its potency and efficacy. Conversely, excessively long incubation times may not be necessary and could complicate experimental logistics. Optimizing the incubation time ensures that the covalent modification has reached a sufficient level for accurate and reproducible results in various assays.
Q3: What are the key kinetic parameters of this compound?
This compound has a high affinity for BTK, with a reported IC50 of 5.0 nM.[7] While it shares a similar initial binding affinity (KI) with its parent compound, acalabrutinib, its rate of BTK inactivation (kinact) is approximately half that of acalabrutinib.[4] This indicates that while both compounds bind to BTK with similar initial strength, this compound takes longer to form the covalent bond.
Q4: What factors can influence the optimal incubation time for this compound?
Several factors can affect the rate of covalent inhibition and thus the optimal incubation time:
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Concentration of this compound: Higher concentrations will generally lead to faster target engagement.
-
Temperature: Enzymatic reactions, including covalent inhibition, are temperature-dependent. Experiments should be conducted at a consistent and reported temperature, typically 37°C for cellular assays.
-
pH: The pH of the buffer system can influence the reactivity of the cysteine residue in BTK. Maintaining a stable physiological pH is recommended.
-
Assay System: The choice of a biochemical (e.g., purified enzyme) versus a cellular assay will impact the required incubation time due to factors like cell permeability and the presence of competing intracellular molecules.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent incubation times. | Strictly adhere to a standardized pre-incubation time for all experiments. Consider performing a time-course experiment to determine the point of maximal inhibition. |
| Observed potency of this compound is lower than expected. | Incubation time is too short for sufficient covalent bond formation. | Increase the pre-incubation time. Refer to the "Experimental Protocol for Determining Optimal Incubation Time" section below. |
| Difficulty distinguishing between covalent and non-covalent inhibition. | The experimental design does not account for the time-dependent nature of covalent binding. | Perform a "washout" experiment. After incubation with this compound, wash the cells or beads to remove unbound inhibitor. If the inhibition persists, it confirms covalent binding. |
| Inconsistent results in cellular assays. | Cell density, passage number, or cell health may be variable. | Standardize cell culture conditions. Ensure cells are in the logarithmic growth phase and have high viability. |
Quantitative Data Summary
| Parameter | This compound | Acalabrutinib | Reference |
| BTK IC50 | 5.0 nM | 3 nM | [7] |
| BTK Inactivation Rate (kinact) | ~Half of acalabrutinib | - | [4] |
| Initial Binding Affinity (KI) | Similar to acalabrutinib | - | [4] |
| Half-life (in vivo) | ~3.5-6.9 hours | ~1 hour | [3][8] |
| Protein Binding | 98.6% | 97.5% | [3][7] |
Experimental Protocols
Experimental Protocol for Determining Optimal Incubation Time
This protocol outlines a method to determine the optimal pre-incubation time for this compound in a biochemical or cellular assay.
1. Materials:
-
This compound stock solution (in DMSO)
-
Purified BTK enzyme or relevant cell line (e.g., Ramos B cells)
-
Assay buffer or cell culture medium
-
Detection reagents for the specific assay (e.g., ATP, substrate, antibodies)
-
96-well plates
-
Incubator (37°C, 5% CO2 for cellular assays)
-
Plate reader
2. Procedure:
-
Prepare a dilution series of this compound: Serially dilute the this compound stock solution to achieve a range of concentrations around the expected IC50 (e.g., 0.1 nM to 1000 nM).
-
Set up the incubation time points: Design the experiment to include a range of pre-incubation times (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs).
-
Incubate this compound with the target:
-
Biochemical Assay: Add the diluted this compound to wells containing the purified BTK enzyme in assay buffer.
-
Cellular Assay: Add the diluted this compound to wells containing the cultured cells.
-
-
Incubate for the designated time points: Place the plates in the incubator for the predetermined pre-incubation times.
-
Initiate the detection reaction: After each pre-incubation period, add the necessary reagents to measure BTK activity or a downstream signaling event (e.g., substrate for a kinase assay, or a stimulus like anti-IgM for a cell-based assay).
-
Measure the signal: Read the plate using the appropriate plate reader.
-
Data Analysis:
-
For each pre-incubation time point, plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value for each time point.
-
Plot the IC50 values against the pre-incubation time. The optimal incubation time is the point at which the IC50 value stabilizes (i.e., no longer significantly decreases with longer incubation).
-
Visualizations
Caption: Workflow for determining the optimal incubation time for this compound.
Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicine.com [medicine.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
Technical Support Center: ACP-5862 IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the IC50 value of ACP-5862, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the major, active metabolite of Acalabrutinib, a second-generation BTK inhibitor.[1][2][3] It functions as an irreversible, covalent inhibitor of BTK by forming a covalent bond with a cysteine residue (Cys481) in the active site of the enzyme.[2][4] This covalent modification permanently inactivates the kinase. BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is crucial for B-cell proliferation, trafficking, and survival.[2][3] By inhibiting BTK, this compound effectively disrupts these processes.
Q2: What is the reported IC50 value for this compound?
A2: The reported biochemical IC50 value for this compound against BTK is approximately 5.0 nM.[1] However, it is crucial to recognize that for covalent inhibitors, the IC50 value is highly dependent on experimental conditions, particularly the pre-incubation time.
Q3: Why is my experimentally determined IC50 value for this compound different from the published value?
A3: Discrepancies in IC50 values for covalent inhibitors like this compound are common and can arise from several factors. Unlike reversible inhibitors, the IC50 of an irreversible inhibitor is time-dependent; a longer incubation of the enzyme with the inhibitor will result in a lower apparent IC50. Other factors include the specific assay format, enzyme and substrate concentrations (especially ATP), and general experimental variability. Therefore, direct comparison of IC50 values between different laboratories or even different experiments requires careful consideration of the experimental protocols.
Q4: Is IC50 the best measure of potency for a covalent inhibitor like this compound?
A4: While IC50 is a widely used metric, for covalent inhibitors, it does not provide a complete picture of potency. A more comprehensive characterization involves determining both the initial binding affinity (Ki) and the rate of covalent bond formation (k_inact). The ratio of these two values (k_inact/Ki) represents the covalent efficiency of the inhibitor and is a more robust measure for comparing different covalent inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during the determination of this compound's IC50 value.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between replicate experiments. | Inconsistent pre-incubation times. Pipetting errors. Reagent instability (enzyme, ATP, or this compound). | Strictly control the pre-incubation time of BTK with this compound. Use calibrated pipettes and ensure proper mixing. Prepare fresh reagents and store them under appropriate conditions. |
| IC50 value is significantly higher than expected. | Insufficient pre-incubation time. High concentration of ATP in the assay. Suboptimal enzyme concentration. This compound degradation. | Increase the pre-incubation time to allow for sufficient covalent modification. Determine the Km of ATP for your specific BTK enzyme lot and use an ATP concentration at or near the Km. Optimize the enzyme concentration to ensure the assay is in the linear range. Verify the purity and stability of your this compound stock solution. |
| IC50 curve has a poor fit or is not sigmoidal. | Compound precipitation at high concentrations. Non-specific inhibition. Assay interference (e.g., fluorescence quenching). | Visually inspect wells with high concentrations of this compound for precipitation. Test for non-specific inhibition using a control protein. If using a fluorescence-based assay, check for compound auto-fluorescence or quenching effects. |
| No inhibition observed, or very weak inhibition. | Inactive enzyme. Incorrect assay setup. Degraded this compound. | Test the activity of the BTK enzyme using a known potent inhibitor as a positive control. Carefully review and verify all steps of the experimental protocol. Use a freshly prepared stock solution of this compound. |
Experimental Protocols
Biochemical BTK Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of this compound in a biochemical assay format. Specific parameters may require optimization based on the assay technology (e.g., ADP-Glo™, LanthaScreen™, HTRF®).
Materials:
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Recombinant human BTK enzyme
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
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ATP
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Peptide substrate (e.g., a poly-Glu,Tyr peptide)
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This compound
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DMSO (for compound dilution)
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Detection reagents (specific to the chosen assay format)
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Microplates (e.g., 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme and Inhibitor Pre-incubation: In the wells of a microplate, add the BTK enzyme and the diluted this compound (or DMSO for the control). Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 30, 60, or 120 minutes) at room temperature. This step is critical for covalent inhibitors.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should ideally be at its Km value for BTK.
-
Reaction Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a set period, ensuring the reaction remains within the linear range.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the detection reagents specific to your assay platform.
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Data Analysis: Plot the percentage of inhibition versus the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for inaccurate this compound IC50 determination.
References
best practices for storing and handling ACP-5862
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling ACP-5862, along with troubleshooting guides and frequently asked questions (FAQs) for common experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the major, pharmacologically active metabolite of Acalabrutinib, a second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] It is a potent and selective covalent inhibitor of BTK, playing a significant role in the overall clinical efficacy of Acalabrutinib.[2][4][5][6]
Q2: What are the primary storage and handling recommendations for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for up to one year.[1] For short-term storage of solutions, -80°C is recommended.[7] When handling the compound, it is advised to wear surgical gloves and ensure adequate ventilation.[8] In case of accidental contact, wash the affected area with plenty of water.[8]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[1] For in vivo studies, a suggested formulation involves preparing a stock solution in DMSO and then further diluting it in a vehicle such as a mixture of PEG300, Tween-80, and saline.[3] Always refer to the manufacturer's datasheet for specific solubility information.
Q4: What is the mechanism of action of this compound?
This compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to irreversible inhibition of its kinase activity.[9] This blocks downstream signaling pathways that are crucial for B-cell proliferation, trafficking, and survival.
Experimental Protocols & Troubleshooting
Cell-Based Assays
Objective: To assess the effect of this compound on cell viability, proliferation, or specific signaling pathways in a cell-based model.
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., B-cell lymphoma lines) in appropriate cell culture plates at a predetermined density. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, typically ≤ 0.5%.
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Treatment: Remove the existing media from the cells and add the media containing the various concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO).
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Incubation: Incubate the cells for the desired duration (e.g., 2, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Endpoint: Following incubation, perform the desired assay, such as:
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Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®): Follow the manufacturer's protocol to measure cell viability.
-
Western Blotting: Lyse the cells, quantify protein concentration, and perform SDS-PAGE and immunoblotting to analyze the phosphorylation status of BTK or downstream targets (e.g., PLCγ2, ERK).
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Flow Cytometry: Analyze cell surface markers (e.g., CD69) or intracellular signaling events.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation | Poor solubility of this compound in aqueous media. | Ensure the final DMSO concentration is sufficient to maintain solubility. Prepare fresh dilutions for each experiment. Visually inspect the media for any precipitate before adding to cells. |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for additions. Avoid using the outer wells of the plate if edge effects are suspected. |
| No or Weak Biological Effect | Incorrect compound concentration, degraded compound, or insensitive cell line. | Verify the concentration of the stock solution. Use a fresh aliquot of this compound. Confirm that the chosen cell line expresses active BTK and is sensitive to BTK inhibition. Include a positive control (e.g., Acalabrutinib). |
| Inconsistent Western Blot Results | Issues with antibody quality, transfer efficiency, or sample loading. | Validate antibodies for specificity. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Optimize transfer conditions and ensure complete transfer of proteins to the membrane. |
In Vitro BTK Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on purified BTK enzyme.
Detailed Methodology:
-
Reagent Preparation: Prepare the kinase assay buffer, a solution of purified recombinant BTK enzyme, the substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Kinase Reaction: In a microplate, combine the BTK enzyme, this compound (or vehicle control), and the substrate.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and detect the kinase activity. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | Contaminated reagents or non-specific binding. | Use high-purity reagents and water. Include a "no enzyme" control to determine the background signal. |
| Low Signal-to-Noise Ratio | Suboptimal enzyme concentration, ATP concentration, or incubation time. | Optimize the concentration of BTK and ATP. Perform a time-course experiment to determine the linear range of the kinase reaction. |
| Inconsistent IC50 Values | Pipetting errors, incorrect timing of reagent additions, or variability in enzyme activity. | Use calibrated pipettes and ensure consistent timing for all steps. Use a fresh aliquot of the enzyme and perform a standard curve with a known inhibitor to check for consistency. For covalent inhibitors like this compound, pre-incubation time with the enzyme before adding ATP can significantly impact the apparent IC50. |
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 4-[8-Amino-3-[1-oxo-4-[(1-oxo-2-butyn-1-yl)amino]butyl]imidazo[1,5-a]pyrazin-1-yl]-N-2-pyridinyl-benzamide[8] |
| CAS Number | 2230757-47-6[8] |
| Molecular Formula | C26H23N7O3[8] |
| Molecular Weight | 481.5 g/mol [8] |
Table 2: In Vitro Potency of this compound
| Parameter | Value |
| BTK IC50 | 5.0 nM[1] |
| Acalabrutinib BTK IC50 (for comparison) | 3 nM[1] |
Visualizations
Caption: A typical experimental workflow for evaluating the effects of this compound in cell-based assays.
Caption: Simplified signaling pathway of the B-Cell Receptor (BCR) and the inhibitory action of this compound on BTK.
References
- 1. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Kinase Assays for ACP-5862
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing their kinase assays for ACP-5862, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is the major, active, circulating metabolite of Acalabrutinib.[1][2] Its primary molecular target is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling pathways.[1][3][4] this compound acts as a covalent inhibitor, forming an irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[3][5][6] It has a reported IC50 of 5.0 nM for BTK.[1][7]
Q2: What are the recommended starting conditions for a biochemical BTK assay with this compound?
For initial experiments, a luminescence-based assay such as ADP-Glo™ or a fluorescence-based assay like LanthaScreen™ or Transcreener® is recommended due to their high sensitivity and suitability for high-throughput screening.[8][9][10] Below are suggested starting parameters, which should be further optimized for your specific experimental setup.
Table 1: Recommended Starting Conditions for BTK Kinase Assay
| Parameter | Recommended Starting Condition | Notes |
| Enzyme | Recombinant human BTK | Ensure high purity and activity. |
| Substrate | Poly(Glu,Tyr) 4:1 peptide | A common generic substrate for tyrosine kinases.[1][11][12] |
| ATP Concentration | 10 µM | This is a common starting point, but it's crucial to determine the Km,app for ATP for your specific BTK enzyme lot and optimize accordingly.[8][9][12] |
| This compound Conc. | Titration from pM to µM range | A wide range is recommended to determine an accurate IC50. |
| Assay Buffer | See Table 2 | Buffer components can significantly impact enzyme activity. |
| Incubation Time | 30-60 minutes at 30°C | This should be within the linear range of the reaction.[1][5] |
| Detection | Luminescence or Fluorescence | Depends on the chosen assay format. |
Q3: How does the covalent binding mechanism of this compound affect the kinase assay?
The irreversible binding of this compound to BTK means that the inhibitory effect is time-dependent. Therefore, pre-incubation of the enzyme with the inhibitor before initiating the kinase reaction by adding ATP is a critical step. This allows for the covalent bond to form. The duration of this pre-incubation should be optimized to ensure maximal inhibition.
Troubleshooting Guides
This section addresses common issues encountered during BTK kinase assays with this compound.
Problem 1: High background signal or no enzyme activity.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Verify the activity of your recombinant BTK using a known potent inhibitor as a positive control. - Ensure proper storage of the enzyme at -80°C and avoid multiple freeze-thaw cycles. |
| Sub-optimal Buffer | - Optimize the pH, salt concentration, and additives in your assay buffer. Refer to Table 2 for a recommended buffer composition. - Dithiothreitol (DTT) may interfere with some assay formats and should be used with caution.[1] |
| Reagent Contamination | - Use nuclease-free water and high-purity reagents. Contaminants can inhibit kinase activity or interfere with the detection signal.[8] |
| ATP Degradation | - Prepare fresh ATP solutions and store them properly. |
Table 2: Recommended BTK Kinase Assay Buffer
| Component | Final Concentration | Purpose |
| HEPES or Tris-HCl, pH 7.5 | 40-50 mM | Buffering agent to maintain optimal pH.[4][8] |
| MgCl2 | 10-20 mM | Essential cofactor for kinase activity.[4][8] |
| MnCl2 | 2-10 mM | Can enhance the activity of some kinases.[4][8] |
| BSA | 0.1 mg/mL | Prevents enzyme from sticking to plasticware and stabilizes the enzyme.[4] |
| DTT | 1-2 mM | Reducing agent to maintain enzyme integrity. Use with caution as it can interfere with some assays.[1][8] |
| Triton X-100 or Tween-20 | 0.005-0.01% | Detergent to prevent aggregation. |
Problem 2: Inconsistent or non-reproducible IC50 values for this compound.
| Possible Cause | Troubleshooting Step |
| Variable Pre-incubation Time | - Standardize the pre-incubation time of BTK with this compound across all experiments. |
| Substrate Depletion | - Ensure that the substrate concentration is well above the Km and that less than 20% of the substrate is consumed during the reaction. |
| DMSO Concentration | - Keep the final DMSO concentration consistent across all wells, typically ≤1%. High concentrations of DMSO can inhibit kinase activity.[1] |
| Plate Edge Effects | - Avoid using the outer wells of the microplate, as they are more prone to evaporation. |
| Pipetting Errors | - Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
Experimental Protocols
Protocol 1: General BTK Kinase Assay Workflow
This protocol provides a generalized workflow for a BTK kinase assay using a luminescence-based detection method (e.g., ADP-Glo™).
-
Reagent Preparation: Prepare all reagents (BTK enzyme, this compound dilutions, substrate, ATP, and assay buffer) to their final working concentrations.
-
Inhibitor & Enzyme Pre-incubation:
-
Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of a white 96-well plate.
-
Add 10 µL of diluted BTK enzyme to each well.
-
Incubate for 30-60 minutes at room temperature to allow for covalent bond formation.
-
-
Kinase Reaction Initiation:
-
Add 10 µL of a solution containing the substrate and ATP to initiate the reaction.
-
Incubate for 30-60 minutes at 30°C. The incubation time should be within the linear range of the assay.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a BTK kinase assay with this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BTK Kinase Enzyme Activity Assay Kit [discoverx.com]
- 4. promega.com [promega.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. BTK Kinase Enzyme System [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. reactionbiology.com [reactionbiology.com]
Technical Support Center: ACP-5862 Drug Interaction Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding interference in drug interaction studies involving ACP-5862, the active metabolite of acalabrutinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the major and pharmacologically active metabolite of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] Like its parent drug, this compound is a selective and irreversible BTK inhibitor. It forms a covalent bond with a cysteine residue in the active site of the BTK enzyme, leading to inhibition of its activity.[2] This inhibition disrupts B-cell receptor (BCR) and cytokine receptor signaling pathways, which are crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[2]
Q2: What is the primary metabolic pathway for the formation and clearance of this compound?
A2: In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for both the formation of this compound from acalabrutinib and its subsequent metabolism.[3][4] Metabolic clearance by the liver is the main route of elimination for acalabrutinib and its metabolites.[5][6]
Q3: What is the potential for this compound to cause drug-drug interactions (DDIs)?
A3: Based on in vitro studies, this compound is a weak inhibitor of CYP2C9 and CYP2C19.[3][4] It does not significantly inhibit CYP1A2, CYP2B6, CYP2D6, UGT1A1, UGT2B7, or aldehyde oxidase.[3][4] Neither acalabrutinib nor this compound strongly induces CYP1A2, CYP2B6, or CYP3A4 mRNA.[3][4] While acalabrutinib and this compound are substrates of the transporters MDR1 and BCRP, they are not substrates of OATP1B1 or OATP1B3.[3][4] Overall, acalabrutinib and this compound are considered to have a favorable drug interaction profile.[3]
Q4: How should concomitant medications be managed in clinical studies involving acalabrutinib/ACP-5862?
A4: Co-administration of acalabrutinib with strong CYP3A inhibitors (e.g., itraconazole) or inducers (e.g., rifampicin) should be avoided or managed with dose adjustments.[1][7] Physiologically-based pharmacokinetic (PBPK) modeling suggests that the magnitude of the DDI is less significant when considering the total active components (acalabrutinib + this compound).[7] For moderate CYP3A inhibitors, dose reduction of acalabrutinib may be necessary.[8]
Troubleshooting Guides
Issue 1: Unexpected variability in pharmacokinetic (PK) data for this compound.
-
Possible Cause: Concomitant medication use affecting CYP3A4 activity.
-
Troubleshooting Steps:
-
Review patient medication logs for any known CYP3A4 inhibitors or inducers.
-
Stratify PK data based on concomitant medication use to identify potential trends.
-
Consider genotyping for CYP3A4 polymorphisms in the study population if significant variability persists.
-
Issue 2: Discrepancy between in vitro DDI predictions and observed clinical interactions.
-
Possible Cause: Contribution of transporters or other metabolic pathways not fully characterized in vitro.
-
Troubleshooting Steps:
-
Re-evaluate the in vitro experimental design to ensure all relevant enzymes and transporters were assessed.
-
Conduct dedicated clinical DDI studies with specific probe substrates for the transporters or enzymes of concern.
-
Utilize PBPK modeling to simulate the contribution of multiple pathways to the observed interaction.
-
Issue 3: Difficulty in quantifying the relative contribution of this compound to the overall clinical effect.
-
Possible Cause: The high variability in the ratio of metabolite to parent drug exposure across individuals.
-
Troubleshooting Steps:
-
Develop and validate a robust bioanalytical method to accurately measure both acalabrutinib and this compound concentrations.
-
Perform exposure-response modeling that incorporates the concentrations of both the parent drug and the active metabolite.
-
Consider the relative potency of this compound (approximately 50% of acalabrutinib for BTK inhibition) in the exposure-response analysis.[1][9]
-
Data Presentation
Table 1: In Vitro Enzyme Kinetics and Inhibition Data for this compound
| Parameter | Value | Enzyme/System | Reference |
| Metabolism | |||
| Primary Metabolizing Enzyme | CYP3A4 | Human Liver Microsomes | [3][4] |
| Km (this compound formation) | 2.78 µM | Recombinant CYP3A4 | [4] |
| Vmax (this compound formation) | 4.13 pmol/pmol CYP3A/min | Recombinant CYP3A4 | [4] |
| Intrinsic Clearance | 23.6 µL/min/mg | Human Liver Microsomes | [4] |
| CYP Inhibition | |||
| CYP2C9 Inhibition | Weak | Human Liver Microsomes | [3][4] |
| CYP2C19 Inhibition | Weak | Human Liver Microsomes | [3][4] |
| CYP1A2, CYP2B6, CYP2D6 | No significant inhibition | Human Liver Microsomes | [3] |
| Transporter Substrate | |||
| MDR1 (P-glycoprotein) | Substrate | In vitro cell lines | [3][4] |
| BCRP | Substrate | In vitro cell lines | [3][4] |
| OATP1B1, OATP1B3 | Not a substrate | In vitro cell lines | [3][4] |
Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay
-
Objective: To determine the potential of this compound to inhibit major cytochrome P450 enzymes.
-
Materials: Human liver microsomes, recombinant human CYP enzymes, specific CYP probe substrates and their metabolites, this compound, positive control inhibitors, NADPH regenerating system.
-
Methodology:
-
Pre-incubate this compound at a range of concentrations with human liver microsomes or recombinant CYP enzymes in the presence of the NADPH regenerating system.
-
Initiate the reaction by adding a specific probe substrate for the CYP isoform being tested.
-
After a defined incubation period, terminate the reaction.
-
Analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the IC50 value for this compound against each CYP isoform.
-
Protocol 2: Transporter Substrate Assessment
-
Objective: To determine if this compound is a substrate of key uptake or efflux transporters.
-
Materials: Polarized cell monolayers overexpressing the transporter of interest (e.g., Caco-2 for MDR1 and BCRP), this compound, known transporter inhibitors and substrates, appropriate buffer solutions.
-
Methodology:
-
Plate the transporter-expressing cells on permeable supports.
-
Add this compound to either the apical or basolateral side of the cell monolayer.
-
At various time points, collect samples from the opposite chamber.
-
Measure the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability (Papp) in both the apical-to-basolateral and basolateral-to-apical directions.
-
An efflux ratio (Papp, B-A / Papp, A-B) significantly greater than 2, which is reduced in the presence of a known inhibitor, suggests that this compound is a substrate of the efflux transporter.
-
Mandatory Visualizations
Caption: B-Cell Receptor signaling pathway and the inhibitory action of this compound on BTK.
Caption: Workflow for assessing the drug-drug interaction potential of this compound.
Caption: Metabolic relationship between acalabrutinib, this compound, and CYP3A4 modulators.
References
- 1. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicine.com [medicine.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Drug-Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, this compound, Using a Physiologically-Based Pharmacokinetic Modeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, <scp>ACP</scp>‐5862, Usin… [ouci.dntb.gov.ua]
- 9. go.drugbank.com [go.drugbank.com]
refining protocols for long-term ACP-5862 treatment in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ACP-5862 in long-term in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the major, pharmacologically active metabolite of Acalabrutinib, a second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] Like its parent compound, this compound is a covalent inhibitor that irreversibly binds to the cysteine residue at position 481 (C481) in the active site of BTK.[6] This covalent bond leads to the inhibition of BTK enzymatic activity, which is a crucial component of the B-cell receptor (BCR) signaling pathway.[6] By inhibiting BTK, this compound disrupts pathways essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[6]
Q2: What is the in vitro potency of this compound?
This compound is a potent inhibitor of BTK with a reported IC50 of 5.0 nM.[2] It is considered to be about half as potent as its parent compound, Acalabrutinib, which has an IC50 of 3 nM.[4] Despite this, due to its higher exposure in vivo, this compound is believed to contribute significantly to the overall clinical efficacy of Acalabrutinib.[1][2][3]
Q3: How should I prepare and store this compound for in vitro use?
For in vitro experiments, this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability.[2] When preparing working concentrations for your cell culture experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: Diminished or Loss of Compound Efficacy Over Time
Possible Cause 1: Compound Instability or Degradation
Small molecule inhibitors can degrade in aqueous cell culture media over extended periods, especially when incubated at 37°C.
Suggested Solution:
-
Regular Media Refreshment: For long-term experiments (extending beyond 72 hours), it is advisable to perform partial or full media changes with freshly prepared this compound-containing media every 48-72 hours. The exact frequency will depend on the metabolic activity of your cell line.
-
Stability Assessment: If you suspect compound instability is a significant issue, you can perform a stability study. Incubate this compound in your cell culture medium at 37°C for various time points (e.g., 24, 48, 72 hours) and then test its activity in a short-term viability or kinase assay.
Possible Cause 2: Development of Cellular Resistance
Prolonged exposure to a kinase inhibitor can lead to the selection and outgrowth of resistant cell populations. For covalent BTK inhibitors like this compound, a common mechanism of resistance is the acquisition of mutations in the BTK gene, particularly at the C481 residue where the inhibitor forms a covalent bond.[7]
Suggested Solution:
-
Monitor IC50 Values: Periodically assess the IC50 of this compound in your long-term cultures. A significant rightward shift in the dose-response curve is indicative of resistance.
-
Genotypic Analysis: If resistance is suspected, perform sequencing of the BTK gene in your cell population to identify potential mutations at the C481 locus or other resistance-conferring mutations.
-
Consider Alternative Inhibitors: In cases of confirmed C481-mediated resistance, consider experimenting with non-covalent BTK inhibitors, which do not rely on binding to the C481 residue and may retain activity.
Issue 2: Poor Cell Health or Unexpected Cytotoxicity
Possible Cause 1: Off-Target Effects
While this compound is highly selective for BTK, at higher concentrations or in certain sensitive cell lines, off-target effects can lead to cytotoxicity.
Suggested Solution:
-
Dose-Response Titration: Perform a careful dose-response experiment to determine the optimal concentration of this compound that inhibits BTK signaling without causing excessive cell death.
-
Phenotypic Monitoring: Closely monitor cell morphology for signs of distress, such as rounding, detachment, or the appearance of vacuoles.[1]
-
Use of Control Compounds: Include a structurally similar but inactive control compound, if available, to differentiate between target-specific and non-specific effects.
Possible Cause 2: Suboptimal Cell Culture Conditions
Long-term experiments can be stressful for cells. Issues such as nutrient depletion, waste product accumulation, or fluctuations in pH can impact cell health and confound experimental results.
Suggested Solution:
-
Consistent Media Changes: As mentioned previously, regular media changes are crucial for maintaining a healthy cellular environment.
-
Monitor Cell Density: Avoid letting cultures become over-confluent, as this can lead to nutrient depletion and contact inhibition of growth. Passage cells as needed to maintain them in the exponential growth phase.
-
Regularly Assess Viability: Use a reliable method for assessing cell viability throughout the experiment, such as Trypan Blue exclusion or a fluorescence-based live/dead assay.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (BTK) | 5.0 nM | [2] |
| Acalabrutinib IC50 (BTK) | 3 nM | [2] |
| This compound Formation Km | 2.78 µM | [3][8] |
| This compound Formation Vmax | 4.13 pmol/pmol CYP3A/min | [3][8] |
| This compound In Vitro Intrinsic Clearance | 23.6 µL/min/mg | [3][8] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay with this compound
This protocol outlines a general method for assessing the long-term effects of this compound on the viability of a suspension or adherent cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Multi-well culture plates (e.g., 96-well)
-
Cell viability reagent (e.g., resazurin-based, ATP-based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight if applicable.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation and Media Refresh: Incubate the plates at 37°C in a humidified CO2 incubator. Every 48-72 hours, carefully remove a portion of the medium (e.g., half) and replace it with fresh medium containing the appropriate concentration of this compound or vehicle.
-
Viability Assessment: At predetermined time points (e.g., day 3, 7, 14, and 21), perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. Normalize the data to the vehicle-treated control cells to determine the percent viability at each concentration and time point.
Protocol 2: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous dose escalation.
Materials:
-
Parental (sensitive) cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Culture flasks
Procedure:
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a short-term viability assay (e.g., 72 hours).
-
Initial Treatment: Start by culturing the parental cells in their complete medium containing this compound at a concentration of approximately IC20-IC30.
-
Monitoring and Passaging: Monitor the cells for growth. Initially, there may be a significant amount of cell death. Once the surviving cells begin to proliferate and reach about 80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are growing robustly at the current concentration of this compound, increase the concentration by approximately 1.5 to 2-fold.
-
Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation over several weeks to months. The cells that continue to proliferate in the presence of increasing concentrations of the drug are being selected for resistance.
-
Confirmation of Resistance: Once the cells are able to grow in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the resistance by performing a viability assay and comparing the IC50 of the resistant line to the parental line.
-
Characterization: Further characterize the resistant cell line by sequencing the BTK gene to identify potential resistance mutations.
Visualizations
Caption: BTK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for long-term in vitro studies with this compound.
Caption: Troubleshooting logic for diminished this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | BTK | TargetMol [targetmol.com]
- 3. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia [elifesciences.org]
- 7. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Acalabrutinib vs. its Active Metabolite, ACP-5862: A Potency Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, and its major active metabolite, ACP-5862. This objective analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research.
Potency Profile: Acalabrutinib and this compound
Acalabrutinib is a potent and selective covalent inhibitor of BTK, a key signaling protein in the B-cell receptor pathway. Upon administration, acalabrutinib is metabolized in the body to form this compound, which is also pharmacologically active and contributes to the overall therapeutic effect. Experimental data consistently indicates that while both molecules are potent BTK inhibitors, acalabrutinib exhibits a higher potency than its metabolite.
Biochemical assays have demonstrated that this compound has approximately half the potency of acalabrutinib.[1][2][3] One study reported an IC50 value of 5.0 nM for this compound against BTK, while acalabrutinib has a reported IC50 of 3 nM. Another study indicated that the twofold lower potency of this compound is a result of a slower rate of covalent modification of BTK.[4][5]
The following table summarizes the key potency parameters for acalabrutinib and this compound.
| Parameter | Acalabrutinib | This compound | Reference |
| IC50 (BTK) | 3 nM | 5.0 nM | [6] |
| IC50 (BTK) | 5.1 nM | - | [7] |
| EC50 (Whole Blood) | 8 nM | - | [8] |
| Binding Affinity (Ki) | 300 nM | 188 nM | [7] |
| Inactivation Rate (kinact) | 0.0102 s⁻¹ | 0.0031 s⁻¹ | [7] |
Mechanism of Action: BTK Signaling Pathway
Both acalabrutinib and this compound exert their therapeutic effect by irreversibly binding to the cysteine residue at position 481 (Cys481) in the active site of BTK. This covalent bond leads to the inhibition of BTK's kinase activity, which in turn disrupts the B-cell receptor (BCR) signaling pathway. The inhibition of this pathway ultimately leads to decreased B-cell proliferation and survival, which is beneficial in the treatment of B-cell malignancies.
Caption: The BTK signaling pathway, a critical route for B-cell survival and proliferation, is inhibited by acalabrutinib and this compound.
Experimental Protocols
The potency of acalabrutinib and this compound is typically determined using in vitro biochemical kinase assays. A common method is the LanthaScreen™ Eu Kinase Binding Assay , which measures the ability of a compound to displace a fluorescent tracer from the ATP-binding site of the kinase.
LanthaScreen™ Eu Kinase Binding Assay Protocol for BTK
Objective: To determine the IC50 value of a test compound (e.g., acalabrutinib or this compound) for BTK.
Materials:
-
Recombinant human BTK enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
LanthaScreen™ Kinase Tracer
-
Kinase buffer
-
Test compounds (acalabrutinib, this compound)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Further dilute the compounds in kinase buffer to the desired final concentrations.
-
-
Kinase and Antibody Preparation:
-
Prepare a solution of BTK enzyme and Eu-anti-tag antibody in kinase buffer.
-
-
Assay Reaction:
-
Add the diluted test compounds to the wells of a 384-well plate.
-
Add the BTK enzyme/antibody solution to the wells.
-
Add the Kinase Tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-capable plate reader. Excite the europium donor at ~340 nm and measure the emission at two wavelengths: ~615 nm (europium emission) and ~665 nm (tracer emission, resulting from FRET).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the tracer binding.
-
Caption: Workflow for a typical in vitro kinase inhibition assay to determine IC50 values.
Conclusion
Both acalabrutinib and its primary metabolite, this compound, are potent inhibitors of Bruton's tyrosine kinase. However, experimental data consistently demonstrates that acalabrutinib is approximately twofold more potent than this compound in biochemical assays. This difference in potency is an important consideration for researchers and clinicians in understanding the overall pharmacological profile of acalabrutinib. The provided experimental protocol for a common kinase inhibition assay offers a framework for the independent verification and further characterization of these and other BTK inhibitors.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay in Summary_ki [bindingdb.org]
- 5. promega.com [promega.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Analysis of Selectivity: ACP-5862 versus Ibrutinib
In the landscape of targeted therapies for B-cell malignancies, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. This guide provides a detailed comparison of the selectivity profiles of ACP-5862, the major active metabolite of the second-generation Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, and ibrutinib, the first-in-class BTK inhibitor. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two important therapeutic agents.
Executive Summary
This compound, mirroring its parent compound acalabrutinib, demonstrates a more selective inhibition profile for BTK compared to ibrutinib.[1] While both molecules effectively target BTK, ibrutinib exhibits more pronounced off-target activity against a range of other kinases. This broader activity of ibrutinib may contribute to some of its observed side effects. In contrast, the higher selectivity of acalabrutinib and this compound is associated with a more favorable safety profile in clinical settings.[2][3][4]
Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for acalabrutinib and ibrutinib against BTK and a panel of other kinases. It is important to note that while this data is for the parent compound acalabrutinib, this compound has been reported to have an analogous kinase selectivity profile.[1]
| Kinase Target | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) |
| BTK | 5.1 | 1.5 |
| ITK | >1000 | 7.8 |
| TEC | 27 | 78 |
| EGFR | >1000 | 9.5 |
| ERBB2 | >1000 | 6.6 |
| ERBB4 | >1000 | 1.8 |
| BLK | >1000 | 0.8 |
| FGR | >1000 | 3.5 |
| LYN | >1000 | 4.8 |
| SRC | >1000 | 6.0 |
Data sourced from a comparative study of acalabrutinib and ibrutinib in chronic lymphocytic leukemia cells.[5]
Signaling Pathway and Inhibitor Action
The diagram below illustrates the B-cell receptor (BCR) signaling pathway, a critical pathway for B-cell proliferation and survival that is constitutively active in many B-cell cancers. Both this compound and ibrutinib exert their therapeutic effect by inhibiting BTK within this cascade.
Caption: BTK Signaling Pathway Inhibition.
Experimental Protocols
The determination of kinase inhibitor selectivity and potency, typically quantified by IC50 values, is performed using in vitro biochemical assays. While specific protocols may vary between laboratories, a representative methodology for a luminometric kinase assay, such as the ADP-Glo™ Kinase Assay, is outlined below.
Objective: To determine the concentration at which an inhibitor (e.g., this compound or ibrutinib) reduces the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human kinase (e.g., BTK, ITK, etc.)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Test inhibitors (this compound, ibrutinib) dissolved in dimethyl sulfoxide (DMSO)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents
-
384-well assay plates
Procedure:
-
Inhibitor Preparation: A serial dilution of each inhibitor is prepared in DMSO and then further diluted in kinase buffer to the desired final concentrations. A DMSO-only control is included.
-
Kinase Reaction:
-
Add 1 µl of the diluted inhibitor or DMSO control to the wells of a 384-well plate.[6]
-
Add 2 µl of the recombinant kinase diluted in kinase buffer.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture. The concentration of ATP should be at or near the Michaelis-Menten constant (Km) for the specific kinase.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[6]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Plot the kinase activity (luminescence) against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
This protocol provides a framework for assessing the inhibitory activity of compounds against a panel of kinases to determine their selectivity profile. For a comprehensive kinome scan, this process is automated and performed across a large number of kinases.[7]
Conclusion
The available data strongly indicates that this compound, the primary active metabolite of acalabrutinib, possesses a more selective kinase inhibition profile than ibrutinib.[8][9] This heightened selectivity for BTK and reduced off-target activity likely contribute to the improved safety and tolerability of acalabrutinib observed in clinical trials. For researchers and drug developers, this comparative analysis underscores the importance of kinase selectivity in the design and evaluation of next-generation targeted therapies.
References
- 1. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First results of a head-to-head trial of acalabrutinib versus ibrutinib in patients with high-risk CLL [lymphomahub.com]
- 4. onclive.com [onclive.com]
- 5. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Acalabrutinib (and its active metabolite ACP-5862) with Other BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies. The development of BTK inhibitors has revolutionized the management of diseases such as chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and mantle cell lymphoma (MCL). This guide provides a comprehensive head-to-head comparison of acalabrutinib, along with its major active metabolite ACP-5862, against other prominent BTK inhibitors, namely the first-generation inhibitor ibrutinib and the second-generation inhibitor zanubrutinib. The comparison focuses on their mechanism of action, preclinical and clinical data, and safety profiles, supported by experimental data.
Mechanism of Action: Covalent Inhibition of BTK
All three inhibitors—ibrutinib, acalabrutinib, and zanubrutinib—are covalent inhibitors that irreversibly bind to the cysteine residue at position 481 (Cys481) in the active site of the BTK enzyme.[1][2][3] This covalent bond leads to sustained inhibition of BTK's enzymatic activity.[4] BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is crucial for the proliferation, survival, and trafficking of both normal and malignant B-cells.[4][5][6] By blocking BTK, these inhibitors effectively disrupt the BCR signaling cascade, leading to the inhibition of B-cell proliferation and induction of apoptosis (programmed cell death).[2][7]
Acalabrutinib is metabolized in the body to its major active metabolite, this compound.[8][9][10] This metabolite is also a covalent inhibitor of BTK and contributes to the overall therapeutic effect of acalabrutinib.[11][12] this compound is approximately 50% less potent than acalabrutinib in terms of BTK inhibition but has a similar kinase selectivity profile.[13] The mean exposure to this compound in the plasma is about two- to three-fold higher than that of acalabrutinib.[9][10][13]
Caption: Simplified BTK signaling pathway and the point of inhibition by covalent BTK inhibitors.
Preclinical Data: Selectivity and Potency
A key differentiator among BTK inhibitors is their selectivity for BTK over other kinases. Off-target inhibition of other kinases can lead to unintended side effects. Second-generation BTK inhibitors, such as acalabrutinib and zanubrutinib, were designed to be more selective for BTK than the first-generation inhibitor, ibrutinib.[2][14][15]
Table 1: In Vitro Potency and Selectivity of BTK Inhibitors
| Inhibitor | Target | IC50 (nM) | Off-Target Kinases Inhibited by Ibrutinib but not Acalabrutinib |
| Ibrutinib | BTK | 0.5[7] | EGFR, ITK, TEC, SRC family kinases[4][14] |
| Acalabrutinib | BTK | 3[14] | |
| This compound | BTK | 5.0[10] | |
| Zanubrutinib | BTK | <1 |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Preclinical studies have demonstrated that while ibrutinib inhibits other kinases such as EGFR, ITK, and TEC, acalabrutinib shows minimal activity against these off-targets.[14] This increased selectivity of acalabrutinib is thought to contribute to its improved safety profile.[2][14] Zanubrutinib has also been shown to be more selective for BTK compared to ibrutinib.[16] this compound, the active metabolite of acalabrutinib, exhibits a kinase selectivity profile similar to its parent compound.[11]
Experimental Protocols
A common experimental workflow to determine the in vitro potency of BTK inhibitors involves a kinase inhibition assay.
Caption: A generalized workflow for determining the IC50 of a BTK inhibitor.
Kinase Inhibition Assay (e.g., LanthaScreen™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human BTK enzyme
-
Fluorescently labeled kinase substrate (e.g., a specific peptide)
-
ATP (adenosine triphosphate)
-
Test inhibitor (e.g., this compound, ibrutinib, zanubrutinib) at various concentrations
-
Assay buffer
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Preparation of Reagents: Dilute the BTK enzyme, substrate, and ATP to their final concentrations in the assay buffer. Prepare a serial dilution of the test inhibitor.
-
Enzyme-Inhibitor Incubation: In a microplate, add the BTK enzyme and the test inhibitor at different concentrations. Allow for a pre-incubation period to permit the inhibitor to bind to the enzyme.
-
Kinase Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
-
Detection: After a specified incubation time, add a detection solution containing an antibody that specifically recognizes the phosphorylated substrate. This antibody is labeled with a fluorophore that acts as an acceptor for the FRET signal.
-
Data Acquisition: Read the plate using a microplate reader to measure the TR-FRET signal. The signal is proportional to the amount of phosphorylated substrate, which in turn reflects the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Clinical Data: Efficacy and Safety
Head-to-head clinical trials have provided valuable insights into the comparative efficacy and safety of different BTK inhibitors.
Table 2: Summary of Key Head-to-Head Clinical Trial Findings
| Trial | Comparison | Patient Population | Key Efficacy Findings | Key Safety Findings |
| ELEVATE-RR | Acalabrutinib vs. Ibrutinib | Previously treated, high-risk CLL[13] | Non-inferior progression-free survival (PFS) between the two arms.[13] | Acalabrutinib was associated with a significantly lower incidence of atrial fibrillation.[13] |
| ALPINE | Zanubrutinib vs. Ibrutinib | Relapsed/refractory CLL/SLL | Zanubrutinib demonstrated superior PFS compared to ibrutinib.[17] | Zanubrutinib was associated with a lower incidence of cardiac adverse events.[17] |
| ASPEN | Zanubrutinib vs. Ibrutinib | Waldenström's macroglobulinemia (WM) | Zanubrutinib showed a higher rate of very good partial responses. | Zanubrutinib was associated with a lower incidence of atrial fibrillation.[16] |
This table summarizes high-level findings. For detailed results, refer to the primary publications of these trials.
In the ELEVATE-RR trial, acalabrutinib demonstrated non-inferior progression-free survival compared to ibrutinib in patients with previously treated, high-risk CLL.[13] Notably, acalabrutinib was associated with a lower incidence of atrial fibrillation, a common side effect of ibrutinib.[13]
The ALPINE study showed that zanubrutinib was superior to ibrutinib in terms of progression-free survival in patients with relapsed or refractory CLL/SLL.[17] Similar to acalabrutinib, zanubrutinib also exhibited a more favorable cardiac safety profile.[17]
In the ASPEN trial for patients with Waldenström's macroglobulinemia, zanubrutinib led to a higher rate of very good partial responses and was associated with less cardiotoxicity compared to ibrutinib.[16]
Conclusion
The landscape of BTK inhibitors has evolved from the first-generation agent, ibrutinib, to the more selective second-generation inhibitors, acalabrutinib and zanubrutinib. While all three are effective in treating B-cell malignancies by covalently inhibiting BTK, the second-generation inhibitors offer improved selectivity, which translates to a more favorable safety profile, particularly with respect to cardiovascular adverse events. Acalabrutinib's activity is mediated by both the parent drug and its major active metabolite, this compound, which also demonstrates potent and selective BTK inhibition. The choice of a specific BTK inhibitor for a patient depends on a variety of factors, including the specific disease, prior treatments, and the patient's overall health and comorbidities. The ongoing research and head-to-head clinical trials will continue to refine our understanding of the optimal use of these targeted therapies.
References
- 1. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 2. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 3. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 4. Ibrutinib - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. medicine.com [medicine.com]
- 7. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Clinical Review - Zanubrutinib (Brukinsa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
Validating BTK as the Primary Target of ACP-5862: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ACP-5862, the major active metabolite of acalabrutinib, with its parent drug and other Bruton's tyrosine kinase (BTK) inhibitors. Experimental data is presented to objectively validate BTK as the primary target of this compound, offering insights for researchers in drug development and related scientific fields.
Executive Summary
This compound is the principal and pharmacologically active metabolite of the second-generation BTK inhibitor, acalabrutinib.[1][2] Like its parent compound, this compound is a potent and selective covalent inhibitor of BTK, playing a significant role in the clinical efficacy of acalabrutinib.[3][4] This guide summarizes key experimental findings that underscore BTK as the primary therapeutic target of this compound and provides a comparative analysis against other notable BTK inhibitors.
Comparative Pharmacokinetics and Potency
This compound demonstrates a distinct pharmacokinetic profile compared to its parent drug, acalabrutinib. Following oral administration of acalabrutinib, this compound reaches a mean exposure (AUC) that is approximately two- to three-fold higher than that of acalabrutinib.[5][6] However, its potency for BTK inhibition is about 50% that of acalabrutinib.[5][6][7] Despite this, due to its higher systemic exposure, this compound is considered to significantly contribute to the overall clinical activity of acalabrutinib.[3][4]
| Parameter | This compound | Acalabrutinib | Ibrutinib | Zanubrutinib |
| BTK IC50 | ~5.0 nM | ~3 nM | Varies | Varies |
| Potency vs. Acalabrutinib | ~50% | 100% | Varies | Varies |
| Mean Exposure (AUC) vs. Acalabrutinib | ~2-3 fold higher | Baseline | Varies | Varies |
| Half-Life (t1/2) | ~6.9 hours | ~1 hour | Varies | Varies |
| Primary Metabolism | CYP3A | CYP3A | CYP3A | CYP3A |
In Vitro Validation of BTK as the Primary Target
A series of in vitro experiments have been conducted to confirm the potency and selectivity of this compound for BTK. These studies are crucial for validating that the therapeutic effects of this compound are mediated through the intended molecular target.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on purified BTK enzyme.
Results: Biochemical kinase assays revealed that this compound is a covalent inhibitor of wild-type BTK.[2][3] The half-maximal inhibitory concentration (IC50) of this compound for BTK was determined to be approximately 5.0 nM.[8][9] This demonstrates a high degree of potency, albeit slightly lower than its parent compound, acalabrutinib (IC50 ~3 nM).[8][9]
Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound for BTK against a broad panel of other kinases.
Results: Like acalabrutinib, this compound exhibits high selectivity for BTK.[3][4] Kinome scanning technologies have shown that this compound has minimal off-target activity against other kinases, which is a key differentiator from the first-generation BTK inhibitor, ibrutinib.[4] This high selectivity is believed to contribute to the favorable safety profile of acalabrutinib.
Cellular Assays of BTK Inhibition
Objective: To confirm the on-target inhibition of BTK by this compound in a cellular context.
Results: The inhibitory effect of this compound on B-cell receptor (BCR) signaling, a pathway critically dependent on BTK, was evaluated by measuring the inhibition of anti-IgD-induced CD69 expression in human whole blood. The EC50 for this cellular response was 64 ± 6 nM for this compound, compared to 9.2 ± 4.4 nM for acalabrutinib.
| Assay | Parameter | This compound | Acalabrutinib |
| Biochemical Kinase Assay | BTK IC50 | ~5.0 nM | ~3 nM |
| Cellular B-cell Signaling Assay | CD69 Expression EC50 | 64 ± 6 nM | 9.2 ± 4.4 nM |
Experimental Protocols
Biochemical BTK Inhibition Assay (LanthaScreen™)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay. The apparent BTK IC50 is determined over time to confirm covalent inhibition. The binding kinetics, including the affinity (KI) and the inactivation rate (kinact), are derived from the IC50 data over time.
Kinase Selectivity Profiling (KINOMEscan™)
The overall kinome inhibition profile is assessed at a concentration of 1 µM using the KINOMEscan™ platform. This technology utilizes a proprietary active site-directed competition binding assay to quantitatively measure the interactions between a test compound and a large panel of human kinases.
Cellular B-Cell Activation Assay (CD69 Expression)
On-target inhibition in B cells is investigated by measuring the inhibition of B-cell antigen receptor (BCR)-mediated activation of CD69 cell surface expression. This is typically performed using human peripheral blood mononuclear cells (PBMCs) or human whole blood (hWB).
Signaling Pathways and Experimental Workflow
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways. Its inhibition leads to decreased proliferation and survival of malignant B-cells.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Acalabrutinib Metabolism and this compound Formation
Acalabrutinib is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to form its major active metabolite, this compound.
Caption: Metabolic conversion of acalabrutinib to this compound via CYP3A4.
Experimental Workflow for BTK Inhibition Validation
The validation of BTK as the primary target of this compound involves a multi-step experimental process, from initial biochemical assays to cellular and in vivo studies.
Caption: Experimental workflow for validating BTK as the target of this compound.
Conclusion
The collective evidence from biochemical, cellular, and pharmacokinetic studies strongly validates Bruton's tyrosine kinase as the primary and intended pharmacological target of this compound. While slightly less potent than its parent compound, acalabrutinib, its significantly higher systemic exposure confirms its crucial role in the overall therapeutic effect observed in patients. The high selectivity of this compound for BTK further underscores its favorable profile as a targeted anticancer agent. This comparative guide provides essential data and methodologies for researchers and scientists in the field of drug development to understand and further investigate the therapeutic potential of BTK inhibitors.
References
- 1. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | BTK | TargetMol [targetmol.com]
Off-Target Kinase Profiling: A Comparative Analysis of ACP-5862 and Acalabrutinib
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the off-target kinase profiles of ACP-5862, the major active metabolite of acalabrutinib, and its parent drug, acalabrutinib. Both are potent and selective covalent inhibitors of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target for B-cell malignancies.[1][2][3] Understanding the selectivity and potential off-target effects of these molecules is paramount for predicting their therapeutic efficacy and safety profiles. This guide presents quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate a comprehensive understanding.
Data Presentation: Comparative Kinase Inhibition
The selectivity of a kinase inhibitor is a crucial determinant of its clinical safety. Off-target inhibition can lead to unintended side effects.[4] The following tables summarize the inhibitory activity of this compound and acalabrutinib against BTK and a panel of closely related kinases containing a cysteine residue homologous to Cys481 in BTK, the target for covalent inhibition.
Table 1: Biochemical Potency against BTK
| Compound | BTK IC50 (nM) |
| Acalabrutinib | 3 |
| This compound | 5.0 |
Data sourced from MedchemExpress and indicates the concentration required for 50% inhibition of BTK activity in a biochemical assay.[5]
Table 2: Off-Target Kinase Inhibition Profile (IC50, nM)
| Kinase | This compound IC50 (nM) | Acalabrutinib IC50 (nM) |
| BLK | >1000 | >1000 |
| BMX | 110 | 34 |
| EGFR | >1000 | >1000 |
| ERBB2 | >1000 | >1000 |
| ERBB4 | >1000 | >1000 |
| ITK | 210 | 97 |
| JAK3 | >1000 | >1000 |
| TEC | 130 | 43 |
| TXK | 120 | 38 |
This table presents the 50% inhibitory concentrations (IC50) of this compound and acalabrutinib against a panel of kinases with a cysteine residue in a position analogous to Cys481 of BTK. Data indicates that both compounds are highly selective for BTK, with significantly higher concentrations required to inhibit other kinases.[6]
In broader kinase screening assays, such as the KINOMEscan® platform, the overall kinase selectivity profiles of acalabrutinib and its active metabolite, this compound, have been found to be very similar.[7] At a concentration of 1 µM, both compounds demonstrated minimal off-target activity against a large panel of kinases.[8] This high degree of selectivity is a key differentiator from the first-generation BTK inhibitor, ibrutinib, and is associated with a more favorable safety profile, with lower incidences of adverse events such as atrial fibrillation and bleeding.[4][9][10]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the kinase selectivity and functional effects of this compound and acalabrutinib.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Assay)
This assay quantitatively measures the binding of an inhibitor to the kinase of interest.
Materials:
-
Kinase of interest (e.g., recombinant human BTK)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compounds (this compound, acalabrutinib)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-anti-Tag antibody in assay buffer.
-
Assay Assembly: In a 384-well plate, add the test compound solution, followed by the kinase/antibody mixture.
-
Tracer Addition: Add the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission from both the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) is measured.
-
Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The data is then plotted as the TR-FRET ratio versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
KINOMEscan® Off-Target Profiling
This is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Materials:
-
DNA-tagged kinases (panel of over 400 kinases)
-
Immobilized, active-site directed ligand on a solid support (e.g., beads)
-
Test compounds (this compound, acalabrutinib)
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
Quantitative PCR (qPCR) reagents
Procedure:
-
Assay Setup: The assay is performed by combining the DNA-tagged kinase, the immobilized ligand, and the test compound in a multi-well plate.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Washing: The solid support is washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of control. A lower percentage of control indicates a stronger interaction between the compound and the kinase.
Cellular BTK Inhibition Assay (CD69 Expression)
This assay measures the functional inhibition of BTK in a cellular context by assessing the activation of B-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
-
Anti-IgM antibody (for B-cell stimulation)
-
Test compounds (this compound, acalabrutinib)
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD19, anti-CD69)
-
FACS buffer (PBS with 2% FBS)
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Resuspend the cells in culture medium.
-
Compound Incubation: Plate the PBMCs in a 96-well plate and add serial dilutions of the test compounds. Incubate for 1-2 hours at 37°C.
-
B-Cell Stimulation: Add anti-IgM antibody to the wells to stimulate the B-cell receptor and induce B-cell activation. Incubate for 18-24 hours at 37°C.
-
Staining: Harvest the cells and wash with FACS buffer. Stain the cells with fluorescently labeled anti-CD19 and anti-CD69 antibodies for 30 minutes on ice, protected from light.
-
Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD19-positive B-cell population and analyze the expression of CD69. The percentage of CD69-positive B-cells is determined for each compound concentration. The EC50 value (the concentration at which 50% of the maximal response is inhibited) is calculated by plotting the percentage of CD69-positive cells against the logarithm of the compound concentration.[11]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the activity of this compound and acalabrutinib.
Caption: BTK Signaling Pathway Inhibition.
Caption: Kinase Profiling Experimental Workflow.
References
- 1. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 9. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Acalabrutinib and its Active Metabolite, ACP-5862
Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) utilized in the treatment of various B-cell malignancies.[1][2][3] Following oral administration, acalabrutinib is extensively metabolized, primarily by cytochrome P450 3A (CYP3A) enzymes, into its major active metabolite, ACP-5862.[4][5][6] This guide provides a detailed comparative analysis of the pharmacokinetic profiles of acalabrutinib and this compound, presenting key experimental data, methodologies, and relevant biological pathways for researchers, scientists, and drug development professionals.
Pharmacokinetic Profile Comparison
Acalabrutinib is characterized by rapid absorption and elimination.[1][6][7][8][9][10] Its active metabolite, this compound, while less potent, exhibits a longer half-life and higher systemic exposure, which significantly contributes to the overall clinical efficacy and pharmacodynamic activity of acalabrutinib.[4][11]
| Parameter | Acalabrutinib | This compound |
| Time to Peak (Tmax) | ~0.75 - 0.9 hours[2][4] | ~1.6 hours[2] |
| Elimination Half-Life (t½) | ~0.9 - 1 hour[2][4] | ~6.9 hours[4] |
| Plasma Protein Binding | ~97.5%[2][4][12] | ~98.6%[2][12] |
| Apparent Clearance (CL/F) | ~159 - 169 L/h[4][7][13] | ~21.9 L/h[13] |
| Volume of Distribution (Vdss) | ~34 L[4] | ~38.5 L (Central)[13] |
| Metabolism | Primarily via CYP3A enzymes[4][5][6] | Further metabolism also mediated by CYP3A4[11][14][15] |
| Excretion | 84% in feces, 12% in urine (primarily as metabolites)[2][4][5] | N/A (Excreted as part of acalabrutinib's metabolites) |
| Bioavailability | ~25%[4][6] | N/A (Formed from acalabrutinib metabolism) |
| Relative Potency (BTK Inhibition) | 1x | ~0.5x (50% less potent than acalabrutinib)[4][5][11] |
| Relative Exposure (AUC) | 1x | ~2-3 times higher than acalabrutinib[4][12] |
Signaling Pathway and Mechanism of Action
Both acalabrutinib and its active metabolite, this compound, are covalent inhibitors of Bruton's tyrosine kinase. They form an irreversible bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[2][16] This action blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, and survival of B-cells.[2] The inhibition of this pathway ultimately leads to decreased tumor growth in B-cell malignancies.[2]
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway Inhibition.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from multiple clinical trials involving both healthy volunteers and patients with B-cell malignancies.[1][13] A typical experimental workflow for these studies is outlined below.
General Pharmacokinetic Study Protocol:
-
Subject Enrollment: Healthy volunteers or patients with specific B-cell malignancies are enrolled after providing informed consent. Baseline health assessments are conducted.
-
Drug Administration: A single oral dose of acalabrutinib (e.g., 100 mg) is administered to subjects, typically in a fasted state.[4][6] For multiple-dose studies, acalabrutinib is administered at fixed intervals (e.g., 100 mg twice daily).[1][17]
-
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[18] Urine and fecal samples may also be collected over a specified period to assess excretion pathways.[4][6]
-
Bioanalysis: Plasma is separated from the blood samples. The concentrations of acalabrutinib and its metabolite, this compound, in the plasma are quantified using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[18]
-
Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using non-compartmental or population pharmacokinetic (PopPK) modeling approaches to determine key parameters like Cmax, Tmax, AUC, CL/F, and t½.[1][19][20]
-
Data Interpretation: The calculated parameters are summarized and statistically analyzed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the drug and its metabolite.
Caption: General Workflow for a Clinical Pharmacokinetic Study.
Summary of Findings
The pharmacokinetic relationship between acalabrutinib and this compound is a key aspect of its clinical profile.
-
Absorption and Distribution: Acalabrutinib is rapidly absorbed, reaching peak plasma concentrations in under an hour.[6] Both the parent drug and its metabolite are highly bound to plasma proteins.[2][4][12]
-
Metabolism and Elimination: Acalabrutinib has a short half-life due to rapid metabolism, primarily by CYP3A enzymes.[4][5] This metabolism produces the major active metabolite, this compound, which has a significantly longer half-life of approximately 6.9 hours, contributing to sustained BTK inhibition.[4] The twice-daily dosing regimen of acalabrutinib ensures continuous and high-level BTK occupancy.[1][10]
-
Clinical Significance: Despite being less potent, the 2- to 3-fold higher systemic exposure (AUC) of this compound means it is a significant contributor to the overall efficacy and safety profile of acalabrutinib.[4][11] Exposure-response analyses have shown that the standard 100 mg twice-daily dose provides consistent and effective exposures for the treatment of B-cell malignancies, with no clinically meaningful correlations between pharmacokinetic exposure and efficacy or safety outcomes observed at this dose.[17]
This comparative analysis highlights the synergistic pharmacokinetic profiles of acalabrutinib and its active metabolite, this compound. The rapid action of the parent compound combined with the sustained exposure of its active metabolite provides a favorable pharmacodynamic effect, underpinning the efficacy of acalabrutinib in its approved indications.
References
- 1. ashpublications.org [ashpublications.org]
- 2. medicine.com [medicine.com]
- 3. tandfonline.com [tandfonline.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Acalabrutinib Monograph for Professionals - Drugs.com [drugs.com]
- 6. Bioavailability, Biotransformation, and Excretion of the Covalent Bruton Tyrosine Kinase Inhibitor Acalabrutinib in Rats, Dogs, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Exposure-response analysis of acalabrutinib and its active metabolite, this compound, in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Relative Contribution of ACP-5862 to In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ACP-5862, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, to its parent drug and other relevant BTK inhibitors. The focus is on assessing the relative contribution of this compound to the overall in vivo efficacy observed with acalabrutinib treatment. While direct in vivo efficacy studies on this compound are not publicly available, this guide synthesizes available in vitro, cellular, and pharmacokinetic data to provide a robust assessment of its pharmacological activity and likely contribution to clinical efficacy.
Executive Summary
This compound is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] As the primary circulating metabolite of acalabrutinib, this compound exhibits a significant plasma exposure, often two- to three-fold higher than that of its parent drug.[3][4] Although its intrinsic potency for BTK inhibition is approximately two-fold lower than acalabrutinib, its sustained presence in circulation suggests a meaningful contribution to the overall therapeutic effect of acalabrutinib.[1][4] This guide presents a detailed comparison of this compound and acalabrutinib, supported by experimental data and protocols, to elucidate the role of this active metabolite in the treatment of B-cell malignancies.
Data Presentation: Quantitative Comparison of this compound and Acalabrutinib
The following table summarizes the key quantitative parameters of this compound in comparison to its parent drug, acalabrutinib.
| Parameter | This compound | Acalabrutinib | Ibrutinib | Zanubrutinib |
| BTK Inhibition (IC50) | 5.0 nM[1] | 3 nM[1] | ~0.5 nM | ~0.2 nM |
| Cellular BTK Inhibition (EC50, CD69 expression in hWB) | 64 ± 6 nM | 9.2 ± 4.4 nM | Not directly compared | Not directly compared |
| BTK Inactivation Rate (kinact) | ~Half of Acalabrutinib[1] | - | Not directly compared | Not directly compared |
| Kinase Selectivity | High, similar to Acalabrutinib[1] | High[1] | Less selective | More selective than Ibrutinib |
| Plasma Half-life (t1/2) | ~6.9 hours[4] | ~1 hour[3] | ~4-6 hours | ~2-4 hours |
| Plasma Protein Binding | 98.6%[3] | 97.5%[3] | ~97.3% | ~94% |
| Relative Plasma Exposure (AUC vs. Acalabrutinib) | ~2-3 fold higher[4] | - | Not applicable | Not applicable |
hWB: human Whole Blood. Data for Ibrutinib and Zanubrutinib are included for broader context within the class of BTK inhibitors and are drawn from publicly available literature.
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
BTK Enzymatic Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ATP
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
Test compounds (this compound, acalabrutinib) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the recombinant BTK enzyme to the wells and incubate for a defined period (e.g., 60 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Allow the reaction to proceed for a specific time (e.g., 120 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., by adding ADP-Glo™ reagent and measuring luminescence).
-
Plot the percentage of BTK activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular BTK Inhibition Assay (CD69 Expression)
Objective: To determine the half-maximal effective concentration (EC50) of a compound for inhibiting BCR-mediated B-cell activation in a cellular context.
Materials:
-
Fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
BCR stimulating agent (e.g., anti-IgD antibody)
-
Test compounds (this compound, acalabrutinib) dissolved in DMSO
-
Fluorescently labeled anti-CD69 antibody
-
Red blood cell lysis buffer (if using whole blood)
-
Flow cytometer buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Pre-incubate human whole blood or PBMCs with serial dilutions of the test compounds for a defined period (e.g., 1 hour).
-
Stimulate the B cells by adding a BCR-stimulating agent (e.g., anti-IgD) and incubate for a further period (e.g., 18-24 hours) to induce CD69 expression.
-
If using whole blood, lyse the red blood cells using a lysis buffer.
-
Wash the cells with flow cytometer buffer.
-
Stain the cells with a fluorescently labeled anti-CD69 antibody.
-
Wash the cells again to remove unbound antibody.
-
Acquire the samples on a flow cytometer, gating on the B-cell population.
-
Determine the percentage of CD69-positive B cells for each compound concentration.
-
Plot the percentage of CD69 inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value.
Discussion and Conclusion
-
Potent BTK Inhibition: this compound is a potent covalent inhibitor of BTK, with an IC50 in the low nanomolar range, only slightly less potent than acalabrutinib.[1]
-
Cellular Activity: In a more physiologically relevant cellular assay, this compound effectively inhibits BCR-mediated B-cell activation, as demonstrated by the inhibition of CD69 expression.[1]
-
Favorable Pharmacokinetics: this compound has a longer plasma half-life and a higher circulating exposure (AUC) than acalabrutinib.[3][4] This sustained presence at pharmacologically relevant concentrations likely compensates for its slightly lower intrinsic potency.
-
Similar Selectivity: this compound shares a similar high kinase selectivity profile with acalabrutinib, suggesting a favorable safety profile with minimal off-target effects.[1]
The clinical development of acalabrutinib has considered the combined exposure of both the parent drug and its active metabolite. Exposure-response analyses from clinical trials in patients with B-cell malignancies have evaluated the total active moiety, further supporting the contribution of this compound to the overall clinical outcome.
References
Validating the Covalent Binding Mechanism of ACP-5862: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ACP-5862, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, with its parent compound and other relevant BTK inhibitors. The focus is on the experimental validation of its covalent binding mechanism, a key feature for its therapeutic efficacy.
Covalent Inhibition of Bruton's Tyrosine Kinase by this compound
This compound, like its parent drug acalabrutinib, is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] This irreversible binding is crucial for its mechanism of action in treating B-cell malignancies. Both molecules form a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding site of the BTK enzyme.[1] This permanent inactivation of BTK disrupts the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound in comparison to acalabrutinib and other notable BTK inhibitors.
Table 1: In Vitro Potency and Binding Kinetics of BTK Inhibitors
| Compound | Target | IC₅₀ (nM) | k_inact/K_I (M⁻¹s⁻¹) | Binding Site | Reference |
| This compound | BTK | 5.0 | ~2-fold lower than acalabrutinib | Cys481 | [1][2] |
| Acalabrutinib | BTK | 3 | - | Cys481 | [2] |
| Ibrutinib | BTK | 0.5 | - | Cys481 | |
| Zanubrutinib | BTK | <1 | - | Cys481 |
Table 2: Kinase Selectivity Profile
| Compound | BTK | EGFR | ITK | TEC | SRC |
| This compound | High | Low | Low | Low | Low |
| Acalabrutinib | High | Low | Low | Low | Low |
| Ibrutinib | High | High | High | High | High |
| Zanubrutinib | High | Moderate | Low | Moderate | Low |
Note: "High" indicates strong inhibition, while "Low" or "Moderate" indicate weaker or partial inhibition. The selectivity of this compound is reported to be similar to acalabrutinib.
Experimental Protocols for Validating Covalent Binding
The validation of a covalent binding mechanism involves a series of experiments to confirm the irreversible nature of the interaction and to identify the specific binding site. The following are detailed methodologies for the key experiments typically employed.
Biochemical Kinase Assay for Irreversible Inhibition
This assay is used to determine the potency and irreversible nature of the inhibitor.
Principle: The time-dependent inhibition of BTK activity is measured. An irreversible inhibitor will show increasing inhibition over time as more enzyme molecules become covalently modified.
General Protocol:
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]
-
ATP and a suitable substrate (e.g., a poly-Glu,Tyr peptide)[4]
-
This compound and control compounds (e.g., a reversible inhibitor and a non-binding control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[3][4]
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in kinase buffer.
-
In a 384-well plate, add the BTK enzyme to each well.
-
Add the diluted compounds to the wells and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Allow the reaction to proceed for a fixed time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which measures luminescence.
-
Plot the percentage of enzyme activity remaining against the pre-incubation time for each inhibitor concentration.
-
-
Data Analysis:
-
The data is used to calculate the rate of inactivation (k_obs) for each concentration.
-
A plot of k_obs versus inhibitor concentration allows for the determination of the kinetic parameters k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation). The ratio k_inact/K_I is a measure of the inhibitor's efficiency.
-
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry is a powerful technique to directly observe the covalent modification of the target protein.
Principle: The molecular weight of the BTK protein is measured before and after incubation with this compound. A mass increase corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.
General Protocol:
-
Sample Preparation:
-
Incubate recombinant BTK protein with an excess of this compound for a sufficient time to ensure complete reaction (e.g., 2-4 hours) at 37°C.
-
As a control, incubate BTK protein under the same conditions without the inhibitor.
-
Remove the excess, unbound inhibitor using a desalting column or dialysis.
-
-
Intact Protein Analysis (Top-Down Approach):
-
Analyze the intact protein samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The mass spectrometer is operated in a mode that allows for the detection of large protein molecules (e.g., electrospray ionization - time of flight, ESI-TOF).
-
Deconvolute the resulting multi-charged spectra to determine the precise molecular weight of the protein.
-
-
Peptide Mapping (Bottom-Up Approach) to Identify the Binding Site:
-
After incubation with this compound, the BTK protein is denatured, reduced, and alkylated.
-
The protein is then digested into smaller peptides using a specific protease, such as trypsin.
-
The resulting peptide mixture is analyzed by LC-MS/MS.
-
The MS/MS fragmentation pattern of the peptides is used to identify the peptide that has been modified by this compound. The specific amino acid residue to which the inhibitor is attached can be determined by the mass shift of the fragment ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide structural information about the covalent adduct.
Principle: Changes in the NMR spectrum of the BTK protein upon binding of this compound can confirm the interaction and provide insights into the structural changes occurring at the active site.
General Protocol:
-
Sample Preparation:
-
Prepare a sample of isotopically labeled (e.g., ¹⁵N or ¹³C) BTK protein.
-
Acquire a baseline NMR spectrum (e.g., a 2D ¹H-¹⁵N HSQC spectrum).
-
Add this compound to the protein sample and incubate to allow for covalent bond formation.
-
-
NMR Data Acquisition:
-
Acquire another NMR spectrum of the BTK-ACP-5862 adduct.
-
-
Data Analysis:
-
Compare the spectra before and after the addition of the inhibitor.
-
Significant chemical shift perturbations or the appearance of new peaks in the spectrum of the protein are indicative of binding and can be used to map the interaction site.
-
Visualizations
BTK Signaling Pathway and Inhibition by this compound
Caption: BTK signaling pathway and its inhibition by this compound.
Experimental Workflow for Validating Covalent Binding
Caption: Experimental workflow for validating the covalent binding of this compound.
References
Navigating Ibrutinib Resistance: An Efficacy Comparison of ACP-5862 and Alternative BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to the first-generation Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, presents a significant challenge in the treatment of B-cell malignancies. The most common mechanism of acquired resistance is a mutation in the BTK protein at the cysteine 481 position (C481S), which prevents the irreversible binding of ibrutinib. This has spurred the development of next-generation BTK inhibitors. This guide provides a comparative analysis of ACP-5862, the primary active metabolite of the second-generation BTK inhibitor acalabrutinib, and its potential efficacy in ibrutinib-resistant models, alongside alternative therapeutic strategies.
Understanding this compound
This compound is the major and pharmacologically active metabolite of acalabrutinib.[1][2] Following oral administration of acalabrutinib, this compound circulates at concentrations approximately two- to three-fold higher than the parent drug.[3] While it is about half as potent as acalabrutinib in inhibiting wild-type BTK, its sustained presence contributes significantly to the overall clinical efficacy of acalabrutinib.[1][2] Both acalabrutinib and this compound are covalent inhibitors that form an irreversible bond with the cysteine 481 residue in the active site of BTK.[4]
Efficacy of this compound in Ibrutinib-Resistant Models: A Mechanistic Perspective
As a covalent inhibitor that targets the C481 residue, this compound, like its parent compound acalabrutinib and ibrutinib itself, is rendered ineffective in the presence of the BTK C481S mutation. This mutation substitutes the cysteine residue with a serine, preventing the formation of the covalent bond necessary for irreversible inhibition.
While direct preclinical studies isolating the efficacy of this compound on C481S-mutant cell lines are not extensively available in published literature, the shared mechanism of action with acalabrutinib allows for a strong inference of its activity. Clinical studies have shown that patients who develop resistance to acalabrutinib often harbor the same BTK C481S mutation, confirming that this is a class-wide mechanism of resistance for covalent BTK inhibitors.
Comparative Analysis of BTK Inhibitors
To provide a clear comparison, the following table summarizes the properties and efficacy of this compound (in the context of its parent drug, acalabrutinib) and other BTK inhibitors in both ibrutinib-sensitive and resistant settings.
| Inhibitor Class | Drug | Target | Efficacy in Wild-Type BTK Models | Efficacy in BTK C481S Mutant Models |
| Covalent (Irreversible) | Ibrutinib | BTK (Cys481) | High | Low / Ineffective |
| Acalabrutinib / This compound | BTK (Cys481) | High | Low / Ineffective | |
| Zanubrutinib | BTK (Cys481) | High | Low / Ineffective | |
| Non-Covalent (Reversible) | Pirtobrutinib | BTK | High | High |
| Nemtabrutinib | BTK | High | High |
Signaling Pathways and Drug Action
The following diagrams illustrate the B-cell receptor (BCR) signaling pathway, the mechanism of action of covalent BTK inhibitors, and the impact of the C481S resistance mutation.
References
- 1. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies | Haematologica [haematologica.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity of ACP-5862: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of the kinase selectivity of ACP-5862, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, with its parent compound and other relevant kinases.
This compound is a potent and selective covalent inhibitor of BTK, playing a significant role in the overall clinical activity of acalabrutinib.[1][2] Like its parent drug, this compound forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[1] This targeted mechanism is crucial for its therapeutic effect in B-cell malignancies. However, the potential for interaction with other kinases, known as cross-reactivity, is a critical aspect of its preclinical pharmacological profile.
Comparative Kinase Inhibition Profile
To assess the selectivity of this compound, its inhibitory activity was evaluated against a panel of kinases that possess a cysteine residue in a position homologous to Cys481 in BTK. This analysis allows for a direct comparison of its off-target potential against closely related kinases. The half-maximal inhibitory concentrations (IC50) for both this compound and its parent compound, acalabrutinib, are presented in the table below.
| Kinase | This compound IC50 (nM) | Acalabrutinib IC50 (nM) |
| BTK | 5.0 | 3.0 |
| ITK | >1000 | >1000 |
| TEC | 110 | 46 |
| TXK | 290 | 130 |
| BMX | 130 | 68 |
| EGFR | >1000 | >1000 |
| ERBB2 | >1000 | >1000 |
| ERBB4 | 19 | 10 |
| BLK | 450 | 170 |
| JAK3 | >1000 | >1000 |
Data sourced from Podoll T, et al. J Pharmacol Exp Ther. 2023.
The data clearly demonstrates that this compound is a highly potent inhibitor of its primary target, BTK, with an IC50 value of 5.0 nM.[3] Importantly, it exhibits significantly less potency against other kinases in the panel, with IC50 values for most off-targets being substantially higher. This indicates a high degree of selectivity for BTK. The kinase selectivity profile of this compound is noted to be very similar to that of acalabrutinib.[4]
Kinome-Wide Selectivity Screening
Further investigation into the broader kinase cross-reactivity was conducted using the KINOMEscan™ platform, a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. In this assessment, this compound was screened at a concentration of 1 µM. The results of this comprehensive scan revealed a kinase selectivity profile for this compound that is similar to that of acalabrutinib, which is known for its high selectivity.[4] Acalabrutinib, when screened at 1 µM, was found to inhibit only a small percentage of the non-mutant protein kinases in the panel, underscoring its focused activity.[5]
The high selectivity of both acalabrutinib and this compound is a key differentiator from the first-generation BTK inhibitor, ibrutinib, which has been associated with more off-target effects.[6]
Experimental Protocols
The following section outlines the methodologies used to generate the kinase inhibition data.
IC50 Determination for Cysteine-Containing Kinases
The half-maximal inhibitory concentrations (IC50) were determined using various biochemical assays, including IMAP, LanthaScreen™, and Z'-LYTE™. The specific assay format was dependent on the individual kinase.
General Protocol Outline:
-
Reagents: Recombinant kinase, appropriate substrate (peptide or protein), ATP, and test compound (this compound or acalabrutinib).
-
Assay Procedure:
-
The kinase and test compound were pre-incubated to allow for binding.
-
The kinase reaction was initiated by the addition of the substrate and ATP.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The reaction was stopped, and the level of substrate phosphorylation was quantified.
-
-
Data Analysis: The percentage of kinase inhibition was calculated relative to a no-compound control. IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
KINOMEscan™ Profiling
The KINOMEscan™ assay platform (Eurofins DiscoverX) was utilized for broad kinase selectivity profiling. This is a competition-based affinity binding assay.
Assay Principle:
-
A DNA-tagged kinase is incubated with the test compound (this compound) and an immobilized, active-site directed ligand.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context of this research, the following diagrams depict the relevant signaling pathway and the general workflow of a kinase inhibition assay.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the inhibitory action of this compound on BTK.
Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Method Validation for ACP-5862
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of ACP-5862, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib.[1][2] The presented data and protocols are essential for researchers and drug development professionals involved in pharmacokinetic (PK) studies and clinical trial monitoring.
This compound is a potent and selective covalent BTK inhibitor that contributes significantly to the clinical efficacy of acalabrutinib.[1][2] Accurate and reliable quantification of this compound in biological matrices is therefore critical for understanding the overall pharmacological profile of acalabrutinib.
This guide will focus on a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method developed specifically for the simultaneous determination of acalabrutinib and this compound in human plasma. Furthermore, we will compare this dedicated method with an alternative multiplex LC-MS/MS approach capable of quantifying multiple BTK inhibitors and their metabolites, including this compound, simultaneously.
Performance Comparison of Bioanalytical Methods
The following tables summarize the key performance parameters of two distinct LC-MS/MS methods for the quantification of this compound in human plasma.
Method 1: Dedicated LC-MS/MS Method for Acalabrutinib and this compound
| Parameter | Acalabrutinib | This compound |
| Linearity Range | 1 - 1000 ng/mL | 5 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
| Intra-day Precision (%CV) | ≤8.2% | ≤8.2% |
| Inter-day Precision (%CV) | ≤8.8% | ≤8.8% |
| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Internal Standard | Acalabrutinib-D4 & this compound-D4 | Acalabrutinib-D4 & this compound-D4 |
Method 2: Multiplex LC-MS/MS Method for Multiple BTK Inhibitors
| Parameter | Acalabrutinib (ACB) | This compound (ACBM) |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r) | > 0.99 | > 0.99 |
| Intra-day Precision (%CV) | 1.8 - 9.7% | 1.8 - 9.7% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Recovery | 90.4 - 113.6% | 90.4 - 113.6% |
| Matrix Effect | 89.3 - 111.0% | 89.3 - 111.0% |
| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Internal Standard | Ibrutinib-d4 | Ibrutinib-d4 |
Experimental Workflows and Signaling Pathways
The following diagram illustrates a typical experimental workflow for the bioanalytical method validation of this compound using LC-MS/MS.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison.
Method 1: Dedicated LC-MS/MS Method
This method is optimized for the specific and sensitive quantification of acalabrutinib and its active metabolite this compound in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add the internal standards (Acalabrutinib-D4 and this compound-D4).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Optimized for separation and peak shape.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
4. Validation Parameters
-
The method is validated for linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability in accordance with regulatory guidelines.[3]
Method 2: Multiplex LC-MS/MS Method
This method allows for the simultaneous quantification of multiple BTK inhibitors, offering efficiency in clinical studies with diverse treatment arms.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of plasma, add the internal standard (Ibrutinib-d4).[4]
-
Perform liquid-liquid extraction using tert-butyl methyl ether.[4]
-
Evaporate the organic layer and reconstitute the residue.
2. Chromatographic Conditions
-
Column: XBridge C18 column.[4]
-
Mobile Phase: A gradient of 10 mM ammonium acetate with 0.1% formic acid and acetonitrile with 0.1% formic acid.[4]
3. Mass Spectrometric Detection
-
Ionization Mode: ESI positive.
-
Detection: MRM transitions are monitored for acalabrutinib, this compound, and other BTK inhibitors.[4] The transition for this compound (ACBM) is m/z 482.2 → 388.4.[4]
4. Validation Parameters
-
The method is validated for linearity, precision, accuracy, recovery, and matrix effect.[4]
Alternative Bioanalytical Approaches
While LC-MS/MS is the gold standard for the bioanalysis of small molecules like this compound due to its high sensitivity and selectivity, other techniques can be considered for related compounds.[5] For instance, High-Performance Liquid Chromatography (HPLC) with UV detection has been validated for the determination of the parent drug, acalabrutinib, in bulk and pharmaceutical dosage forms. However, for the low concentrations typically found in biological matrices during PK studies, the sensitivity of HPLC-UV may be insufficient, making LC-MS/MS the preferred method.
Conclusion
The choice of a bioanalytical method for this compound depends on the specific requirements of the study. The dedicated LC-MS/MS method offers a well-characterized and highly sensitive approach for studies focused solely on acalabrutinib and its primary metabolite. The multiplex method provides a high-throughput and cost-effective alternative for clinical trials involving multiple BTK inhibitors. Both methods demonstrate the necessary precision, accuracy, and reliability for regulatory submissions and to support clinical development programs. The validation of these methods in accordance with regulatory guidelines ensures the integrity of the data generated for pharmacokinetic and pharmacodynamic assessments.
References
- 1. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. payeshdarou.ir [payeshdarou.ir]
The Decisive Role of CYP3A4 in the Formation of ACP-5862, the Major Active Metabolite of Acalabrutinib
A comprehensive analysis of experimental data confirms that Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for the metabolic conversion of the Bruton tyrosine kinase (BTK) inhibitor, acalabrutinib, to its major and pharmacologically active metabolite, ACP-5862. This guide provides a detailed comparison of the metabolic pathways, supported by quantitative experimental data, for researchers, scientists, and drug development professionals.
Acalabrutinib is a potent and selective BTK inhibitor approved for the treatment of various B-cell malignancies.[1][2][3] Understanding its metabolic fate is crucial for predicting drug-drug interactions, inter-individual variability in patient response, and overall clinical efficacy. A major circulating metabolite, identified as this compound, has been shown to be an active inhibitor of BTK, contributing to the overall therapeutic effect of acalabrutinib.[1][3][4]
Comparative Analysis of Metabolic Pathways
In vitro studies utilizing recombinant human cytochrome P450 enzymes (rCYPs) have unequivocally identified CYP3A4 as the key enzyme mediating the formation of this compound.[1][2][3] While other CYP enzymes were investigated, their contribution to this specific metabolic conversion was found to be negligible.
Quantitative Data Summary
The following table summarizes the key kinetic parameters for the formation of this compound, highlighting the efficiency of CYP3A4 in this biotransformation.
| Parameter | Value | Enzyme | Source |
| Km | 2.78 µM | rCYP3A4 | [1][2][3] |
| Vmax | 4.13 pmol/pmol CYP/min | rCYP3A4 | [1][2][3] |
| Intrinsic Clearance (in vitro) | 23.6 µL/min/mg | Human Liver Microsomes | [1][2] |
These data demonstrate a high affinity (low Km) of acalabrutinib for CYP3A4 and a significant maximal velocity (Vmax) for the formation of this compound, reinforcing the primary role of this enzyme.
Experimental Protocols
The confirmation of CYP3A4's role in this compound formation was established through a series of well-defined in vitro experiments.
Key Experiment: Recombinant CYP (rCYP) Reaction Phenotyping
Objective: To identify the specific human cytochrome P450 isozyme(s) responsible for the formation of this compound from acalabrutinib.
Methodology:
-
Incubation: Acalabrutinib was incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) expressed in a suitable system (e.g., insect cells or E. coli).
-
Reaction Conditions: The incubations were performed in a buffered solution containing a nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system to support CYP enzyme activity. The concentration of acalabrutinib and the incubation time were optimized to ensure the detection of metabolite formation.
-
Sample Analysis: Following incubation, the reactions were terminated, and the samples were analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of this compound.
-
Data Interpretation: The rate of this compound formation in the presence of each individual CYP isozyme was compared. Significant formation of the metabolite in the presence of a specific CYP enzyme, and minimal to no formation with other enzymes, indicates its primary role in the metabolic pathway. In the case of acalabrutinib, a prominent peak corresponding to this compound was observed only in the incubation with rCYP3A4.[1][3]
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the metabolic conversion of acalabrutinib to this compound and the experimental workflow employed to confirm the role of CYP3A4.
Caption: Metabolic conversion of Acalabrutinib to this compound mediated by CYP3A4.
Caption: Workflow for rCYP reaction phenotyping to identify the key enzyme.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
A Side-by-Side Analysis of Acalabrutinib and its Active Metabolite, ACP-5862: A Stability Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, and its major active metabolite, ACP-5862. While direct comparative stability studies for this compound are not extensively available in public literature, this document synthesizes the existing data on acalabrutinib's stability under various stress conditions and contextualizes the known properties of this compound. This analysis is supported by experimental data from forced degradation studies to inform drug development and handling protocols.
Comparative Stability Profile
Acalabrutinib has been subjected to forced degradation studies to elucidate its intrinsic stability profile. These studies are crucial for identifying potential degradation pathways and developing stable pharmaceutical formulations. This compound is the primary active metabolite of acalabrutinib, formed mainly via CYP3A enzymes.[1] While it is about 50% less potent than its parent compound in inhibiting BTK, its exposure (AUC) in plasma is approximately 2-3 times greater than that of acalabrutinib, indicating its significant contribution to the overall clinical efficacy.[1][2]
The stability of a drug and its metabolites is a critical factor in understanding its in vivo behavior and for the development of reliable analytical methods. The following table summarizes the known stability of acalabrutinib under various stress conditions based on forced degradation studies.
| Stress Condition | Acalabrutinib Stability | Degradation Products Identified | Reference |
| Acidic Hydrolysis | Degrades | DP-II, DP-III, DP-VI, DP-VII | [3][4] |
| (e.g., 0.1M HCl at 60°C for 8 hours) | (S)-4-(8-amino-3-(1-(but-2-ynoyl) pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)benzoic acid (DP1) | [5][6] | |
| Alkaline Hydrolysis | Degrades | DP-I, DP-V, DP-II, DP-III, DP-VI, DP-VII | [3][4] |
| (e.g., 0.1M NaOH at 60°C for 24 hours) | (S)-4-(3-(1-ace tylpyrrolidin-2-yl)-8-aminoimidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide (DP2) | [5][6] | |
| (S)-4-(8-amino-3-(1-(3-methoxybut-2-enoyl) pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide (DP3) | [5][6] | ||
| Oxidative | Degrades | DP-IV | [3][4] |
| (e.g., 3% H₂O₂ at 60°C for 4 hours) | 2-(4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl) benzamido) pyridine-1-oxide (DP4) | [5][6] | |
| Thermal | Stable | No significant degradation | [3][5] |
| Photolytic | Stable | No significant degradation | [3][5] |
| Neutral Hydrolysis | Stable | No significant degradation | [3][5] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of stability testing, the following diagrams are provided.
Caption: Acalabrutinib and this compound inhibit BTK in the BCR signaling pathway.
Caption: General workflow for forced degradation studies of a drug substance.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the stability analysis of acalabrutinib.
Forced Degradation Studies
Forced degradation studies are essential to understand the chemical behavior of a molecule under various stress conditions.
1. Preparation of Stock Solution: A standard stock solution of acalabrutinib is prepared by dissolving a known weight of the substance in a suitable solvent, typically methanol or a mixture of methanol and water, to a final concentration, for example, of 1 mg/mL.[5][7]
2. Acid Degradation: To 1 mL of the acalabrutinib stock solution, 1 mL of 0.1M hydrochloric acid (HCl) is added. The mixture is then refluxed at 60°C for a specified period, such as 8 hours.[5] After cooling to room temperature, the solution is neutralized with an equivalent amount of 0.1M sodium hydroxide (NaOH) and diluted to a final volume with the appropriate diluent.[5]
3. Alkali Degradation: To 1 mL of the acalabrutinib stock solution, 1 mL of 0.1M sodium hydroxide (NaOH) is added. The solution is then refluxed at 60°C for a period of up to 24 hours.[5] After cooling, it is neutralized with 0.1M HCl and diluted to the final volume.
4. Oxidative Degradation: 1 mL of the stock solution is mixed with 1 mL of 3% hydrogen peroxide (H₂O₂). The solution is then refluxed at 60°C for approximately 4 hours.[5] After cooling, the solution is diluted to the mark with a diluent.
5. Thermal Degradation: A known amount of solid acalabrutinib (e.g., 100 mg) is placed in a petri dish and kept in a hot air oven at a high temperature, for instance, 100°C, for 5 days.[5] A solution can also be refluxed in water at 60°C for 72 hours.[5]
6. Photostability: Acalabrutinib is exposed to UV radiation (e.g., 254 nm) to assess its stability under light stress.[3]
7. Sample Analysis: All stressed samples are then analyzed using a stability-indicating high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method.[5][6] A typical system might use a C18 column with a mobile phase consisting of a mixture of methanol and water with a formic acid modifier, with detection at a specific wavelength (e.g., 230 nm).[5] The degradation is quantified by comparing the peak area of the intact drug in stressed samples to that of an unstressed standard solution.
Conclusion
The available data indicates that acalabrutinib is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal, photolytic, and neutral aqueous conditions. The formation of its major active metabolite, this compound, is a key metabolic pathway. While direct comparative stability data for this compound is limited, understanding the stability of the parent drug is a critical first step. Further studies focusing on the intrinsic stability of this compound would be beneficial for a more comprehensive understanding of its in vivo fate and for the development of analytical standards. The provided protocols and diagrams serve as a valuable resource for researchers involved in the development and analysis of acalabrutinib and related compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medicine.com [medicine.com]
- 3. Isolation and characterization of pseudo degradation products of acalabrutinib using ESI-HRMS/MS and NMR: Formation of possible geometrical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 7. ymerdigital.com [ymerdigital.com]
Safety Operating Guide
Proper Disposal of ACP-5862: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of ACP-5862, a major active metabolite of Acalabrutinib used as a pharmaceutical reference standard.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In case of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Measure |
| Eyes | Immediately flush with plenty of water for at least 15 minutes. |
| Skin | Wash off with soap and plenty of water. |
| Ingestion | Seek immediate medical assistance. |
| Inhalation | Move to fresh air. If breathing is difficult, provide artificial respiration or oxygen. |
In the event of a spill, contain the material and clean the area with plenty of water, ensuring adequate ventilation.
Step-by-Step Disposal Procedures
This compound is not classified as a hazardous substance for transport. However, proper disposal is crucial to prevent misuse and environmental contamination. The following procedures are recommended for the disposal of unused or expired this compound.
For Small Quantities (Typical of a Reference Standard):
-
Denature the Compound: To render the reference standard unusable, dissolve the this compound powder in a suitable solvent (e.g., water or ethanol).
-
Dilution: Further dilute the resulting solution with a large volume of water.
-
Drain Disposal: For small, diluted quantities, disposal down the sanitary sewer with copious amounts of water is a potential option. However, it is imperative to first check and comply with all local, state, and federal regulations regarding the drain disposal of laboratory chemicals. Some institutions may prohibit this practice.
-
Record Keeping: Document the disposal of the reference standard in the appropriate laboratory records.
For Original Containers and Larger Quantities:
-
Label Defacement: Before disposal, completely deface or remove the label from the original container to prevent misidentification or misuse.[1]
-
Solid Waste: If drain disposal is not permissible, the denatured this compound solution can be absorbed onto an inert material (e.g., vermiculite or sand). This solid waste can then be placed in a sealed container.
-
Waste Collection: Dispose of the sealed container in the regular laboratory trash, unless institutional policy dictates otherwise.
-
Consult with EHS: For larger quantities or if there is any uncertainty, it is always best to consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Environmental Considerations
References
Personal protective equipment for handling ACP-5862
FOR RESEARCH USE ONLY. NOT FOR DRUG, HOUSEHOLD, OR OTHER USES.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ACP-5862, a major active metabolite of Acalabrutinib and a potent, irreversible inhibitor of Bruton tyrosine kinase (BTK). Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure risk. The following equipment should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or a disposable gown.
-
Respiratory Protection: In cases of potential aerosolization or handling of fine powders, a NIOSH-approved respirator or a fume hood should be used.
Operational Plan: Handling and Storage
Storage: this compound should be stored at -20°C for long-term stability. For solutions in solvents like DMSO, storage at -80°C is recommended to maintain integrity.
Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.
-
Prepare solutions carefully to avoid splashing and aerosol formation.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.
Spills and Accidental Release
In the event of a spill, wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after the material has been collected.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, relevant to its biological activity and pharmacokinetic properties.
| Parameter | Value | Reference |
| IC₅₀ (BTK) | 5.0 nM | [1] |
| Molecular Weight | 481.5 g/mol | [2] |
| Molecular Formula | C₂₆H₂₃N₇O₃ | [2] |
| Plasma Protein Binding (Human) | 98.6% | |
| Half-life (in humans after Acalabrutinib administration) | Approximately 6.9 hours |
Experimental Protocol: In Vitro BTK Kinase Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on Bruton's tyrosine kinase (BTK) in a cell-free system.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a specific peptide or protein that BTK phosphorylates)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in the kinase buffer.
-
Kinase Reaction Setup: In a microplate, add the kinase buffer, the BTK enzyme, and the substrate.
-
Initiate Inhibition: Add the various concentrations of this compound to the wells. Include a control with no inhibitor.
-
Start the Kinase Reaction: Add ATP to all wells to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the Reaction and Detect Signal: Add the detection reagent according to the manufacturer's instructions. This typically stops the kinase reaction and measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Visualizing the BTK Signaling Pathway and Experimental Workflow
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
